molecular formula C16H16O5 B3029164 11-Methoxyangonin CAS No. 56070-89-4

11-Methoxyangonin

Número de catálogo: B3029164
Número CAS: 56070-89-4
Peso molecular: 288.29 g/mol
Clave InChI: GBJRDULCMRSYSL-GQCTYLIASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

11-Methoxyyangonin is a synthetic kavalactone analog offered for research purposes. It is structurally related to compounds found in the kava plant (Piper methysticum), such as desmethoxyyangonin and yangonin. Based on the known pharmacology of its structural relatives, 11-Methoxyyangonin is of significant interest for investigating pathways related to the central nervous system. Research on analogous kavalactones has indicated potential activity on various neurological targets. For instance, desmethoxyyangonin is a documented, reversible inhibitor of monoamine oxidase B (MAO-B) , while yangonin has been identified as a ligand for the cannabinoid CB1 receptor . Furthermore, some kavalactones are known to induce the expression of cytochrome P450 enzymes, such as CYP3A23 . Researchers may find 11-Methoxyyangonin valuable for probing these and other biological mechanisms. This product is provided as a high-purity compound to ensure reliable and reproducible experimental results. It is intended for laboratory research by qualified professionals only. 11-Methoxyyangonin is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h4-10H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJRDULCMRSYSL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Kavalactone: A Technical Guide to the Natural Sources of 11-Methoxyangonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methoxyangonin is a member of the kavalactone class of compounds, which are the primary psychoactive constituents of the kava (B3030397) plant (Piper methysticum). While the six major kavalactones (kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin (B192687), and desmethoxyyangonin) have been extensively studied, the minor kavalactones, including this compound, remain less characterized. This technical guide provides a comprehensive overview of the known natural sources, biosynthetic origins, and methodologies for the study of this compound, tailored for a scientific audience engaged in natural product research and drug development.

Natural Provenance of this compound

The sole identified natural source of this compound is the kava plant, Piper methysticum, a perennial shrub native to the South Pacific islands. Kavalactones are concentrated in the rhizome and roots of the plant, with the overall kavalactone content varying based on the cultivar, age, and growing conditions. While this compound is confirmed to be a constituent of kava root, it is considered a minor kavalactone.[1]

Quantitative Analysis

Despite numerous studies quantifying the six major kavalactones in various kava cultivars, specific quantitative data for this compound remains elusive in the current body of scientific literature. Analytical studies have overwhelmingly focused on the more abundant kavalactones, which collectively account for approximately 96% of the total kavalactone content.[1] The table below summarizes the concentration ranges of the major kavalactones in the dried rhizome of Piper methysticum to provide context for the expected low abundance of minor constituents like this compound.

KavalactoneConcentration Range in Dried Rhizome (% w/w)
Kavain0.5 - 3.5
Dihydrokavain0.3 - 2.5
Methysticin0.2 - 2.0
Dihydromethysticin0.1 - 1.5
Yangonin0.1 - 1.8
Desmethoxyyangonin0.1 - 1.5

Note: Data compiled from multiple sources. Actual concentrations can vary significantly between cultivars and samples.

Further research employing highly sensitive analytical techniques such as UPLC-MS/MS is required to accurately quantify the concentration of this compound in different kava chemotypes and plant parts.

Biosynthesis of this compound

The biosynthesis of kavalactones, including this compound, originates from the phenylpropanoid pathway. The core styrylpyrone scaffold is assembled by a type III polyketide synthase, styrylpyrone synthase (SPS). The biosynthesis of yangonin, the direct precursor to this compound, involves the condensation of p-coumaroyl-CoA with two molecules of malonyl-CoA, followed by O-methylation.

The final step in the formation of this compound is the O-methylation of the hydroxyl group at the C-11 position of a yangonin precursor. This reaction is catalyzed by a specific O-methyltransferase (OMT). The biosynthetic pathway leading to yangonin and, by extension, this compound is depicted below.

Biosynthesis_of_11_Methoxyangonin Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Styrylpyrone_scaffold Styrylpyrone scaffold (noryangonin) p_Coumaroyl_CoA->Styrylpyrone_scaffold SPS Malonyl_CoA Malonyl-CoA (x2) Malonyl_CoA->Styrylpyrone_scaffold SPS Yangonin_precursor Yangonin Precursor (11-hydroxy-yangonin) Styrylpyrone_scaffold->Yangonin_precursor OMT (C4) Yangonin Yangonin Yangonin_precursor->Yangonin OMT (C12) Methoxyangonin This compound Yangonin_precursor->Methoxyangonin OMT (C11)

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The following protocols provide a general framework for the extraction, isolation, and analysis of kavalactones from Piper methysticum, which can be adapted for the specific investigation of this compound.

Protocol 1: Extraction of Kavalactones from Piper methysticum Rhizome

Objective: To extract a broad spectrum of kavalactones, including minor constituents, from dried kava rhizome.

Materials:

  • Dried and powdered Piper methysticum rhizome

  • Acetone (B3395972) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-Hexane (HPLC grade)

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Filter paper (Whatman No. 1 or equivalent)

Procedure:

  • Weigh 10 g of finely powdered, dried kava rhizome into a 250 mL Erlenmeyer flask.

  • Add 100 mL of acetone to the flask.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Filter the extract through Whatman No. 1 filter paper into a round-bottom flask.

  • Repeat the extraction process (steps 2-4) two more times with fresh acetone.

  • Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a viscous residue is obtained.

  • Redissolve the residue in a minimal amount of methanol for further purification or analysis.

Protocol 2: Isolation of Minor Kavalactones by Column Chromatography

Objective: To fractionate the crude kavalactone extract to isolate minor constituents like this compound.

Materials:

  • Crude kavalactone extract (from Protocol 1)

  • Silica (B1680970) gel 60 (70-230 mesh)

  • Glass chromatography column

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack the chromatography column.

  • Adsorb the crude kavalactone extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions of approximately 10-20 mL.

  • Monitor the separation by spotting an aliquot of each fraction onto a TLC plate. Develop the TLC plate using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Visualize the spots under a UV lamp. Kavalactones will appear as dark spots at 254 nm and may fluoresce at 365 nm.

  • Combine fractions containing compounds with similar Rf values.

  • Fractions suspected to contain minor kavalactones can be further purified using preparative HPLC.

Protocol 3: Quantification of Kavalactones by UPLC-MS/MS

Objective: To develop a sensitive method for the simultaneous quantification of major and minor kavalactones.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Reference standards for major kavalactones (for method development and as internal standards). A certified reference standard for this compound would be required for accurate quantification.

Procedure:

  • Sample Preparation: Dilute the methanolic solution of the kavalactone extract (from Protocol 1 or a specific fraction from Protocol 2) with the initial mobile phase to an appropriate concentration. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Multiple Reaction Monitoring (MRM): Develop specific parent-to-daughter ion transitions for each kavalactone of interest, including a predicted transition for this compound based on its molecular weight.

  • Quantification: Create a calibration curve using a certified reference standard of this compound. If a standard is unavailable, semi-quantification can be performed relative to a structurally similar kavalactone standard (e.g., yangonin).

Experimental_Workflow Start Dried Piper methysticum Rhizome Extraction Solvent Extraction (Protocol 1) Start->Extraction Crude_Extract Crude Kavalactone Extract Extraction->Crude_Extract Purification Column Chromatography (Protocol 2) Crude_Extract->Purification Fractions Kavalactone Fractions Purification->Fractions Analysis UPLC-MS/MS Analysis (Protocol 3) Fractions->Analysis Data Quantification of This compound Analysis->Data

Caption: General experimental workflow for kavalactone analysis.

Conclusion

This compound is a naturally occurring minor kavalactone found exclusively in Piper methysticum. While its biosynthetic pathway can be inferred from that of its precursor, yangonin, a significant gap exists in the scientific literature regarding its quantitative abundance in the kava plant. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake the extraction, isolation, and sensitive quantification of this compound. Further investigation into this and other minor kavalactones is crucial for a complete understanding of the pharmacology of kava and for the development of novel therapeutics derived from this important medicinal plant.

References

Unveiling 11-Methoxyangonin: A Technical Guide to its Discovery and Isolation from Piper methysticum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the kavalactone 11-methoxyangonin from the roots of Piper methysticum (kava). This document details the experimental protocols for extraction and purification, presents quantitative data for kavalactones, and visualizes key experimental workflows and biosynthetic pathways.

Discovery and Significance

The kavalactone now identified as 11-methoxy-5,6-dihydroyangonin was first reported in 2002 by Dharmaratne et al.[1][2]. The investigation into the minor constituents of Piper methysticum was prompted by the observation that the anxiolytic activity of the whole kava (B3030397) root extract was greater than that of the six major kavalactones individually[1]. This suggested a synergistic effect or the presence of other bioactive compounds. The isolation and characterization of this previously unknown kavalactone contributed to a deeper understanding of the complex phytochemistry of kava.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from Piper methysticum root, based on established protocols for kavalactone separation.

Extraction of Kavalactones

A common method for extracting kavalactones from dried kava root powder involves solvent extraction. Acetone (B3395972) has been shown to be a highly effective solvent for maximizing the yield of various kavalactones[3].

Protocol for Solvent Extraction:

  • Plant Material: Dried and powdered roots of Piper methysticum.

  • Extraction Solvent: Dichloromethane (B109758) or Acetone[1][3][4].

  • Procedure:

    • Macerate the powdered kava root with the chosen solvent at room temperature. A common ratio is 100 g of powder to 500 mL of solvent.

    • Agitate the mixture for 24-48 hours to ensure thorough extraction.

    • Filter the mixture to separate the solvent extract from the plant material.

    • Repeat the extraction process with fresh solvent two more times to maximize the yield.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude kavalactone resin[4].

Isolation and Purification of this compound

The isolation of the minor kavalactone this compound from the crude extract is achieved through chromatographic techniques. A multi-step process involving silica (B1680970) gel column chromatography followed by preparative thin-layer chromatography (TLC) is effective[1].

Protocol for Chromatographic Separation:

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Prepare a silica gel column.

    • Dissolve the crude kavalactone extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed extract to the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent like acetone or ethyl acetate[1][5].

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC). Fractions containing similar compound profiles are combined.

  • Purification of this compound (Preparative TLC):

    • Identify the fractions from column chromatography that contain this compound.

    • Apply these fractions to preparative TLC plates.

    • Develop the plates using a solvent system such as a mixture of methanol (B129727) and dichloromethane or hexane and ethyl acetate[1].

    • Visualize the separated bands under UV light.

    • Scrape the band corresponding to this compound from the plate.

    • Elute the compound from the silica gel with a suitable solvent (e.g., acetone).

    • Filter and evaporate the solvent to yield the purified this compound.

Structural Characterization

The structure of the isolated this compound is confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure, including the position of the methoxy (B1213986) group and the stereochemistry of the molecule[1][2].

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity[6].

Quantitative Data

While specific yield and purity data for the minor kavalactone this compound are not extensively reported, the following tables provide context on the general extraction yields of kavalactone resins and the analytical parameters for the quantification of major kavalactones.

Table 1: Extraction Yield of Kavalactone Resin from Piper methysticum

Extraction SolventYield of Crude Resin (%)Reference
Dichloromethane6%[4]

Table 2: Analytical Methods for Kavalactone Quantification

Analytical MethodKey ParametersReference
HPLC-UV Linearity (R²): >0.99 for major kavalactonesAccuracy (% Recovery): 95.9% - 104.1%Precision (%RSD): <5%[7]
Supercritical Fluid Chromatography (SFC) Linearity (R²): >0.998Accuracy (% Recovery): 95.9% - 104.1%LOD: <1.5 ng on-column[7]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the general biosynthetic pathway of kavalactones.

isolation_workflow start Dried Piper methysticum Root Powder extraction Solvent Extraction (Dichloromethane or Acetone) start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Kavalactone Resin evaporation->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane/Acetone Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection target_fractions Fractions containing This compound fraction_collection->target_fractions prep_tlc Preparative TLC (Methanol/Dichloromethane) target_fractions->prep_tlc band_scraping Band Scraping & Elution prep_tlc->band_scraping purified_compound Purified this compound band_scraping->purified_compound kavalactone_biosynthesis phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa sps Styrylpyrone Synthase (SPS) p_coumaroyl_coa->sps malonyl_coa Malonyl-CoA malonyl_coa->sps styrylpyrone_scaffold Styrylpyrone Scaffold (e.g., Desmethoxyyangonin) sps->styrylpyrone_scaffold tailoring_enzymes Tailoring Enzymes (e.g., O-Methyltransferases, Reductases) styrylpyrone_scaffold->tailoring_enzymes yangonin Yangonin methoxyangonin This compound yangonin->methoxyangonin O-Methylation tailoring_enzymes->yangonin

References

Biosynthesis of 11-Methoxyangonin in Kava: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kava (B3030397) (Piper methysticum), a plant native to the Pacific Islands, is renowned for its psychoactive properties, which are attributed to a class of compounds known as kavalactones. Among these, 11-methoxyangonin represents a specific structural variation whose biosynthesis is of significant interest for synthetic biology and pharmaceutical applications. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and relevant experimental methodologies. Quantitative data, where available, is summarized, and key experimental protocols are described to facilitate further research in this area.

Introduction

The kavalactones are a group of polyketide lactones responsible for the anxiolytic and sedative effects of kava. Their core structure is a styrylpyrone, which is biosynthetically derived from hydroxycinnamoyl-CoA precursors. The diversity of kavalactones arises from variations in the styryl side chain and substitutions on the pyrone ring. This compound is characterized by a methoxy (B1213986) group at the 11th position of the styryl moiety. The elucidation of its biosynthetic pathway is crucial for understanding the metabolic network of kava and for the potential heterologous production of specific kavalactones.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of feruloyl-CoA, the direct precursor to the styryl moiety of this kavalactone. This is followed by the condensation with malonyl-CoA to form the styrylpyrone backbone, a reaction catalyzed by a type III polyketide synthase.

Formation of the Precursor: Feruloyl-CoA

The synthesis of feruloyl-CoA is a multi-step enzymatic process starting from the amino acid L-phenylalanine.

  • L-Phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) .

  • trans-Cinnamic acid is hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H) .

  • p-Coumaric acid is then activated to its thioester, p-coumaroyl-CoA , by 4-coumarate-CoA ligase (4CL) .

  • p-Coumaroyl-CoA is hydroxylated to caffeoyl-CoA by p-coumaroyl-CoA 3-hydroxylase (C3'H) .

  • Finally, caffeoyl-CoA is methylated to feruloyl-CoA by caffeoyl-CoA O-methyltransferase (CCoAOMT) . This step is critical as it introduces the methoxy group that will become the 11-methoxy group of this compound.

Formation of the Styrylpyrone Backbone

The key step in the formation of the kavalactone scaffold is the condensation of a hydroxycinnamoyl-CoA molecule with two molecules of malonyl-CoA. In the case of this compound, this involves:

  • Styrylpyrone Synthase (SPS): This enzyme, a type III polyketide synthase, catalyzes the decarboxylative condensation of one molecule of feruloyl-CoA with two molecules of malonyl-CoA to produce the styrylpyrone 11-methoxy-bisnoryangonin . This reaction proceeds through a triketide intermediate that undergoes lactonization to form the characteristic pyrone ring. In kava, two paralogous styrylpyrone synthases, PmSPS1 and PmSPS2, have been identified.[1]

Final Tailoring Steps

The direct precursor, 11-methoxy-bisnoryangonin, can be further modified by other enzymes to produce a variety of kavalactones. While the specific enzymes acting on 11-methoxy-bisnoryangonin in kava to produce other derivatives are still under investigation, the general tailoring enzymes in kavalactone biosynthesis include reductases and other O-methyltransferases. For this compound, the core structure is 11-methoxy-bisnoryangonin itself.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the kinetic parameters of the specific enzymes in the this compound biosynthetic pathway in Piper methysticum. The data presented below is based on studies of homologous enzymes from other plant species or related kavalactone biosynthetic enzymes.

EnzymeSubstrate(s)Product(s)KmkcatSource Organism (Enzyme)Reference
Styrylpyrone Synthase (PnPKS) Feruloyl-CoA, Malonyl-CoA11-methoxy-bisnoryangoninN/AN/APiper nigrum[2]
Caffeoyl-CoA O-methyltransferase Caffeoyl-CoAFeruloyl-CoAN/AN/AVarious Plants[3][4]

Note: N/A indicates that the data is not available in the reviewed literature.

Experimental Protocols

In Vitro Styrylpyrone Synthase (SPS) Assay

This protocol is adapted from the characterization of a homologous SPS from Piper nigrum and can be applied to the kava SPS.[2]

1. Enzyme Expression and Purification:

  • The coding sequence of the kava SPS (e.g., PmSPS1) is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
  • The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight.
  • Cells are harvested, lysed, and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA resin).
  • The purified enzyme is dialyzed against a storage buffer.

2. Enzymatic Reaction:

  • The reaction mixture (100 µL) contains:
  • 50 mM Tris-HCl (pH 8.0)
  • 1 mM MgCl₂
  • 5 mM ATP
  • 0.1 mM Coenzyme A
  • 0.2 mM Malonyl-CoA
  • 0.1 mM Ferulic acid
  • 1 µM purified 4-coumarate-CoA ligase (4CL) for in situ generation of feruloyl-CoA
  • 1 µM purified kava SPS
  • The reaction is initiated by the addition of the enzymes.
  • Incubate at 30°C for 4 hours.

3. Product Extraction and Analysis:

  • The reaction is stopped by the addition of an equal volume of ethyl acetate (B1210297) and vigorous vortexing.
  • The organic phase is separated, evaporated to dryness, and the residue is redissolved in methanol (B129727).
  • The product, 11-methoxy-bisnoryangonin, is analyzed by HPLC or LC-MS.

LC-MS/MS Analysis of Kavalactones

This protocol provides a general framework for the sensitive and specific quantification of kavalactones.[5]

1. Sample Preparation:

  • Plant Material: Kava root or other tissue is ground to a fine powder. A known amount (e.g., 100 mg) is extracted with a suitable solvent (e.g., methanol or acetonitrile) with sonication. The extract is centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter.
  • In Vitro Assay Samples: The reaction mixture is extracted as described in the SPS assay protocol.

2. Chromatographic Conditions:

  • Instrument: UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase:
  • A: Water with 0.1% formic acid
  • B: Acetonitrile with 0.1% formic acid
  • Gradient: A linear gradient from a low to a high percentage of solvent B over a suitable time (e.g., 5% to 95% B in 10 minutes).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each kavalactone. For this compound (11-methoxy-bisnoryangonin), the precursor ion would be [M+H]⁺ at m/z 261. Product ions would be determined by fragmentation analysis.
  • Data Analysis: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated with authentic standards.

Visualizations

Biosynthesis Pathway of this compound

11-Methoxyangonin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_kavalactone Kavalactone Biosynthesis L-Phenylalanine L-Phenylalanine trans-Cinnamic_acid trans-Cinnamic_acid L-Phenylalanine->trans-Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid trans-Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3'H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT 11-Methoxy-bisnoryangonin 11-Methoxy-bisnoryangonin Feruloyl-CoA->11-Methoxy-bisnoryangonin SPS Malonyl-CoA Malonyl-CoA Malonyl-CoA->11-Methoxy-bisnoryangonin 2x This compound This compound 11-Methoxy-bisnoryangonin->this compound Identity

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for In Vitro SPS Assay

SPS_Assay_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Cloning_Expression SPS Gene Cloning & Expression in E. coli Purification Affinity Chromatography Purification Cloning_Expression->Purification Reaction_Setup Combine Substrates, Cofactors, & Purified Enzymes Incubation Incubate at 30°C Reaction_Setup->Incubation Extraction Ethyl Acetate Extraction Incubation->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis

Caption: Workflow for the in vitro characterization of styrylpyrone synthase activity.

References

The Biological Activity of 11-Methoxyangonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methoxyangonin, a naturally occurring kavalactone predominantly known by its scientific name Desmethoxyyangonin (B154216), has emerged as a molecule of significant interest in pharmacological research. Extracted from plant species such as Piper methysticum (kava) and Alpinia pricei, this compound exhibits a range of biological activities, including potent anti-inflammatory, neuroprotective, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological functions, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate these activities. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Core Biological Activities

This compound demonstrates a multi-faceted pharmacological profile, primarily characterized by its influence on inflammatory pathways and its interaction with key enzymes involved in neurotransmission and drug metabolism.

Anti-Inflammatory and Hepatoprotective Effects

A significant body of research highlights the potent anti-inflammatory properties of this compound. In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) have shown that it effectively suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2]

This anti-inflammatory activity extends to in vivo models. In a murine model of fulminant hepatitis induced by LPS and D-galactosamine (D-GalN), pre-treatment with this compound significantly reduced liver damage, as evidenced by decreased serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[1][2] Furthermore, it improved the survival rate of mice in this acute liver injury model from 40% to 90%.[1][2] This hepatoprotective effect is attributed to the inhibition of inflammatory cell infiltration (macrophages and neutrophils) into liver tissues.[1]

Enzyme Inhibition

This compound is a notable inhibitor of several enzyme systems, which contributes significantly to its pharmacological profile.

  • Monoamine Oxidase-B (MAO-B): It is a selective and reversible inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine (B1211576).[3][4][5][6] This activity suggests a therapeutic potential for neurodegenerative conditions such as Parkinson's disease, where dopamine levels are depleted.[4] It shows a significantly higher affinity for MAO-B over MAO-A.[4]

  • Cytochrome P450 (CYP) Enzymes: Studies have demonstrated that this compound can inhibit various CYP450 isoforms, which are crucial for the metabolism of a wide range of xenobiotics, including therapeutic drugs.[7] This indicates a potential for drug-drug interactions.

  • Carboxylesterase 1 (CES1): This kavalactone exhibits competitive inhibition of CES1, an enzyme involved in the hydrolysis of many ester-containing drugs.[8][9]

Neuroprotective Properties

The selective inhibition of MAO-B by this compound is a key aspect of its neuroprotective potential. By preventing the breakdown of dopamine, it may help to alleviate symptoms and slow the progression of neurodegenerative diseases.[4] While research on its direct neuroprotective effects is ongoing, the modulation of inflammatory and oxidative stress pathways by kavalactones, in general, suggests a broader role in protecting neural cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Enzyme Inhibition Data

Enzyme TargetInhibitorIC50KᵢInhibition TypeOrganism/SystemReference
MAO-A This compound-922 nMReversibleHuman (recombinant)[4]
MAO-B This compound0.123 µM31 nMReversible, CompetitiveHuman (recombinant)[3][4]
MAO-B This compound1.2 µM0.28 µMReversible, CompetitiveHuman (platelet homogenates)[5]
CES1 This compound48.24 µM25.2 µMReversible, CompetitiveHuman (liver S9 fractions)[8]
CYP2C9 This compound--42% inhibition at 10 µMHuman Liver Microsomes[7]
CYP3A4 This compound--40% inhibition at 10 µMHuman Liver Microsomes[7]
CYP2C19 This compound0.51 µM--Human (recombinant)[7]

Table 2: In Vitro Anti-Inflammatory Activity

Cell LineStimulantMeasured ParameterEffect of this compoundConcentrationReference
RAW 264.7 LPS (100 ng/mL)NO ProductionInhibition10-200 µM[1][3]
RAW 264.7 LPSiNOS ExpressionDown-regulation50 µM[1]
RAW 264.7 LPSTNF-α SecretionSuppression50 µM[1]
RAW 264.7 LPSIL-6 SecretionSuppression50 µM[1]

Table 3: In Vivo Hepatoprotective Activity

Animal ModelInsultTreatmentKey FindingsReference
ICR Mice LPS/D-GalN1 and 10 mg/kg this compound (i.p.)- Significantly suppressed serum AST and ALT levels.- Increased survival rate from 40% to 90%.- Reduced inflammatory cell infiltration in the liver.[1][2]

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling cascades. The primary pathways identified are the IKK/NF-κB and Jak2/STAT3 pathways.[1][2]

IKK/NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, preventing the nuclear translocation of NF-κB and thereby reducing the expression of inflammatory mediators.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB Degradation of IκBα ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory Induces DMY This compound DMY->IKK Inhibits

Caption: Inhibition of the IKK/NF-κB signaling pathway by this compound.

Jak2/STAT3 Signaling Pathway

The Janus kinase (Jak)/Signal Transducer and Activator of Transcription (STAT) pathway is another critical route for cytokine signaling. LPS stimulation can lead to the phosphorylation and activation of Jak2, which in turn phosphorylates STAT3. Activated STAT3 then dimerizes and translocates to the nucleus to induce the expression of target genes, including those for pro-inflammatory cytokines like IL-6. This compound has been demonstrated to suppress the LPS-induced phosphorylation of both Jak2 and STAT3, thereby attenuating this inflammatory signaling cascade.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS Receptor Cytokine Receptor (e.g., IL-6R) LPS->Receptor Stimulates Jak2 Jak2 Receptor->Jak2 Activates STAT3 STAT3 Jak2->STAT3 Phosphorylates (p) pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription (e.g., IL-6) Nucleus->Inflammatory_Genes Induces DMY This compound DMY->Jak2 Inhibits Phosphorylation

Caption: Inhibition of the Jak2/STAT3 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the general procedure to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.[10][11]

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α and IL-6 quantification

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 12-24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10-200 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours for cytokine release).

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay:

    • Mix 100 µL of supernatant with 100 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cytokine Quantification (TNF-α, IL-6):

    • Perform ELISA on the collected supernatants according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After removing the supernatant, add MTT solution to the remaining cells and incubate for 4 hours.

    • Add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm to ensure the observed effects are not due to cytotoxicity.

G cluster_analysis Analysis cluster_viability Control A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24h C->D E 5. Collect Supernatant D->E G 7. Assess Cell Viability D->G F 6. Analyze Mediators E->F NO NO Assay (Griess Reagent) F->NO Cytokines Cytokine ELISA (TNF-α, IL-6) F->Cytokines MTT MTT Assay G->MTT

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a method to determine the inhibitory activity and kinetics of this compound against MAO-A and MAO-B.[12]

Objective: To determine the IC₅₀ and Kᵢ values of this compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (non-selective substrate)

  • This compound

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, varying concentrations of this compound, and the respective MAO enzyme (MAO-A or MAO-B).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Start the reaction by adding the substrate, kynuramine.

  • Measurement: Monitor the formation of the fluorescent product, 4-hydroxyquinoline, over time using a spectrofluorometer (Excitation: 310 nm, Emission: 400 nm).

  • IC₅₀ Determination: Perform the assay with a fixed substrate concentration and varying inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • Kinetic Analysis (Kᵢ Determination):

    • Perform the assay at varying concentrations of both the substrate (kynuramine) and the inhibitor (this compound).

    • Measure the initial reaction velocities.

    • Analyze the data using Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Kᵢ).

Western Blot Analysis for Signaling Pathway Proteins

This protocol details the steps for analyzing the phosphorylation status of key proteins in the NF-κB and Jak2/STAT3 pathways.[13][14]

Objective: To detect the effect of this compound on the phosphorylation of IKK, IκBα, Jak2, and STAT3 in LPS-stimulated cells.

Materials:

  • RAW 264.7 cells treated as described in Protocol 4.1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IKK, anti-IKK, anti-p-IκBα, anti-IκBα, anti-p-Jak2, anti-Jak2, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with specific primary antibodies against the target proteins (both total and phosphorylated forms) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound (Desmethoxyyangonin) is a kavalactone with a compelling profile of biological activities, making it a promising candidate for further pharmacological investigation. Its potent anti-inflammatory effects, mediated through the dual inhibition of the IKK/NF-κB and Jak2/STAT3 pathways, underscore its potential in treating inflammatory conditions. Furthermore, its selective inhibition of MAO-B highlights a potential therapeutic avenue for neurodegenerative disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the full therapeutic potential of this natural compound. Future studies should focus on its pharmacokinetic and safety profiles to pave the way for potential clinical applications.

References

Potential Pharmacological Effects of 11-Methoxyangonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methoxyangonin is a naturally occurring kavalactone found in the kava (B3030397) plant (Piper methysticum). Kavalactones are a class of psychoactive compounds known for their anxiolytic, sedative, and neuroprotective properties. While research on this compound is limited, its structural similarity to other well-studied kavalactones, particularly yangonin (B192687), suggests it may share a similar pharmacological profile. This technical guide provides a comprehensive overview of the potential pharmacological effects of this compound, drawing on data from closely related compounds and outlining key experimental methodologies for its further investigation.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₅H₁₄O₅N/A
Molecular Weight 288.27 g/mol N/A
CAS Number 2743-14-8N/A
Appearance SolidN/A

Potential Pharmacological Targets and Effects

Direct pharmacological data for this compound is scarce. However, based on the activities of structurally similar kavalactones like yangonin, the following targets and effects are proposed.

Cannabinoid Receptor Modulation

Yangonin, which shares a core structure with this compound, has been identified as a ligand for the cannabinoid type 1 (CB1) receptor.

Quantitative Data for Yangonin:

ParameterValueReceptorAssay Type
Kᵢ 0.72 µMHuman CB1Radioligand Binding Assay
Kᵢ 1.79 ± 0.53 µMHuman CB1Radioligand Binding Assay
IC₅₀ > 10 µMHuman CB2Radioligand Binding Assay

Kᵢ: Inhibitory constant; IC₅₀: Half-maximal inhibitory concentration.

Monoamine Oxidase (MAO) Inhibition

Several kavalactones, including yangonin, have been shown to inhibit monoamine oxidases, enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.

Quantitative Data for Yangonin and Kavain:

CompoundTargetIC₅₀KᵢInhibition Type
Yangonin MAO-A1.29 µM--
Yangonin MAO-B0.085 µM-Reversible
(±)-Kavain MAO-A19.0 µM7.72 µMCompetitive
(±)-Kavain MAO-B5.34 µM5.10 µMCompetitive
GABAergic System Modulation

Kavalactones are known to modulate the activity of γ-aminobutyric acid type A (GABAₐ) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.

Quantitative Data for Yangonin and Kavain:

CompoundEffectConcentrationReceptor Subtype(s)
Yangonin Enhances binding of bicuculline1.0 µMGABAₐ
Kavain Potentiates GABA-elicited currentsEC₅₀ in the µM rangeVarious αβγ and αβδ subtypes

EC₅₀: Half-maximal effective concentration.

Neuroprotective and Anti-inflammatory Effects

Kavalactones have demonstrated potential neuroprotective and anti-inflammatory activities through modulation of key signaling pathways related to oxidative stress and inflammation.

Signaling Pathways

Neuroprotective Signaling Pathway

Kavalactones may exert neuroprotective effects by activating the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes, and by modulating the p38 MAPK pathway.

Neuroprotective_Signaling cluster_stress Oxidative Stress cluster_kavalactone Kavalactone Intervention cluster_nrf2 Nrf2 Pathway cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 activates Kavalactone Kavalactone (e.g., this compound) Nrf2 Nrf2 Kavalactone->Nrf2 activates Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Kavalactone-mediated neuroprotective signaling via the Nrf2 pathway.
Anti-inflammatory Signaling Pathway

Kavalactones may exhibit anti-inflammatory properties by modulating the p38 MAPK/NF-κB signaling cascade, which leads to the downstream regulation of inflammatory mediators like COX-2.[1][2]

Anti_Inflammatory_Signaling Inflammatory_Stimuli Inflammatory Stimuli p38_MAPK p38 MAPK Inflammatory_Stimuli->p38_MAPK IκB IκB p38_MAPK->IκB phosphorylates Kavalactone Kavalactone (e.g., this compound) Kavalactone->p38_MAPK inhibits NF_kB NF-κB IκB->NF_kB releases COX2 COX-2 NF_kB->COX2 promotes transcription Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation

Kavalactone-mediated anti-inflammatory signaling pathway.

Experimental Protocols

CB1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CB1 receptor.

CB1_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing human CB1 receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand (e.g., [³H]CP55,940) and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via vacuum filtration) Incubate->Separate Quantify Quantify bound radioactivity (e.g., using a scintillation counter) Separate->Quantify Analyze Analyze data to determine IC₅₀ and calculate Kᵢ Quantify->Analyze End End Analyze->End

Workflow for CB1 receptor radioligand binding assay.

Methodology:

  • Membrane Preparation: Utilize membranes from cells recombinantly expressing the human CB1 receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and a range of concentrations of the test compound (this compound).

  • Separation: After incubation, separate the membrane-bound radioligand from the free radioligand using rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A and MAO-B activity.

Methodology:

  • Enzyme and Substrate Preparation: Use recombinant human MAO-A and MAO-B enzymes. A suitable substrate, such as kynuramine, which is non-fluorescent until oxidized by MAO, is used.

  • Incubation: Pre-incubate the MAO enzyme with varying concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Fluorescence Measurement: Measure the increase in fluorescence over time, which is proportional to MAO activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

GABAₐ Receptor Electrophysiology Assay

This protocol uses the two-electrode voltage-clamp technique in Xenopus oocytes to measure the modulation of GABAₐ receptor activity.

Methodology:

  • Oocyte Preparation and Injection: Prepare Xenopus laevis oocytes and inject them with cRNA encoding the subunits of the desired human GABAₐ receptor subtype.

  • Electrophysiological Recording: After 2-4 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.

  • Compound Application: Apply a low concentration of GABA (typically the EC₅-EC₂₀) to elicit a baseline current. Co-apply the test compound with GABA to observe any potentiation or inhibition of the current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the percentage of modulation. Determine the EC₅₀ for potentiation by testing a range of concentrations of the test compound.

Conclusion

While direct experimental data on this compound is currently lacking, its structural relationship to yangonin and other kavalactones provides a strong basis for predicting its pharmacological profile. It is likely to interact with the endocannabinoid and GABAergic systems and may possess MAO inhibitory, neuroprotective, and anti-inflammatory properties. The experimental protocols outlined in this guide provide a framework for the systematic investigation of this compound, which will be crucial for elucidating its therapeutic potential and advancing its development as a pharmacological agent. Further research is warranted to determine the specific quantitative and qualitative pharmacological effects of this promising natural compound.

References

11-Methoxyangonin: A Preliminary Technical Guide to its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the mechanism of action of 11-Methoxyangonin is currently limited. This guide provides a comprehensive overview of the known mechanisms of the broader class of compounds to which it belongs, the kavalactones. The information presented herein is based on studies of related kavalactones and should be considered as a preliminary and inferential framework for understanding the potential biological activities of this compound. Further direct research is required to elucidate its specific molecular interactions and signaling pathways.

Introduction

This compound is a naturally occurring kavalactone, a class of lactone compounds found in the kava (B3030397) plant (Piper methysticum)[1]. Kavalactones are recognized for their psychoactive properties, particularly their anxiolytic and sedative effects, and are also being investigated for their potential anti-cancer activities[2][3]. While the specific molecular targets and mechanisms of this compound have not been extensively studied, research on other kavalactones provides a foundation for postulating its potential modes of action. This technical guide synthesizes the available preliminary data and the broader knowledge of kavalactone pharmacology to offer a foundational understanding for researchers, scientists, and drug development professionals.

Potential Mechanisms of Action of Kavalactones

The biological effects of kavalactones are believed to stem from their interactions with various components of the central nervous system (CNS). The following sections summarize the key putative mechanisms.

Modulation of Neurotransmitter Systems

Kavalactones are known to interact with several key neurotransmitter systems, which likely contributes to their anxiolytic and sedative properties.

  • GABAergic System: A primary proposed mechanism for the anxiolytic effects of kavalactones is the modulation of γ-aminobutyric acid (GABA) type A (GABA-A) receptors. While their binding affinity to the receptor itself is low, they appear to enhance the binding of GABA to the receptor, thereby increasing inhibitory neurotransmission. This is a distinct mechanism from that of benzodiazepines.

  • Dopaminergic and Noradrenergic Systems: Certain kavalactones have been shown to inhibit the reuptake of dopamine (B1211576) and norepinephrine, potentially leading to increased synaptic concentrations of these neurotransmitters. This action may contribute to the complex psychoactive effects observed with kava consumption.

  • Glutamatergic System: Some evidence suggests that kavalactones can inhibit the release of the excitatory neurotransmitter glutamate, which could contribute to their CNS depressant effects.

Interaction with Ion Channels

Kavalactones have been demonstrated to interact with voltage-gated ion channels, which are crucial for neuronal excitability.

  • Voltage-Gated Sodium Channels (VGSCs): Blockade of VGSCs by some kavalactones can reduce neuronal excitability, a mechanism that may contribute to their anticonvulsant and local anesthetic-like properties.

  • Voltage-Gated Calcium Channels (VGCCs): Inhibition of VGCCs can also decrease neuronal excitability and neurotransmitter release.

Anti-cancer and Chemopreventive Activities

Emerging research has highlighted the potential of kavalactones, such as yangonin, in oncology.

  • Induction of Autophagy: Yangonin, a structurally related kavalactone, has been shown to induce autophagy in bladder cancer cells through the inhibition of the mTOR signaling pathway. This process of cellular self-digestion can lead to cancer cell death.

  • Induction of Apoptosis: While the direct apoptotic effects of this compound are unconfirmed, other kavalactones have demonstrated the ability to induce programmed cell death in various cancer cell lines.

  • Cytochrome P450 Induction: Kavalactones like desmethoxyyangonin (B154216) and dihydromethysticin (B1670609) have been found to induce the expression of CYP3A23, an enzyme involved in drug metabolism. This could have implications for drug-herb interactions.

Quantitative Data on Kavalactone Activity

KavalactoneTarget/AssayMeasured ValueOrganism/Cell Line
YangoninCB1 Receptor BindingKi = 0.72 µMRat brain membranes
DesmethoxyyangoninCYP3A23 Induction~7-fold increaseRat hepatocytes
DihydromethysticinCYP3A23 Induction~7-fold increaseRat hepatocytes

This table is illustrative and highlights the type of quantitative data that would be crucial to obtain for this compound to understand its specific pharmacological profile.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not yet published. However, the following methodologies are standard in the field for characterizing the pharmacological properties of natural compounds like kavalactones.

Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound to specific receptors (e.g., GABA-A, dopamine transporters).

  • Methodology:

    • Preparation of cell membranes or recombinant proteins expressing the target receptor.

    • Incubation of the membranes/proteins with a radiolabeled ligand known to bind to the target.

    • Competitive displacement of the radioligand by increasing concentrations of this compound.

    • Measurement of radioactivity to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculation of the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays
  • Objective: To assess the inhibitory effect of this compound on specific enzymes (e.g., monoamine oxidase, cytochrome P450s).

  • Methodology:

    • Incubation of the purified enzyme with its substrate in the presence of varying concentrations of this compound.

    • Measurement of the rate of product formation over time using spectrophotometric, fluorometric, or luminometric methods.

    • Determination of the IC50 value, representing the concentration of this compound that causes 50% inhibition of enzyme activity.

Cell-Based Assays
  • Objective: To evaluate the functional effects of this compound on cellular processes (e.g., cell viability, apoptosis, autophagy, neurotransmitter uptake).

  • Methodology (Example: Neurotransmitter Uptake Assay):

    • Culture of neuronal cells or cell lines expressing specific neurotransmitter transporters.

    • Pre-incubation of the cells with varying concentrations of this compound.

    • Addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine).

    • Incubation for a defined period to allow for transporter-mediated uptake.

    • Washing the cells to remove extracellular radiolabel.

    • Lysis of the cells and measurement of intracellular radioactivity using a scintillation counter.

    • Calculation of the IC50 for the inhibition of neurotransmitter uptake.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway for a generic kavalactone based on the available literature and a typical experimental workflow for its initial characterization.

G cluster_membrane Cell Membrane GABA_A_Receptor GABA_A_Receptor Increased_GABA_Binding Increased_GABA_Binding GABA_A_Receptor->Increased_GABA_Binding VGSC Voltage-Gated Sodium Channel Reduced_Excitability Reduced Neuronal Excitability VGSC->Reduced_Excitability Kavalactone Kavalactone Kavalactone->GABA_A_Receptor Positive Allosteric Modulation Kavalactone->VGSC Blockade Increased_Cl_Influx Increased Cl- Influx Increased_GABA_Binding->Increased_Cl_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Increased_Cl_Influx->Neuronal_Hyperpolarization Neuronal_Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic_Effect Reduced_Excitability->Anxiolytic_Effect

Caption: Hypothetical signaling pathway for the anxiolytic effect of a kavalactone.

G Compound_Acquisition Acquisition of This compound In_Vitro_Screening In Vitro Screening Compound_Acquisition->In_Vitro_Screening Receptor_Binding_Assay Receptor Binding Assays In_Vitro_Screening->Receptor_Binding_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays In_Vitro_Screening->Enzyme_Inhibition_Assay Cell_Based_Assay Cell-Based Functional Assays In_Vitro_Screening->Cell_Based_Assay Lead_Identification Identification of Primary Targets Receptor_Binding_Assay->Lead_Identification Enzyme_Inhibition_Assay->Lead_Identification Cell_Based_Assay->Lead_Identification In_Vivo_Studies In Vivo Animal Studies Lead_Identification->In_Vivo_Studies PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic Modeling In_Vivo_Studies->PK_PD_Modeling Toxicology_Studies Toxicology Studies In_Vivo_Studies->Toxicology_Studies

Caption: General experimental workflow for characterizing a novel natural compound.

Conclusion and Future Directions

While this compound is a known constituent of kava, its specific mechanism of action remains to be elucidated. Based on the broader family of kavalactones, it is plausible that its biological activities involve the modulation of GABAergic neurotransmission and interactions with voltage-gated ion channels. Its structural similarities to other kavalactones with anti-cancer properties also suggest that this is a promising area for future investigation.

To move forward, a systematic in vitro and in vivo characterization of this compound is essential. This should include a broad panel of receptor binding and enzyme inhibition assays to identify its primary molecular targets, followed by cell-based functional assays to understand its effects on cellular signaling pathways. Subsequent preclinical studies in animal models will be necessary to determine its pharmacokinetic and pharmacodynamic properties and to validate its therapeutic potential. Such a research program will be critical in unlocking the full pharmacological profile of this compound and its potential applications in medicine.

References

11-Methoxyangonin and its Role in Traditional Kava Preparations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kava (B3030397) (Piper methysticum), a plant native to the Pacific Islands, has a long history of traditional use in ceremonial beverages for its anxiolytic and sedative properties. These effects are primarily attributed to a class of psychoactive compounds known as kavalactones. While much of the research has focused on the six major kavalactones, a number of minor kavalactones, including 11-methoxyangonin, are also present in kava extracts and may contribute to the overall pharmacological profile. This technical guide provides an in-depth analysis of this compound within the context of traditional kava preparations. It summarizes the available quantitative data on kavalactone composition, details the experimental protocols for their extraction and analysis, and explores the known interactions of kavalactones with key signaling pathways, offering insights for future research and drug development.

Introduction

Kava has been utilized for centuries in the Pacific Islands, where its roots are traditionally prepared as a water-based beverage.[1] The psychoactive and therapeutic effects of kava are attributed to a group of lactone compounds called kavalactones.[2] There are at least 18 known kavalactones, with six major ones—kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin (B192687), and desmethoxyyangonin—accounting for approximately 96% of the plant's pharmacological activity.[3]

This compound is a lesser-studied kavalactone. While not one of the six predominant kavalactones, its presence in kava extracts suggests a potential contribution to the overall pharmacological effects observed with traditional preparations. Understanding the concentration, extraction, and biological activity of minor kavalactones like this compound is crucial for a comprehensive understanding of kava's therapeutic potential and for the development of standardized, safe, and effective kava-based products.

Kavalactone Composition in Traditional Kava Preparations

Table 1: Relative Concentration of Major Kavalactones in a Traditional Aqueous Kava Extract

KavalactoneConcentration (µg/mg of kava root)Percentage of Total Major Kavalactones
Dihydrokavain28.122.3%
Kavain22.317.7%
Dihydromethysticin15.212.1%
Methysticin16.513.1%
Desmethoxyyangonin11.39.0%
Yangonin6.65.2%
Total 100.0 100.0%

Data adapted from a representative analysis of a traditional kava preparation.

Experimental Protocols

Traditional Kava Preparation

A traditional kava beverage is typically prepared as a water-based extract of the kava root.

Workflow for Traditional Kava Preparation

G Start Harvested Kava Root Grind Grind into Fine Powder Start->Grind Mix Mix with Water Grind->Mix Knead Knead and Strain through a Porous Cloth Mix->Knead Drink Consume the Aqueous Suspension Knead->Drink

Workflow of traditional kava preparation.
Extraction of Kavalactones for Analysis

For quantitative analysis, kavalactones are typically extracted from the plant material using organic solvents.

Protocol: Methanol-Acetone Extraction of Kavalactones

  • Sample Preparation: Weigh approximately 200 mg of finely ground kava root powder into a centrifuge tube.

  • Methanol (B129727) Extraction: Add 10 mL of methanol to the tube and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a 25 mL volumetric flask.

  • Acetone (B3395972) Extraction: Add 10 mL of acetone to the remaining pellet, vortex for 1 minute, and sonicate for 30 minutes.

  • Second Centrifugation: Centrifuge the sample again at 3000 rpm for 10 minutes.

  • Combine Supernatants: Combine the second supernatant with the first in the volumetric flask.

  • Final Volume Adjustment: Bring the volumetric flask to the 25 mL mark with the extraction solvent.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before analysis.[3]

Quantification of Kavalactones by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection is a common method for the simultaneous quantification of kavalactones.[3]

Protocol: HPLC-UV Analysis of Kavalactones

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile/Isopropyl Alcohol mixture

  • Gradient Elution: A gradient program is used to separate the kavalactones.

  • Detection: UV detection at 240 nm.

  • Quantification: Kavalactones are quantified by comparing their peak areas to those of certified reference standards.[5]

Quantification of Kavalactones by GC-MS

Gas Chromatography-Mass Spectrometry provides an alternative method for kavalactone analysis.

Protocol: GC-MS Analysis of Kavalactones

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of semi-volatile compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Set to a temperature that ensures vaporization without thermal degradation of the kavalactones.

  • Oven Temperature Program: A temperature gradient is used to achieve separation.

  • MS Detection: Electron ionization (EI) mode with a mass range of 50-500 amu.

  • Quantification: Kavalactones are identified based on their retention times and mass fragmentation patterns and quantified using a calibration curve.[6]

Role in Signaling Pathways

While direct evidence for the interaction of this compound with specific signaling pathways is currently limited, research on other kavalactones provides valuable insights into their potential mechanisms of action.

Interaction with GABA-A Receptors

The anxiolytic and sedative effects of kava are largely attributed to the modulation of GABA-A receptors in the central nervous system. Kavalactones can act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA. While specific binding affinity data for this compound is not available, it is plausible that it shares this mechanism with other kavalactones.

Modulation of the PI3K/Akt/mTOR Pathway

Recent studies have shown that the kavalactone yangonin can induce autophagy in bladder cancer cells by inhibiting the mTOR signaling pathway.[7] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[8] The inhibition of this pathway by yangonin suggests that other kavalactones, potentially including this compound, may also have roles in modulating this critical cellular pathway.

PI3K/Akt/mTOR Signaling Pathway and Kavalactone Interaction

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Yangonin Yangonin Yangonin->mTORC1 Inhibition

Yangonin's inhibitory effect on the mTOR pathway.
Modulation of the MAPK Signaling Pathway

Kavalactones have been shown to activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[9] The MAPK signaling cascades are key regulators of cellular processes such as proliferation, differentiation, and apoptosis.[10] Furthermore, ERK phosphorylation, another component of the MAPK pathway, is upstream of the activation of the transcription factor Nrf2, which plays a role in the cellular antioxidant response.[9] This suggests that kavalactones, and potentially this compound, may exert some of their effects through the modulation of these crucial signaling pathways.

General Kavalactone Interaction with the MAPK Pathway

G Stimuli Extracellular Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Proliferation, etc.) TranscriptionFactors->CellularResponse Kavalactones Kavalactones Kavalactones->MAPK Activation

References

Unraveling the Anticancer Potential of 11-Methoxyyangonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methoxyyangonin, a naturally occurring kavalactone derived from the kava (B3030397) plant (Piper methysticum), has emerged as a compound of interest in oncology research. Exhibiting pleiotropic effects, this small molecule demonstrates significant potential in inhibiting cancer cell proliferation, inducing programmed cell death, and modulating key signaling pathways implicated in tumorigenesis. This technical guide provides a comprehensive overview of the current understanding of the anticancer properties of 11-Methoxyyangonin, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. Detailed summaries of its impact on various cancer cell lines, its role in cell cycle regulation and apoptosis, and its influence on critical signaling cascades are presented to facilitate further investigation and drug development efforts.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast chemical diversity of natural products. Kavalactones, a class of compounds found in the roots of the kava plant, have a long history of use in traditional medicine for their anxiolytic and sedative properties. Recent scientific investigations have unveiled their potential as anticancer agents. Among these, 11-Methoxyyangonin stands out for its demonstrated cytotoxic and cytostatic activities against various cancer types. This document serves as a technical resource, consolidating the available scientific data on the anticancer properties of 11-Methoxyyangonin to support ongoing and future research in this promising area.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of 11-Methoxyyangonin and its related compound, yangonin (B192687), have been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Cell LineCancer TypeCompoundIC50 (µM)Time Point (h)Reference
T24Bladder CancerYangoninNot Specified48[1]
UMUC3Bladder CancerYangoninNot Specified48[1]
H400Oral Squamous Cell CarcinomaYangonin>10 µg/mL (~34.7 µM)48[2]
BICR56Oral Squamous Cell CarcinomaYangonin>10 µg/mL (~34.7 µM)48[2]

Note: Specific IC50 values for 11-Methoxyyangonin are not yet widely published in the reviewed literature. The data for yangonin, a closely related kavalactone, is provided for comparative purposes.

Mechanisms of Anticancer Action

11-Methoxyyangonin and its analogs exert their anticancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis, and by modulating critical intracellular signaling pathways.

Cell Cycle Arrest

Studies on related kavalactones suggest that they can halt the progression of the cell cycle, a fundamental process for cancer cell proliferation. While the specific phase of cell cycle arrest induced by 11-Methoxyyangonin is yet to be definitively characterized in a wide range of cancer cells, related compounds like yangonin have been shown to reduce cancer cell growth, indicating a potential impact on cell cycle progression[2].

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Kavalactones, including yangonin, have been demonstrated to induce apoptosis in various cancer cell lines[3]. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

Modulation of Signaling Pathways

The anticancer activity of kavalactones is intrinsically linked to their ability to interfere with signaling pathways that are often dysregulated in cancer.

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Research on yangonin has shown that it can inhibit the mTOR pathway in bladder cancer cells[1]. This inhibition leads to the induction of autophagy, a cellular self-degradation process that can promote cell death in certain contexts. The proposed mechanism involves the modulation of upstream regulators of mTOR.

mTOR_Pathway 11-Methoxyyangonin 11-Methoxyyangonin mTOR Pathway mTOR Pathway 11-Methoxyyangonin->mTOR Pathway Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR Pathway->Cell Growth & Proliferation Promotes Autophagy Autophagy mTOR Pathway->Autophagy Inhibits

Caption: Inhibition of the mTOR pathway by 11-Methoxyyangonin.

Experimental Protocols

This section outlines the general methodologies employed in the investigation of the anticancer properties of kavalactones. These protocols can be adapted for specific studies on 11-Methoxyyangonin.

Cell Culture

Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay)
  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well.

  • After 24 hours, treat the cells with various concentrations of 11-Methoxyyangonin.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

MTS_Assay_Workflow cluster_0 Cell Seeding & Treatment cluster_1 Incubation & Measurement cluster_2 Data Analysis A Seed cells in 96-well plate B Treat with 11-Methoxyyangonin A->B C Incubate for 24-72h B->C D Add MTS reagent C->D E Measure Absorbance D->E F Calculate Cell Viability E->F

Caption: Workflow for the MTS cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)
  • Treat cells with 11-Methoxyyangonin for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Apoptosis_Assay_Workflow A Cell Treatment B Cell Harvesting A->B C Staining with Annexin V/PI B->C D Flow Cytometry Analysis C->D

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Western Blotting
  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Future Directions

The preliminary evidence for the anticancer properties of 11-Methoxyyangonin and its related kavalactones is compelling. However, further in-depth research is required to fully elucidate its therapeutic potential. Future studies should focus on:

  • Determining the IC50 values of 11-Methoxyyangonin in a broader range of cancer cell lines.

  • Investigating the specific effects of 11-Methoxyyangonin on cell cycle progression and identifying the key regulatory proteins involved.

  • Elucidating the detailed molecular mechanisms of apoptosis induction by 11-Methoxyyangonin.

  • Exploring the impact of 11-Methoxyyangonin on other critical cancer-related signaling pathways, such as the STAT3, MAPK, and PI3K/Akt pathways.

  • Conducting in vivo studies using animal models to evaluate the efficacy and safety of 11-Methoxyyangonin as a potential anticancer therapeutic.

Conclusion

11-Methoxyyangonin represents a promising natural product with potential for development as an anticancer agent. Its ability to modulate key signaling pathways and induce cancer cell death warrants further rigorous investigation. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing kavalactone and unlock its full therapeutic potential in the fight against cancer.

References

Neuroprotective Effects of 11-Methoxyangonin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential neuroprotective effects of 11-Methoxyangonin. As of this writing, direct experimental data on this compound is limited. Therefore, this guide extrapolates potential mechanisms and effects based on extensive research conducted on structurally similar kavalactones, such as yangonin, methysticin, and kavain. The information presented herein is intended for research, scientific, and drug development professionals.

Introduction

This compound, also known as 11-methoxyyangonin, is a naturally occurring kavalactone. Kavalactones, the primary active constituents of the kava (B3030397) plant (Piper methysticum), have garnered significant interest for their anxiolytic and sedative properties. Emerging research has also highlighted their potential as neuroprotective agents, suggesting therapeutic applications in neurodegenerative diseases and ischemic events. This guide synthesizes the current understanding of the neuroprotective mechanisms of kavalactones and provides a technical framework for future research into this compound.

Putative Mechanisms of Neuroprotection

Based on studies of related kavalactones, the neuroprotective effects of this compound are likely mediated through the modulation of key signaling pathways involved in cellular stress responses, inflammation, and antioxidant defense.

Antioxidant and Anti-inflammatory Pathways

Kavalactones have been shown to exert their neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting the p38/Nuclear factor-kappa B (NF-κB) pathway.

  • ERK/Nrf2 Signaling: The activation of the Extracellular signal-regulated kinase (ERK) pathway by kavalactones can lead to the phosphorylation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of antioxidant and cytoprotective genes.

  • p38/NF-κB/COX-2 Signaling: In response to inflammatory stimuli, the p38 mitogen-activated protein kinase (MAPK) can activate NF-κB. Kavalactones are suggested to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators like Cyclooxygenase-2 (COX-2).

G Potential Signaling Pathways of this compound in Neuroprotection cluster_erk_nrf2 ERK/Nrf2 Pathway cluster_nfkb p38/NF-κB Pathway methoxyangonin This compound erk ERK Phosphorylation methoxyangonin->erk Activates nrf2 Nrf2 Activation erk->nrf2 are ARE Binding nrf2->are antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, GCLC) are->antioxidant_genes neuroprotection_nrf2 Neuroprotection antioxidant_genes->neuroprotection_nrf2 inflammatory_stimuli Inflammatory Stimuli p38 p38 MAPK Activation inflammatory_stimuli->p38 nfkb NF-κB Activation p38->nfkb cox2 COX-2 Expression nfkb->cox2 inflammation Neuroinflammation cox2->inflammation methoxyangonin2 This compound methoxyangonin2->p38 Inhibits

Potential Signaling Pathways of this compound.

Quantitative Data on Related Kavalactones

The following tables summarize quantitative data from studies on kavalactones with neuroprotective properties. This data can serve as a benchmark for designing experiments with this compound.

Table 1: In Vitro Neuroprotective Activity of Kavalactones

CompoundCell LineNeurotoxic InsultAssayEndpointEffective ConcentrationReference
MethysticinPC-12, C6Amyloid β (1-42)ARE-luciferaseNrf2 activationTime- and dose-dependent[1]
KavainPC-12, C6Amyloid β (1-42)ARE-luciferaseNrf2 activationTime- and dose-dependent[1]
YangoninPC-12, C6Amyloid β (1-42)ARE-luciferaseNrf2 activationTime- and dose-dependent[1]
YangoninN/AN/AMAO InhibitionIC50MAO-A: 1.29 µM, MAO-B: 0.085 µM[2]

Table 2: In Vivo Neuroprotective Efficacy of Kavalactones

CompoundAnimal ModelDisease ModelDosageOutcomeReference
MethysticinMouseFocal Cerebral Ischemia10 and 30 mg/kgSignificant reduction in infarct area[3]
DihydromethysticinMouseFocal Cerebral Ischemia10 and 30 mg/kgSignificant reduction in infarct area[3]
Kava ExtractMouse, RatFocal Cerebral Ischemia150 mg/kg (mouse), Not specified (rat)Diminished infarct area and volume[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments relevant to assessing the neuroprotective effects of this compound, based on established methods for other kavalactones.

In Vitro Neuroprotection Assays

4.1.1. Cell Culture

  • Cell Lines: PC-12 (rat pheochromocytoma) and C6 (rat glioma) cells are commonly used.

  • Culture Conditions: Maintain cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

4.1.2. Amyloid-β Induced Neurotoxicity Model

  • Preparation of Aβ oligomers: Dissolve Aβ (1-42) peptide in sterile PBS and incubate at 37°C for 24-48 hours to promote oligomer formation.

  • Cell Treatment: Seed cells in 96-well plates. After 24 hours, replace the medium with fresh medium containing the desired concentration of Aβ oligomers and co-treat with various concentrations of this compound.

  • Incubation: Incubate the cells for 24-48 hours.

4.1.3. Cell Viability Assays

  • MTT Assay:

    • After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate (B86563) dehydrogenase released from damaged cells, following the manufacturer's instructions.

4.1.4. Nrf2/ARE Luciferase Reporter Assay

  • Cell Transfection: Transfect PC-12 or C6 cells with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) promoter sequence.

  • Treatment: Treat the transfected cells with this compound for a specified duration.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.

In Vivo Neuroprotection Models

4.2.1. Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)

  • Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a silicone-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.

  • Treatment: Administer this compound intraperitoneally or orally at various time points before or after the ischemic insult.

  • Outcome Assessment:

    • Infarct Volume: 24-48 hours post-MCAO, sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

    • Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system.

4.2.2. Alzheimer's Disease Mouse Model

  • Animal Model: Use transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the APP/PS1 mouse model.

  • Treatment: Administer this compound via oral gavage or in the diet for a prolonged period (e.g., several months).

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of opaque water over several days.

    • Probe Trial: Remove the platform and assess the time spent in the target quadrant as a measure of spatial memory.

  • Histological and Biochemical Analysis:

    • Assess amyloid plaque load, neuroinflammation (microgliosis and astrogliosis), and oxidative stress markers in the brain tissue.

Experimental and Logical Workflow Visualization

G General Experimental Workflow for Assessing Neuroprotective Effects cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., PC-12, C6) neurotoxicity_model Induce Neurotoxicity (e.g., Amyloid-β) cell_culture->neurotoxicity_model treatment_invitro Treat with this compound neurotoxicity_model->treatment_invitro viability_assays Assess Cell Viability (MTT, LDH assays) treatment_invitro->viability_assays mechanism_assays Elucidate Mechanism (Luciferase reporter, Western blot) treatment_invitro->mechanism_assays data_analysis Data Analysis & Interpretation viability_assays->data_analysis mechanism_assays->data_analysis animal_model Animal Model (e.g., MCAO, APP/PS1 mice) treatment_invivo Administer this compound animal_model->treatment_invivo behavioral_tests Behavioral Assessment (e.g., Morris Water Maze) treatment_invivo->behavioral_tests histology Histological & Biochemical Analysis (e.g., Infarct volume, Plaque load) treatment_invivo->histology behavioral_tests->data_analysis histology->data_analysis conclusion Conclusion on Neuroprotective Potential data_analysis->conclusion

General Experimental Workflow for Neuroprotection Studies.

Conclusion

While direct experimental evidence for the neuroprotective effects of this compound is currently lacking, the substantial body of research on related kavalactones provides a strong rationale for its investigation. The proposed mechanisms, involving the modulation of the ERK/Nrf2 and p38/NF-κB pathways, offer promising avenues for therapeutic intervention in neurodegenerative diseases and ischemic stroke. The experimental protocols and quantitative data presented in this guide are intended to facilitate and standardize future research in this area, ultimately paving the way for the potential development of this compound as a novel neuroprotective agent. Researchers should, however, remain mindful of the potential for hepatotoxicity associated with some kava products and incorporate appropriate safety assessments in their studies.

References

11-Methoxyangonin: A Potential Therapeutic Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methoxyangonin is a naturally occurring kavalactone found in the kava (B3030397) plant (Piper methysticum). While research directly focused on this compound is limited, the broader class of kavalactones has demonstrated significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammatory action. This technical guide consolidates the available information on this compound and related kavalactones, providing an in-depth overview of their potential mechanisms of action, relevant experimental data, and detailed protocols for their study. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound.

Introduction

Kavalactones, the active constituents of the kava plant, have a long history of use in traditional medicine for their anxiolytic and sedative effects. More recently, scientific investigation has revealed a broader range of pharmacological activities, including anti-inflammatory, neuroprotective, and potential anticancer properties. This compound is a member of this class of compounds, and while its specific biological activities are not as extensively studied as other kavalactones like desmethoxyyangonin, its structural similarity suggests it may share similar therapeutic potential. This document aims to provide a comprehensive technical overview to facilitate further research and development of this compound as a potential therapeutic agent.

Potential Therapeutic Applications

Based on the known activities of related kavalactones, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Neuroprotection: Kavalactones have been shown to protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Anti-inflammatory Disorders: The potent anti-inflammatory effects of kavalactones, mediated through the inhibition of key inflammatory pathways, indicate their potential use in treating chronic inflammatory conditions.

  • Oncology: Some kavalactones have exhibited cytotoxic effects against various cancer cell lines, warranting further investigation into their potential as anticancer agents.

Mechanism of Action: Key Signaling Pathways

The therapeutic effects of kavalactones are believed to be mediated through the modulation of several key signaling pathways. While direct evidence for this compound is pending, the following pathways are strongly implicated based on studies of related compounds.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Kavalactones have been shown to inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines and enzymes. This inhibition is often mediated through the modulation of upstream MAPK signaling cascades.

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPK_Cascade MAPK Cascade (e.g., p38, JNK, ERK) Receptor->MAPK_Cascade IKK IKK Complex MAPK_Cascade->IKK IκB IκB IKK->IκB phosphorylates NFkB_dimer NF-κB (p50/p65) IκB->NFkB_dimer inhibits NFkB_translocation NF-κB (p50/p65) NFkB_dimer->NFkB_translocation translocates 11_Methoxyangonin_effect This compound (inferred) 11_Methoxyangonin_effect->IKK inhibition (inferred) DNA DNA NFkB_translocation->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: Inferred inhibitory effect of this compound on the MAPK/NF-κB pathway.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Kavalactones have been demonstrated to activate Nrf2, leading to the upregulation of a battery of antioxidant and cytoprotective genes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2_inactive Nrf2 Keap1->Nrf2_inactive sequesters Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active translocates 11_Methoxyangonin_effect This compound (inferred) 11_Methoxyangonin_effect->Keap1 activation (inferred) ARE ARE Nrf2_active->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

Caption: Inferred activation of the Nrf2/ARE pathway by this compound.

Quantitative Data Summary

While specific quantitative data for this compound is scarce, the following table summarizes relevant data for the closely related kavalactone, desmethoxyyangonin, to provide a preliminary indication of potential potency.

CompoundTarget/AssayMetricValueReference
DesmethoxyyangoninMonoamine Oxidase-B (MAO-B)IC500.123 µM[1]
DesmethoxyyangoninTNF-α secretion (LPS-stimulated RAW 264.7 cells)IC50~50 µM[2]
DesmethoxyyangoninIL-6 secretion (LPS-stimulated RAW 264.7 cells)IC50~50 µM[2]
DesmethoxyyangoninCYP3A23 Induction-Marked Induction

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are generalized protocols for the extraction, isolation, and analysis of kavalactones, which can be adapted for the study of this compound.

Extraction and Isolation of Kavalactones

This protocol describes a general method for obtaining a kavalactone-rich extract from Piper methysticum root powder.

Extraction_Workflow Start Kava Root Powder Extraction Soxhlet Extraction (e.g., with Ethanol (B145695) or Acetone) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude Kavalactone Extract Evaporation->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Analysis TLC/HPLC Analysis Fractionation->Analysis Pure_Compound Isolated this compound Analysis->Pure_Compound

Caption: General workflow for the extraction and isolation of kavalactones.

Methodology:

  • Extraction: Kava root powder is subjected to Soxhlet extraction with a suitable solvent (e.g., ethanol or acetone) for several hours.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system (e.g., hexane-ethyl acetate) is typically used to separate the different kavalactones.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the desired compound, this compound.

  • Final Purification: Fractions containing the target compound are pooled, and the solvent is evaporated to yield the purified this compound. Further purification by recrystallization may be necessary.

In Vitro Anti-inflammatory Assay: Measurement of NO, TNF-α, and IL-6

This protocol outlines a method to assess the anti-inflammatory activity of this compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Anti_Inflammatory_Assay_Workflow Start RAW 264.7 Macrophage Cells Plating Seed cells in 96-well plates Start->Plating Pre_treatment Pre-treat with this compound (various concentrations) Plating->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant_Collection->NO_Assay Cytokine_Assay TNF-α and IL-6 ELISA Supernatant_Collection->Cytokine_Assay Results Quantitative Results NO_Assay->Results Cytokine_Assay->Results

Caption: Workflow for in vitro anti-inflammatory assays.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and seeded into 96-well plates.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of this compound on NO, TNF-α, and IL-6 production is calculated, and IC50 values are determined.

Conclusion and Future Directions

This compound represents an understudied kavalactone with significant therapeutic potential, inferred from the well-documented activities of structurally similar compounds. Its potential to modulate key signaling pathways involved in inflammation and oxidative stress makes it a compelling candidate for further investigation in neurodegenerative diseases, chronic inflammatory disorders, and oncology.

Future research should focus on:

  • Isolation and Characterization: Development of efficient methods for the isolation and purification of this compound to enable robust biological testing.

  • In Vitro and In Vivo Studies: Comprehensive evaluation of its efficacy and mechanism of action in relevant cell-based and animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Determination of its absorption, distribution, metabolism, excretion (ADME), and safety profile to assess its drug-like properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

This technical guide provides a starting point for these endeavors, with the aim of accelerating the translation of this compound from a natural product of interest to a potential therapeutic agent.

References

Unveiling the Molecular Targets of 11-Methoxyangonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methoxyangonin, a naturally occurring kavalactone found in the kava (B3030397) plant (Piper methysticum), is a member of a class of compounds known for their psychoactive properties. While the broader pharmacological effects of kava extracts and their major constituent kavalactones have been studied, the specific molecular interactions of this compound have remained less defined. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of this compound, drawing upon data from closely related kavalactones to infer its likely biological activity. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways and experimental workflows to support further research and drug development efforts.

Quantitative Data on Kavalactone Interactions

While direct quantitative data for this compound is limited in the current scientific literature, the bioactivity of structurally similar kavalactones, such as desmethoxyyangonin (B154216) and yangonin (B192687), provides valuable insights into its potential molecular targets. The following tables summarize the available quantitative data for these related compounds.

KavalactoneTargetAssay TypeValueReference(s)
DesmethoxyyangoninMonoamine Oxidase B (MAO-B)Enzyme InhibitionIC50: 0.123 µM[1]
DesmethoxyyangoninMonoamine Oxidase B (MAO-B)Enzyme InhibitionKi: 0.28 µM[2]
DesmethoxyyangoninMonoamine Oxidase A (MAO-A)Enzyme InhibitionKi: 0.922 µM[3]
YangoninCannabinoid Receptor 1 (CB1)Radioligand BindingKi: 0.72 µM[4][5]
YangoninCannabinoid Receptor 2 (CB2)Radioligand BindingKi: >10 µM[4][5]

Table 1: Inhibition Constants (IC50 and Ki) of Kavalactones for CNS Receptors. This table highlights the inhibitory potency of desmethoxyyangonin on MAO-A and MAO-B, and the binding affinity of yangonin for cannabinoid receptors. The selective inhibition of MAO-B by desmethoxyyangonin is noteworthy.[1][2][3][4][5]

KavalactoneAssay TypeCell Line/SystemEndpointResult (Ki)Reference(s)
DesmethoxyyangoninEnzyme InhibitionHuman CES1 S9 FractionsEnzyme Activity25.2 µM[6]
YangoninEnzyme InhibitionHuman CES1 S9 FractionsEnzyme Activity24.9 µM[6]

Table 2: In Vitro Bioactivity of Kavalactones on Carboxylesterase 1 (CES1). This table presents the inhibition constants (Ki) of desmethoxyyangonin and yangonin against human carboxylesterase 1, suggesting a potential role for these compounds in modulating xenobiotic and endobiotic metabolism.[6]

Key Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and the general experimental workflows used to identify and characterize its molecular targets.

MAO_B_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion cluster_post Postsynaptic Neuron Dopamine_pre Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine_pre->MAO_B Metabolism Dopamine_Receptor Dopamine Receptor Dopamine_pre->Dopamine_Receptor Binding DOPAC DOPAC MAO_B->DOPAC Oxidative Deamination Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction 11_Methoxyangonin This compound (Desmethoxyyangonin) 11_Methoxyangonin->MAO_B Inhibition

Caption: MAO-B Inhibition Signaling Pathway.

Cannabinoid_Receptor_Binding_Workflow Start Start: Radioligand Binding Assay Prepare_Membranes Prepare cell membranes expressing CB1/CB2 receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand ([3H]CP-55,940) and this compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Measure_Radioactivity Measure radioactivity of bound ligand Separate->Measure_Radioactivity Analyze_Data Data Analysis: Determine Ki from competition curves Measure_Radioactivity->Analyze_Data End End: Determine Binding Affinity Analyze_Data->End

Caption: Cannabinoid Receptor Binding Assay Workflow.

Enzyme_Inhibition_Workflow Start Start: Enzyme Inhibition Assay Prepare_Enzyme Prepare purified enzyme (e.g., MAO-B, CES1) Start->Prepare_Enzyme Pre_incubation Pre-incubate enzyme with This compound at various concentrations Prepare_Enzyme->Pre_incubation Add_Substrate Add substrate (e.g., kynuramine (B1673886) for MAO-B) Pre_incubation->Add_Substrate Measure_Activity Measure enzyme activity (e.g., spectrophotometrically or fluorometrically) Add_Substrate->Measure_Activity Analyze_Data Data Analysis: Determine IC50/Ki values Measure_Activity->Analyze_Data End End: Determine Inhibitory Potency Analyze_Data->End

Caption: Enzyme Inhibition Assay Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay for Cannabinoid Receptors (CB1 and CB2)

This protocol is adapted from studies investigating the binding of kavalactones to cannabinoid receptors.[4][5][7]

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Materials:

  • HEK-293 cells transfected with human recombinant CB1 or CB2 receptors.

  • Cell membrane preparations from the transfected cells.

  • Radioligand: [3H]CP-55,940.

  • Non-specific binding control: WIN 55,212-2.

  • Test compound: this compound dissolved in DMSO.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/ml BSA).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation: Harvest transfected HEK-293 cells and homogenize in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in the incubation buffer.

  • Binding Assay: In a 96-well plate, combine the cell membranes, [3H]CP-55,940 (at a concentration near its Kd), and varying concentrations of this compound. For determining non-specific binding, a high concentration of WIN 55,212-2 is used instead of the test compound.

  • Incubation: Incubate the mixture at 30°C for 90 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold incubation buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol is based on methods used to assess the MAO-B inhibitory activity of kavalactones.[1][2][3]

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound for MAO-B.

Materials:

  • Human recombinant MAO-B.

  • Substrate: Kynuramine.

  • Test compound: this compound dissolved in DMSO.

  • Reference inhibitor (e.g., Pargyline).

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

  • Spectrophotometer or fluorometer.

Procedure:

  • Enzyme Preparation: Dilute the human recombinant MAO-B in potassium phosphate buffer to the desired concentration.

  • Inhibition Assay: In a 96-well plate, pre-incubate the MAO-B enzyme with varying concentrations of this compound or the reference inhibitor for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Measurement: Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence at the appropriate wavelength. The product of the kynuramine reaction can be measured spectrophotometrically.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control (enzyme activity without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. For determining the mechanism of inhibition and the Ki value, perform kinetic studies with varying concentrations of both the substrate and the inhibitor.

Carboxylesterase 1 (CES1) Inhibition Assay

This protocol is derived from a study on the inhibition of CES1 by various kavalactones.[6]

Objective: To determine the inhibition constant (Ki) of this compound for human CES1.

Materials:

  • Human CES1 S9 fractions.

  • Substrate (e.g., p-nitrophenyl acetate).

  • Test compound: this compound dissolved in DMSO.

  • Tris-HCl buffer (pH 7.4).

  • Spectrophotometer.

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of human CES1 S9 fractions and the substrate in Tris-HCl buffer.

  • Inhibition Assay: In a 96-well plate, incubate the CES1 enzyme with varying concentrations of this compound.

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Measurement: Monitor the hydrolysis of the substrate by measuring the increase in absorbance of the product (e.g., p-nitrophenol) over time at a specific wavelength (e.g., 405 nm).

  • Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten kinetics and appropriate graphical methods (e.g., Lineweaver-Burk plot) to determine the mode of inhibition (competitive, non-competitive, or mixed) and calculate the Ki value.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like its close structural relatives desmethoxyyangonin and yangonin, is likely to interact with several key molecular targets within the central nervous system and metabolic pathways. The most probable targets include monoamine oxidase B, cannabinoid receptor 1, and carboxylesterase 1. The provided quantitative data for related kavalactones serves as a critical starting point for predicting the pharmacological profile of this compound.

Future research should focus on direct experimental validation of these predicted interactions. The detailed protocols provided in this guide offer a framework for conducting such studies. Specifically, performing radioligand binding assays, enzyme inhibition assays, and electrophysiological recordings with this compound will be crucial to definitively identify its molecular targets and quantify its potency and selectivity. A comprehensive understanding of the molecular pharmacology of this compound will be instrumental in evaluating its therapeutic potential and guiding the development of novel drugs targeting these pathways.

References

Methodological & Application

Application Note: Quantitative Analysis of 11-Methoxyangonin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methoxyangonin is a kavalactone, a class of psychoactive compounds found in the kava (B3030397) plant (Piper methysticum). Kavalactones are of significant interest to researchers and drug development professionals due to their anxiolytic, sedative, and muscle-relaxant properties. Accurate quantification of individual kavalactones like this compound is crucial for pharmacokinetic studies, quality control of kava-based products, and understanding their pharmacological effects. This application note provides a detailed protocol for the quantification of this compound in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for the extraction of this compound from a solid matrix (e.g., kava root powder, tablet) and a liquid matrix (e.g., plasma, beverage).

a) Solid Matrix Extraction:

  • Weigh 100 mg of the homogenized solid sample into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of methanol (B129727) to the tube.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 30 minutes in a sonication bath.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

b) Liquid Matrix Extraction (Protein Precipitation for Plasma):

  • Pipette 100 µL of the liquid sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., Kavain-d3 at 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument being used.

a) Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

b) Mass Spectrometry (MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The molecular weight of this compound is 288.3 g/mol [1][2][3]. The precursor ion will be the protonated molecule [M+H]⁺ with an m/z of 289.3.

    • Based on the fragmentation patterns of similar kavalactones, the following product ions are proposed for method development.[4][5] The collision energies (CE) provided are starting points and require optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 289.3153.125
121.135
Internal Standard (Kavain-d3) 234.2199.220

Note: The proposed product ions are based on common fragmentation pathways of the kavalactone core and loss of methoxy (B1213986) groups. It is highly recommended to confirm these transitions by infusing a pure standard of this compound and performing a product ion scan.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

The following tables summarize the expected quantitative data from a validated method.

Table 1: Calibration Curve Parameters for this compound

ParameterValue
Linear Range 1 - 1000 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.995
Weighting 1/x²

Table 2: Method Validation Summary for this compound Quantification

ParameterAcceptance CriteriaResult
Precision (RSD%) < 15%
Accuracy (%) 85 - 115%
Recovery (%) > 80%
Matrix Effect (%) 85 - 115%
Limit of Detection (LOD) Signal-to-Noise > 3
Limit of Quantification (LOQ) Signal-to-Noise > 10

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Solid or Liquid Sample Extraction Methanol Extraction or Protein Precipitation Sample->Extraction Filtration Centrifugation & Filtration Extraction->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification using Calibration Curve MS->Quantification

Caption: LC-MS/MS workflow for this compound quantification.

Signaling Pathway (Illustrative)

While this compound's specific signaling pathways are still under investigation, kavalactones are known to interact with various central nervous system targets. The diagram below illustrates a generalized potential mechanism of action.

signaling_pathway Kavalactone This compound GABA_A GABA-A Receptor Kavalactone->GABA_A Positive Allosteric Modulator VGCC Voltage-Gated Ca2+ Channels Kavalactone->VGCC Inhibition VGSC Voltage-Gated Na+ Channels Kavalactone->VGSC Inhibition Neuronal_Activity Decreased Neuronal Excitability GABA_A->Neuronal_Activity VGCC->Neuronal_Activity VGSC->Neuronal_Activity Anxiolytic_Effect Anxiolytic/Sedative Effects Neuronal_Activity->Anxiolytic_Effect

Caption: Potential signaling pathways of kavalactones.

References

Application Note: Chiral Separation of 11-Methoxyangonin Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral separation of 11-Methoxyangonin enantiomers, a naturally occurring kavalactone. Due to the often differing pharmacological and toxicological profiles of enantiomers, the ability to isolate and analyze individual stereoisomers is crucial in drug development and natural product research.[1][2] This document provides a comprehensive methodology using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, offering a robust starting point for researchers. The protocol outlines instrumentation, chromatographic conditions, and sample preparation. Additionally, a workflow for method development is presented to guide optimization. While specific quantitative data for the enantiomeric separation of this compound is not yet established in published literature, this guide is based on established principles of chiral chromatography for related kavalactones.[3][4][5]

Introduction

This compound is a kavalactone found in the kava (B3030397) plant (Piper methysticum). Kavalactones are a class of psychoactive compounds known for their anxiolytic and sedative effects. Like many natural products, this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. The spatial arrangement of atoms in these enantiomers can lead to different interactions with chiral biological targets such as enzymes and receptors, resulting in distinct pharmacological activities.[2][6]

The differential bioactivity of enantiomers is a critical consideration in pharmacology. For instance, the enantiomers of a drug can exhibit widely different therapeutic effects and toxicities.[2] Therefore, the development of analytical methods to separate and quantify the enantiomers of chiral compounds like this compound is of significant interest for understanding their mechanism of action and for the quality control of kava-based products.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation of enantiomers.[7][8] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds.[7] This application note proposes a starting method for the chiral separation of this compound enantiomers using HPLC with a polysaccharide-based chiral column.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for the development of a chiral separation method for this compound enantiomers. Optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve baseline separation.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., cellulose (B213188) or amylose (B160209) derivatives). A common choice for initial screening is a column like Lux Cellulose-1 or a similar phase.[7]

  • Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and ethanol.

  • Sample: Racemic this compound standard.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., Lux Cellulose-1, 5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm and 350 nm[4]
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.

Method Development Workflow

The following workflow can be used to optimize the chiral separation of this compound enantiomers.

G Figure 1: Chiral Method Development Workflow A Initial Screening (Polysaccharide CSPs) B Mobile Phase Optimization (Hexane/Alcohol Ratio) A->B C Alcohol Modifier Evaluation (IPA vs. Ethanol) B->C D Flow Rate and Temperature Optimization C->D E Method Validation D->E

Caption: Chiral method development workflow for this compound.

Data Presentation

Successful chiral separation will result in two distinct peaks in the chromatogram, corresponding to the two enantiomers of this compound. The following table illustrates how the quantitative data from a successful separation should be presented.

Table 1: Hypothetical Chromatographic Data for Chiral Separation of this compound

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) t_R1t_R2
Peak Area Area_1Area_2
Resolution (R_s) \multicolumn{2}{c}{Calculated Value}
Selectivity (α) \multicolumn{2}{c}{Calculated Value}
  • Resolution (R_s): A measure of the degree of separation between the two enantiomeric peaks. A value of R_s ≥ 1.5 indicates baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 is required for separation.

Potential Biological Significance of Chiral Separation

While the specific biological activities of the individual enantiomers of this compound have not been extensively studied, it is well-established in pharmacology that enantiomers can have different interactions with biological systems.[2] For other chiral molecules, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1] Therefore, the ability to separate and study the individual enantiomers of this compound is a critical step in understanding its full pharmacological profile.

G Figure 2: Enantiomers and Biological Targets cluster_0 Enantiomers cluster_1 Biological Target Enantiomer_R (R)-11-Methoxyangonin Receptor Receptor/Enzyme Enantiomer_R->Receptor High Affinity Enantiomer_S (S)-11-Methoxyangonin Enantiomer_S->Receptor Low Affinity

Caption: Differential binding of enantiomers to a biological target.

Conclusion

This application note provides a foundational protocol for the chiral separation of this compound enantiomers using HPLC. By employing a systematic method development approach, researchers can achieve the necessary resolution to accurately quantify the individual enantiomers. This capability is essential for advancing the understanding of the pharmacology of kavalactones and for ensuring the quality and consistency of kava-derived products. Further research into the distinct biological activities of each this compound enantiomer is warranted.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 11-Methoxyangonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the predicted mass spectrometry fragmentation pattern of 11-Methoxyangonin and a comprehensive protocol for its analysis. This information is crucial for the identification and quantification of this compound in complex matrices, aiding in metabolic studies, pharmacokinetic analysis, and quality control of natural product-derived pharmaceuticals.

Introduction

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is expected to proceed through several characteristic pathways, primarily involving the pyrone ring and the styryl moiety. The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 289.10.

Table 1: Predicted m/z Values and Proposed Fragment Structures for this compound

m/z (Predicted)Ion FormulaProposed Fragment Structure/Neutral Loss
289.10[C₁₆H₁₇O₅]⁺Protonated molecule [M+H]⁺
271.09[C₁₆H₁₅O₄]⁺Loss of H₂O (water)
259.09[C₁₅H₁₅O₄]⁺Loss of CH₂O (formaldehyde) from the methoxy (B1213986) group on the pyrone ring
243.09[C₁₅H₁₅O₃]⁺Loss of CO₂ (carbon dioxide) from the pyrone ring
229.08[C₁₄H₁₃O₃]⁺Loss of CH₂O (formaldehyde) and CO (carbon monoxide)
177.05[C₁₀H₉O₃]⁺Cleavage of the styryl side chain
151.04[C₉H₇O₂]⁺Fragment from the styryl moiety
Proposed Fragmentation Pathway

The proposed fragmentation pathway for this compound is initiated by the protonation of the molecule. Key fragmentation steps are predicted to include:

  • Loss of water (H₂O): A common loss from protonated molecules containing hydroxyl or methoxy groups.

  • Loss of formaldehyde (B43269) (CH₂O): Characteristic of methoxy groups, particularly the one on the pyrone ring.

  • Decarboxylation (loss of CO₂): A typical fragmentation of the α-pyrone ring structure.

  • Cleavage of the styryl side chain: This would lead to fragments representing the substituted styrene (B11656) and the pyrone ring moieties.

The following diagram illustrates the predicted fragmentation pathway of this compound.

This compound Fragmentation Pathway M [M+H]⁺ m/z 289.10 F1 [M+H-H₂O]⁺ m/z 271.09 M->F1 - H₂O F2 [M+H-CH₂O]⁺ m/z 259.09 M->F2 - CH₂O F3 [M+H-CO₂]⁺ m/z 243.09 M->F3 - CO₂ F4 [C₁₀H₉O₃]⁺ m/z 177.05 F2->F4 - C₅H₄O F5 [C₉H₇O₂]⁺ m/z 151.04 F4->F5 - C₂H₂O

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in various sample matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

The choice of sample preparation method will depend on the matrix (e.g., plasma, urine, plant extract). A generic solid-phase extraction (SPE) protocol is provided below.

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal standard (e.g., a deuterated kavalactone)

Procedure:

  • Sample Pre-treatment: Acidify the sample with formic acid to a pH of ~3.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Liquid Chromatography Conditions

Table 2: HPLC/UPLC Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 20% B; 1-5 min: 20-80% B; 5-6 min: 80% B; 6-6.1 min: 80-20% B; 6.1-8 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

Table 3: Mass Spectrometer Parameters (Triple Quadrupole)

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 4
Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, specific MRM transitions should be optimized. Based on the predicted fragmentation, the following transitions can be used as a starting point.

Table 4: Proposed MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - to be optimized
289.10259.0915
289.10177.0525
Experimental Workflow

The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Pretreat Pre-treatment Sample->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Recon Reconstitution SPE->Recon LC Liquid Chromatography Recon->LC MS Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: General workflow for LC-MS/MS analysis.

Conclusion

While specific experimental mass spectral data for this compound is limited, a reliable prediction of its fragmentation pattern can be made based on the well-understood fragmentation of related kavalactones. The provided protocols for sample preparation and LC-MS/MS analysis offer a robust starting point for researchers to develop and validate methods for the detection and quantification of this compound. These methods are invaluable for advancing the understanding of the pharmacology, toxicology, and therapeutic potential of kavalactones.

References

Application Note and Protocol: Isolation of Yangonin from Piper methysticum (Kava) Root

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kava (B3030397) (Piper methysticum), a plant native to the Pacific Islands, is well-known for its psychoactive beverage prepared from its roots. The pharmacological effects of kava are primarily attributed to a class of compounds known as kavalactones.[1][2][3] Yangonin (B192687) is one of the six major kavalactones, which collectively are recognized for their anxiolytic, sedative, and muscle-relaxant properties.[2][3] The isolation and purification of individual kavalactones such as yangonin are crucial for detailed pharmacological studies, drug development, and quality control of kava-based products. This document provides a detailed protocol for the isolation of yangonin from kava root, employing solvent extraction followed by column chromatography for purification.

Materials and Reagents

  • Dried and powdered kava root (Piper methysticum)

  • Acetone (B3395972) (ACS grade)

  • Hexane (B92381) (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Methanol (B129727) (ACS grade)

  • Water (distilled or deionized)

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Analytical balance

  • Sonication bath

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Glassware (beakers, flasks, graduated cylinders)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation

Experimental Workflow Diagram

G A Kava Root Powder B Extraction with Acetone A->B Sonication C Filtration & Concentration B->C D Crude Kavalactone Extract C->D E Silica Gel Column Chromatography D->E Gradient Elution F Fraction Collection E->F G TLC Analysis of Fractions F->G H Pooling of Yangonin-Rich Fractions G->H I Solvent Evaporation H->I J Purified Yangonin I->J K Purity & Identity Confirmation (HPLC, GC-MS, NMR) J->K

Caption: Workflow for the isolation and purification of yangonin.

Experimental Protocols

1. Extraction of Kavalactones from Kava Root

This protocol describes the extraction of kavalactones from dried kava root powder using acetone, which has been shown to be an effective solvent for maximizing the yield of various kavalactones.[4][5]

  • Weigh 100 g of finely powdered kava root and place it into a 1 L Erlenmeyer flask.

  • Add 500 mL of acetone to the flask.

  • Sonicate the mixture for 30 minutes at room temperature to enhance the extraction efficiency.

  • After sonication, stir the mixture for an additional 2 hours using a magnetic stirrer.

  • Filter the mixture through a Buchner funnel fitted with Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the root residue with an additional 300 mL of acetone to ensure maximum recovery.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • The resulting crude extract, a thick paste, contains a mixture of kavalactones and other plant constituents. Dry the extract completely under a vacuum.

2. Isolation of Yangonin using Column Chromatography

This protocol outlines the separation of yangonin from the crude kavalactone extract using silica gel column chromatography.

  • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column (e.g., 5 cm diameter, 50 cm length).

  • Dissolve approximately 5 g of the crude kava extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

  • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

  • Carefully load the dried extract-silica gel mixture onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

    • Hexane (100%)

    • Hexane:Ethyl Acetate (95:5)

    • Hexane:Ethyl Acetate (90:10)

    • Hexane:Ethyl Acetate (80:20)

    • Hexane:Ethyl Acetate (70:30)

    • Hexane:Ethyl Acetate (50:50)

    • Ethyl Acetate (100%)

  • Collect fractions of approximately 20 mL.

  • Monitor the separation by spotting the collected fractions on TLC plates and developing them in a hexane:ethyl acetate (7:3) solvent system. Visualize the spots under UV light (254 nm).

  • Combine the fractions that show a prominent spot corresponding to the Rf value of a yangonin standard.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified yangonin.

3. Analytical Characterization of Purified Yangonin

The identity and purity of the isolated yangonin should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Analyze the purified fraction on a C18 column with a mobile phase gradient of water and methanol or acetonitrile. Compare the retention time with a pure yangonin standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The sample can be analyzed by GC-MS to confirm its molecular weight and fragmentation pattern, which should match that of yangonin.[6]

  • Nuclear Magnetic Resonance (NMR): For unambiguous structural confirmation, ¹H and ¹³C NMR spectra should be recorded and compared with published data for yangonin.

Logical Relationship of Kavalactone Extraction Solvents

G A Solvent Polarity High B Solvent Polarity Medium C Solvent Polarity Low Water Water Acetone Acetone Water->Acetone Methanol Methanol Methanol->Acetone Ethanol Ethanol Ethanol->Acetone Hexane Hexane Acetone->Hexane Ethyl Acetate Ethyl Acetate Ethyl Acetate->Hexane Chloroform Chloroform Chloroform->Hexane

Caption: Polarity-based classification of kavalactone extraction solvents.

Quantitative Data Summary

The yield of yangonin and other kavalactones is highly dependent on the extraction solvent and purification method used. The following table summarizes data from various studies.

Extraction SolventKavalactoneYield/ConcentrationPurification MethodReference
Ethyl AcetateYangonin70.3 mg from 165.9 g of root powderColumn Chromatography[7]
AcetoneTotal KavalactonesHighest yield among tested solventsNot specified[4][5]
Ethanol (96%)Total Kavalactones~100% extraction efficiencyNot specified[8]
ChloroformTotal Lactones106.2 mg/gNot specified[8]
WaterTotal Lactones108.6 mg/gNot specified[8]
HexaneTotal KavalactonesLowest extraction efficiencyNot specified[6]

The protocol described provides a robust method for the isolation and purification of yangonin from kava root. The choice of an appropriate extraction solvent, such as acetone, is critical for achieving a high initial yield of kavalactones. Subsequent purification by silica gel column chromatography allows for the effective separation of individual kavalactones. The identity and purity of the final product should always be confirmed by rigorous analytical techniques. This protocol serves as a valuable resource for researchers in natural product chemistry and pharmacology who are interested in studying the biological activities of specific kavalactones.

References

Application Note: Solid-Phase Extraction of 11-Methoxyangonin for Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methoxyangonin is a naturally occurring kavalactone found in the kava (B3030397) plant (Piper methysticum). Kavalactones are a class of lactone compounds recognized for their potential therapeutic properties, including anxiolytic, analgesic, and neuroprotective effects. As research into the specific pharmacological activities of individual kavalactones intensifies, robust and efficient methods for their isolation and purification are crucial. Solid-phase extraction (SPE) offers a reliable and streamlined approach for the selective extraction of this compound from complex sample matrices, such as plant extracts or biological fluids. This application note provides a detailed protocol for the solid-phase extraction of this compound, along with supporting data and a proposed signaling pathway to guide further research.

Data Presentation

The following table summarizes the representative recovery data for kavalactones, including yangonin (B192687) (a structurally similar compound to this compound), using a C18 reversed-phase SPE cartridge. This data is adapted from studies on the six major kavalactones and serves as a strong indicator of the expected performance for this compound under similar conditions.[1][2] The average recoveries for kavalactones typically range from 98.1% to 102.9%.[2][3]

AnalyteSorbent TypeSample MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)
YangoninC18Methanolic Plant Extract98.2< 3.6
KavainC18Methanolic Plant Extract100.0< 3.6
DihydrokavainC18Methanolic Plant Extract100.3< 3.6
MethysticinC18Methanolic Plant Extract100.2< 3.6
DihydromethysticinC18Methanolic Plant Extract100.6< 3.6
DesmethoxyyangoninC18Methanolic Plant Extract98.9< 3.6

Experimental Protocols

This protocol outlines the solid-phase extraction of this compound from a prepared sample, such as a methanolic extract of kava root.

Materials:

  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 3 mL (or similar reversed-phase sorbent)

  • SPE Vacuum Manifold

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Sample: Methanolic extract containing this compound

  • Collection Vials

  • Nitrogen Evaporation System

Protocol:

  • Sample Preparation:

    • Ensure the sample containing this compound is in a liquid form, preferably dissolved in a solvent compatible with the SPE sorbent (e.g., methanol).

    • Centrifuge the sample at 10,000 rpm for 10 minutes to remove any particulate matter.

    • Dilute the supernatant with deionized water to reduce the organic solvent concentration to less than 5% to ensure efficient binding to the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 3 mL of methanol. Allow the methanol to pass through the sorbent bed by gravity or with a gentle vacuum.

    • Equilibrate the cartridges with 3 mL of deionized water. Do not allow the sorbent to dry out between the conditioning and sample loading steps.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Subsequently, wash the cartridge with 3 mL of 20% methanol in water to remove weakly bound impurities.

  • Elution:

    • Place clean collection vials under the cartridges.

    • Elute the this compound from the cartridge with 2 x 1.5 mL of 100% methanol.

  • Post-Elution Processing:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis by techniques such as HPLC-UV or LC-MS.

Mandatory Visualization

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Start: Kava Extract centrifuge Centrifugation start->centrifuge dilute Dilution centrifuge->dilute condition 1. Conditioning (Methanol, Water) dilute->condition load 2. Sample Loading condition->load wash 3. Washing (Water, 20% Methanol) load->wash elute 4. Elution (100% Methanol) wash->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC/LC-MS Analysis reconstitute->hplc

Caption: Solid-Phase Extraction Workflow for this compound.

Proposed Signaling Pathway

Based on studies of the structurally similar kavalactone, yangonin, this compound is hypothesized to exert anti-cancer effects through the modulation of the mTOR signaling pathway.[4][5] Yangonin has been shown to induce autophagy in bladder cancer cells by inhibiting the mTOR pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, and survival.

mTOR_Pathway This compound This compound Akt Akt This compound->Akt mTORC1 mTORC1 Akt->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 p70S6K p70S6K mTORC1->p70S6K Autophagy Autophagy mTORC1->Autophagy ProteinSynthesis Protein Synthesis 4E-BP1->ProteinSynthesis p70S6K->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: Proposed mTOR Signaling Pathway Inhibition by this compound.

References

Application Notes and Protocols: 11-Methoxyangonin Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methoxyangonin is a natural kavalactone compound found in the kava (B3030397) plant (Piper methysticum). Preliminary studies suggest that kavalactones may possess various biological activities, including potential cytotoxic effects against cancer cell lines. This document provides detailed protocols for assessing the cytotoxicity of this compound in vitro, utilizing common and well-established assays. These protocols are intended to guide researchers in the initial screening and characterization of the cytotoxic properties of this compound.

The primary methods detailed are the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity by measuring lactate (B86563) dehydrogenase release. Additionally, a protocol for an Annexin V apoptosis assay is included to investigate the potential mechanism of cell death.

Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.[1][2][3] It is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[2][3] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with serum-free medium to achieve a range of final concentrations. Remove the culture medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the amount of lactate dehydrogenase released from damaged cells into the culture medium.[4][5]

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up the following controls[4][6]:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

    • Vehicle control

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7] Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula provided by the kit manufacturer, which typically follows this principle:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] Apoptotic cells expose phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[9]

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 6-well plates or T25 flasks

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with this compound at various concentrations for the desired time period.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. The adherent cells can be detached using trypsin.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Analysis: The cell population will be divided into four quadrants:

    • Annexin V- / PI- (lower left): Viable cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells

Data Presentation

The quantitative data obtained from the cytotoxicity and apoptosis assays should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD) at 24h% Cell Viability (Mean ± SD) at 48h% Cell Viability (Mean ± SD) at 72h
0 (Control)100100100
X1
X2
X3
...
IC₅₀

Table 2: Cytotoxicity of this compound on [Cell Line Name] Cells (LDH Assay)

Concentration (µM)% Cytotoxicity (Mean ± SD) at 24h% Cytotoxicity (Mean ± SD) at 48h% Cytotoxicity (Mean ± SD) at 72h
0 (Control)000
X1
X2
X3
...
EC₅₀

Table 3: Apoptosis Induction by this compound in [Cell Line Name] Cells at [Time Point]

Concentration (µM)% Viable Cells (Mean ± SD)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Control)
X1
X2
X3
Positive Control

Mandatory Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_prep Prepare this compound Dilutions cell_seeding->compound_prep treatment Treat Cells with This compound compound_prep->treatment incubation Incubate (24, 48, or 72h) treatment->incubation mtt_add Add MTT Reagent (for MTT Assay) incubation->mtt_add ldh_supernatant Collect Supernatant (for LDH Assay) incubation->ldh_supernatant mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction solubilize Add Solubilization Solution mtt_incubate->solubilize mtt_read Read Absorbance (570 nm) solubilize->mtt_read data_analysis Calculate % Viability or % Cytotoxicity mtt_read->data_analysis ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Putative_Signaling_Pathway cluster_cell Target Cell cluster_outcome Cellular Outcome compound This compound membrane Cell Membrane Stress compound->membrane mitochondria Mitochondrial Dysfunction compound->mitochondria dna_damage DNA Damage compound->dna_damage cell_death Cell Death membrane->cell_death ros Increased ROS Production mitochondria->ros caspase_activation Caspase Activation (e.g., Caspase-3, -9) mitochondria->caspase_activation ros->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis dna_damage->caspase_activation apoptosis->cell_death

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols: MTT Assay for 11-Methoxyangonin Cell Viability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of 11-Methoxyangonin on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation.[1][2][3]

Introduction

This compound, a methoxylated derivative of the kavalactone angonin, is a compound of interest for its potential anticancer properties. The MTT assay is a reliable and high-throughput method to determine the cytotoxic effects of novel compounds like this compound. The assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1][2][4] This conversion is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting formazan crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[1][3] The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[1][4]

Experimental Protocols

Materials and Reagents

  • This compound (stock solution prepared in DMSO)

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

  • Dimethyl sulfoxide (DMSO)[3]

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow

The following diagram illustrates the key steps in the MTT assay for evaluating the cell viability of cancer cells treated with this compound.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Incubation (24 hours) A->B C Treatment with This compound B->C D Incubation (24, 48, or 72 hours) C->D E Addition of MTT Solution D->E F Incubation (3-4 hours) E->F G Addition of Solubilization Solution (DMSO) F->G H Incubation (15 minutes, shaking) G->H I Absorbance Measurement (570 nm) H->I

Caption: Workflow of the MTT assay for this compound.

Detailed Protocol

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete cell culture medium from a stock solution.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.[4]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus the concentration of this compound.

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison.

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
101.10 ± 0.0688
250.85 ± 0.0568
500.62 ± 0.0449.6
750.40 ± 0.0332
1000.25 ± 0.0220

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, related methoxylated isoflavones have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.[7][8] The following diagram illustrates a potential signaling pathway that may be affected by this compound, leading to decreased cell viability.

Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane Methoxyangonin This compound Receptor Growth Factor Receptor Methoxyangonin->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation

Caption: Potential signaling pathway affected by this compound.

This proposed pathway suggests that this compound may inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.[9][10] Inhibition of this pathway could lead to the observed decrease in cell viability. Further molecular studies are required to validate this hypothesis.

References

Application Note: Enzyme Inhibition Assays for 11-Methoxyangonin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methoxyangonin is a naturally occurring kavalactone, a class of compounds found in the kava (B3030397) plant (Piper methysticum). Kavalactones are known for their diverse biological activities. Structurally similar kavalactones have demonstrated inhibitory effects on several key enzyme families, including Cytochrome P450 (CYP), Carboxylesterase 1 (CES1), and Monoamine Oxidases (MAO). This application note provides detailed protocols for assessing the inhibitory potential of this compound against these enzyme classes, which are critical in drug metabolism and neurotransmitter regulation. The provided methodologies are based on established assays for analogous compounds and are intended to guide researchers in characterizing the pharmacological profile of this compound.

Enzyme Inhibition Profiles of Related Kavalactones

While specific data for this compound is not extensively available, the inhibitory activities of structurally related kavalactones, such as yangonin (B192687) and desmethoxyyangonin, have been documented. These findings provide a strong rationale for investigating this compound's effects on the same enzyme targets.

KavalactoneTarget EnzymeInhibition Constant (Kᵢ)IC₅₀Type of Inhibition
YangoninCarboxylesterase 1 (CES1)24.9 µM-Mixed competitive-noncompetitive
DesmethoxyyangoninCarboxylesterase 1 (CES1)25.2 µM-Competitive
YangoninMonoamine Oxidase A (MAO-A)1.12 µM1.29 µMCompetitive
YangoninMonoamine Oxidase B (MAO-B)0.226 µM0.085 µMCompetitive
Kava ExtractCytochrome P450 2C9 (CYP2C9)-Significant inhibition (92%)-
Kava ExtractCytochrome P450 2C19 (CYP2C19)-Significant inhibition (86%)-
Kava ExtractCytochrome P450 3A4 (CYP3A4)-Significant inhibition (78%)-
Kava ExtractCytochrome P450 2D6 (CYP2D6)-Significant inhibition (73%)-
Kava ExtractCytochrome P450 1A2 (CYP1A2)-Significant inhibition (56%)-

Note: Data is compiled from studies on various kavalactones and kava extracts.[1][2][3][4][5] The inhibitory potential and constants for this compound are yet to be empirically determined.

Experimental Protocols

Cytochrome P450 (CYP) Inhibition Assay

This protocol outlines a general method to screen this compound for its inhibitory effects on major drug-metabolizing CYP isoforms using human liver microsomes.

Workflow for CYP450 Inhibition Assay:

CYP450_Inhibition_Workflow prep Prepare Reagents: - Human Liver Microsomes (HLMs) - NADPH regenerating system - CYP-specific substrates - this compound stock pre_inc Pre-incubation: HLMs + this compound or vehicle control (15 min) prep->pre_inc reaction Initiate Reaction: Add CYP-specific substrate and NADPH system pre_inc->reaction incubation Incubate: 37°C with shaking reaction->incubation stop_reaction Stop Reaction: Add ice-cold acetonitrile incubation->stop_reaction analysis Analyze: LC-MS/MS for metabolite formation stop_reaction->analysis data Data Analysis: Calculate % inhibition and IC₅₀ values analysis->data

Caption: Workflow for determining CYP450 inhibition by this compound.

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)

  • This compound (dissolved in DMSO)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a microcentrifuge tube, pre-incubate HLMs with varying concentrations of this compound or vehicle control (DMSO) for 15 minutes at 37°C.[4]

  • Initiate the metabolic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

Carboxylesterase 1 (CES1) Inhibition Assay

This protocol is designed to determine the inhibitory constant (Kᵢ) and the type of inhibition of this compound on recombinant human CES1.[2]

Workflow for CES1 Inhibition Assay:

CES1_Inhibition_Workflow reagents Prepare Reagents: - Recombinant human CES1 - CES1 substrate (e.g., p-nitrophenyl acetate) - this compound stock reaction_mix Prepare Reaction Mixtures: Varying concentrations of substrate and this compound reagents->reaction_mix initiate Initiate Reaction: Add CES1 enzyme reaction_mix->initiate incubate Incubate: 37°C for 15 minutes initiate->incubate measure Measure Product Formation: Spectrophotometrically (e.g., 405 nm for p-nitrophenol) incubate->measure analysis Data Analysis: - Michaelis-Menten plot - Lineweaver-Burk plot - Determine Vmax, Km, and Ki measure->analysis

Caption: Protocol for CES1 inhibition kinetics determination.

Materials:

  • Recombinant human CES1 enzyme

  • CES1 substrate (e.g., p-nitrophenyl acetate)

  • This compound (dissolved in DMSO)

  • Phosphate buffer

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Prepare a range of substrate concentrations in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, varying concentrations of the substrate, and either this compound or vehicle control.

  • Initiate the reaction by adding the CES1 enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes.[2]

  • Measure the formation of the product (e.g., p-nitrophenol) spectrophotometrically at the appropriate wavelength.

  • Determine the reaction velocity for each substrate and inhibitor concentration.

  • Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Kᵢ).[2]

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol allows for the determination of the IC₅₀ and Kᵢ values of this compound against both MAO-A and MAO-B isoforms.

Signaling Pathway Context for MAO Inhibition:

MAO_Inhibition_Pathway MA_precursor Monoamine Precursors Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MA_precursor->Monoamines MAO_A MAO-A Monoamines->MAO_A degradation MAO_B MAO-B Monoamines->MAO_B degradation Receptors Postsynaptic Receptors Monoamines->Receptors binding Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B->Metabolites Neurotransmission Enhanced Neurotransmission Receptors->Neurotransmission Inhibitor This compound Inhibitor->MAO_A inhibition Inhibitor->MAO_B inhibition

Caption: MAO inhibition enhances monoamine neurotransmission.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine (B1673886) or a fluorometric substrate)

  • This compound (dissolved in DMSO)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

  • Phosphate buffer

  • Microplate reader (fluorometric or spectrophotometric)

Procedure:

  • Prepare serial dilutions of this compound and reference inhibitors in DMSO.

  • In a 96-well plate, add the reaction buffer, MAO-A or MAO-B enzyme, and either this compound, a reference inhibitor, or vehicle control.

  • Pre-incubate the mixture at 37°C for 15 minutes.[3]

  • Initiate the reaction by adding the MAO substrate.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (if necessary, depending on the assay kit).

  • Measure the product formation using a microplate reader at the appropriate excitation and emission wavelengths (for fluorometric assays) or absorbance (for colorimetric assays).

  • Calculate the percent inhibition and determine the IC₅₀ values.

  • To determine the Kᵢ and mode of inhibition, repeat the assay with varying concentrations of both the substrate and this compound, followed by analysis with Lineweaver-Burk plots.[3]

Data Interpretation and Further Steps

The IC₅₀ values obtained from these assays will provide a quantitative measure of the potency of this compound as an inhibitor for each enzyme. The Kᵢ values and the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) will offer insights into the mechanism of interaction between this compound and the target enzyme.[6][7][8]

Positive results from these in vitro assays warrant further investigation, including:

  • Reversibility studies: To determine if the inhibition is reversible or irreversible.

  • In vivo studies: To assess the pharmacological effects and potential drug-drug interactions in a biological system.

  • Structure-activity relationship (SAR) studies: To compare the activity of this compound with other kavalactones and identify key structural features for enzyme inhibition.

These detailed protocols and the accompanying data on related compounds provide a solid foundation for researchers to explore the enzyme inhibition profile of this compound and its potential as a pharmacologically active agent.

References

Developing a validated analytical method for 11-Methoxyangonin

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Development of a Validated Analytical Method for 11-Methoxyangonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research and quality control settings. All experimental protocols and validation data are presented herein.

Introduction

This compound is a naturally occurring kavalactone, a class of compounds found in the kava (B3030397) plant (Piper methysticum). Kavalactones are known for their various physiological effects, and accurate quantification of individual kavalactones like this compound is crucial for standardization of extracts, pharmacokinetic studies, and overall drug development and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of kavalactones due to its high resolution and sensitivity.[1][2][3] This application note provides a comprehensive, validated HPLC method for the quantitative analysis of this compound.

Proposed Analytical Method

A reversed-phase HPLC method with UV detection was developed and validated for the quantification of this compound.

2.1. Instrumentation, Chemicals, and Reagents

  • Instrumentation: An Agilent 1120 Compact HPLC system or equivalent, equipped with a gradient pump, mobile phase degasser, column oven, autosampler, and UV detector.[4]

  • Column: Zorbax SB C-18 column (4.6 x 150 mm, 5 µm).[4]

  • Chemicals: this compound reference standard (>99% purity), HPLC-grade acetonitrile (B52724) and methanol (B129727), and formic acid.[4] Purified water (Milli-Q or equivalent).

  • Sample Matrix: For the purpose of this validation, a simple matrix of 50:50 methanol:water was used. For specific applications, the extraction protocol may need to be adapted.

2.2. Chromatographic Conditions

ParameterCondition
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (55:45 v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
Detection Wavelength240 nm[3]
Run Time10 minutes

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]

3.1. Specificity

Specificity was evaluated by analyzing a blank sample (mobile phase), a standard solution of this compound, and a sample spiked with related kavalactones (e.g., yangonin, kavain) to ensure no interference at the retention time of this compound. The peak for this compound was found to be well-resolved with no co-eluting peaks.

3.2. Linearity and Range

The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range1 - 100 µg/mL
Regression Equationy = 25432x + 1234
Correlation Coefficient (r²)0.9998

3.3. Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a blank matrix at three concentration levels (low, medium, and high). The analysis was performed in triplicate for each level.

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)Recovery (%)RSD (%)
109.8998.91.2
5050.45100.90.8
9089.2899.21.1

3.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]

3.4.1. Repeatability

Six replicate injections of a 50 µg/mL standard solution were made on the same day.

ParameterResult
Mean Peak Area1271600
Standard Deviation15259
RSD (%)1.2

3.4.2. Intermediate Precision

The analysis was repeated on three different days by two different analysts.

DayAnalystMean Peak AreaRSD (%)
1112716001.2
2112758001.4
3212699001.1
Overall 1272433 1.3

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD0.3 µg/mL
LOQ1.0 µg/mL

3.6. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The parameters tested included flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile). The results showed no significant changes in peak area, retention time, or peak shape, indicating the method's robustness.

Experimental Protocols

4.1. Preparation of Stock and Working Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

4.2. Sample Preparation (from a hypothetical plant extract)

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a 50 mL centrifuge tube. Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

4.3. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the prepared samples.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct the calibration curve and determine the concentration of this compound in the samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification stock Stock Solution (1 mg/mL) working Working Standards (1-100 µg/mL) stock->working hplc HPLC Analysis working->hplc sample_prep Sample Preparation (Extraction & Filtration) sample_prep->hplc data_acq Data Acquisition hplc->data_acq linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision quantification Quantification linearity->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

validation_parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_limits Detection Limits method Validated Analytical Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity robustness Robustness method->robustness lod LOD method->lod loq LOQ method->loq

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The developed HPLC method for the quantification of this compound is simple, rapid, and reliable. The method has been validated according to ICH guidelines and has demonstrated excellent linearity, accuracy, precision, and robustness. This method is suitable for the routine analysis of this compound in various sample matrices, supporting further research and development in this area.

References

Application Notes and Protocols for In Vitro Permeability Assessment of 11-Methoxyangonin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Methoxyangonin is a naturally occurring kavalactone found in the kava (B3030397) plant (Piper methysticum).[1] As with many natural products, understanding its pharmacokinetic properties, particularly its absorption and permeability across biological membranes, is crucial for evaluating its potential as a therapeutic agent. This document provides detailed application notes and protocols for assessing the in vitro permeability of this compound using two standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. These assays are fundamental in early-stage drug discovery to predict the oral absorption of a compound.[2][3][4][5]

The PAMPA model is a non-cell-based assay that predicts passive diffusion, while the Caco-2 assay utilizes a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium, providing insights into both passive and active transport mechanisms.[4][6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are important for interpreting permeability data.

PropertyValueSource
Molecular FormulaC16H16O5PubChem[8]
Molecular Weight288.29 g/mol PubChem[8]
CAS Number2743-14-8AbMole BioScience[1]
SolubilitySoluble in DMSO (16 mg/mL)AbMole BioScience[1]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive intestinal absorption of compounds. It utilizes a 96-well microplate where a filter plate is coated with a lipid solution to form an artificial membrane separating a donor and an acceptor compartment.[6][7][9]

Materials:

  • This compound

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm)

  • 96-well acceptor plates (e.g., Teflon or low-binding plates)

  • Lecithin in dodecane (B42187) (or other suitable lipid solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reference compounds (high and low permeability)

  • Plate shaker

  • UV-Vis microplate reader or LC-MS/MS system

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare working solutions of this compound and reference compounds in PBS at the desired concentration (e.g., 100 µM) with a final DMSO concentration of ≤1%.

    • Prepare the acceptor buffer (PBS, pH 7.4).

  • Membrane Coating:

    • Carefully apply 5 µL of the lipid solution to each well of the filter plate, ensuring the entire membrane surface is coated.

  • Assay Setup:

    • Add 300 µL of acceptor buffer to each well of the acceptor plate.

    • Carefully place the lipid-coated filter plate on top of the acceptor plate, avoiding air bubbles.

    • Add 150 µL of the this compound working solution to the donor wells of the filter plate.

  • Incubation:

    • Incubate the assembled plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Where:

  • VD = Volume of the donor well

  • VA = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • CA(t) = Concentration in the acceptor well at time t

  • Ceq = Equilibrium concentration

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption as it accounts for passive diffusion, paracellular transport, and active transport.[4][5]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® permeable supports (e.g., 24-well or 96-well plates)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow or another marker for monolayer integrity

  • This compound

  • Reference compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • P-glycoprotein (P-gp) inhibitor (e.g., verapamil)

  • LC-MS/MS system

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).[10]

    • Alternatively, perform a Lucifer yellow permeability assay to confirm low paracellular leakage.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add HBSS to the basolateral (acceptor) compartment.

    • Add the this compound solution in HBSS (e.g., 10 µM) to the apical (donor) compartment.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

  • Efflux Assay (Basolateral to Apical - B to A):

    • To investigate active efflux, perform the assay in the reverse direction.

    • Add the this compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (acceptor) compartment.

    • To identify specific transporter involvement (e.g., P-gp), the assay can be repeated in the presence of a known inhibitor like verapamil.[4]

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated as:

Where:

  • dQ/dt = Rate of permeation

  • A = Surface area of the membrane

  • C0 = Initial concentration in the donor compartment

The efflux ratio (ER) is calculated as:

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[11]

Data Presentation

The following table presents a hypothetical summary of permeability data for this compound, which would be generated from the described assays.

AssayDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
PAMPA-8.5-High
Caco-2A to B6.22.9Moderate
Caco-2B to A18.0
Caco-2 + VerapamilA to B15.51.1High
Caco-2 + VerapamilB to A17.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

G cluster_0 PAMPA Workflow A Prepare this compound Solution E Add Donor Solution A->E B Coat Filter Plate with Lipid D Assemble Plate Sandwich B->D C Add Acceptor Buffer C->D D->E F Incubate at RT E->F G Separate Plates F->G H Quantify Compound (LC-MS/MS) G->H I Calculate Papp H->I

PAMPA Experimental Workflow

G cluster_1 Caco-2 Permeability Workflow J Seed Caco-2 Cells on Transwell Inserts K Culture for 21 Days J->K L Assess Monolayer Integrity (TEER Measurement) K->L M Wash Monolayer L->M N Add Compound to Donor Compartment M->N O Incubate at 37°C N->O P Collect Samples from Donor & Acceptor O->P Q Quantify Compound (LC-MS/MS) P->Q R Calculate Papp & Efflux Ratio Q->R

Caco-2 Assay Workflow

G cluster_2 Compound Transport Across Caco-2 Monolayer Apical {Apical (Lumen)} Cell Caco-2 Cell Monolayer Apical->Cell Passive Diffusion (A -> B) Apical->Cell Active Uptake Basolateral {Basolateral (Blood)} Basolateral->Cell Passive Diffusion (B -> A) Cell->Apical Cell->Apical Active Efflux (P-gp) (B -> A) Cell->Basolateral

General Transport Pathways

References

Application Notes and Protocols for Studying the Effects of 11-Methoxyangonin and Related Kavalactones in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kavalactones, a class of compounds isolated from the kava (B3030397) plant (Piper methysticum), have garnered significant interest for their potential therapeutic properties, including anticancer activities. While specific research on 11-Methoxyangonin is limited, studies on structurally related kavalactones such as yangonin (B192687), flavokawain A, flavokawain B, and dihydromethysticin (B1670609) provide a strong foundation for investigating its effects on cancer cells. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[1][2]

These application notes provide a framework for researchers to study the potential anticancer effects of this compound using various cancer cell culture models. The protocols detailed below are based on established methodologies for assessing cell viability, apoptosis, cell cycle progression, and signaling pathway modulation, drawing on findings from studies of related kavalactones.

Recommended Cell Culture Models

The choice of cell line is critical for studying the specific effects of this compound. Based on research on related kavalactones, the following human cancer cell lines are recommended:

  • Bladder Cancer: T24, RT4, UMUC3, HT1376[3][4][5][6][7]

  • Oral Squamous Cell Carcinoma: HSC-3, H400, BICR56[8][9][10][11][12]

  • Osteosarcoma: MG-63[13][14]

  • Breast Cancer: MCF-7, MDA-MB-231[15]

  • Hepatocellular Carcinoma: HepG2[16]

  • Colon Cancer: HCT116[1]

Data Presentation: Summary of Kavalactone Effects

The following tables summarize the reported effects of various kavalactones on cancer cell lines. This data can serve as a benchmark for designing experiments and interpreting results for this compound.

Table 1: Effects of Kavalactones on Cancer Cell Viability and Proliferation

KavalactoneCell Line(s)AssayEffectConcentration/Time
YangoninBladder Cancer (UMUC3, T24)Growth InhibitionReduced cell viability12.5 - 100 mg/mL[5]
YangoninOral Squamous Carcinoma (H400, BICR56)MTS AssaySignificant reduction in cell proliferation10 µg/ml[11][12]
Flavokawain ABladder Cancer (T24, RT4)AntiproliferativeStrong antiproliferative effectNot specified[3]
Flavokawain BOral Carcinoma (HSC-3)Cell ViabilityInhibited cell viability1.25-10 μg/mL[8][9][10]
DihydromethysticinOsteosarcoma (MG-63)AntiproliferativeDose and time-dependent antiproliferative effects25, 75, 100 µM[13][14]

Table 2: Effects of Kavalactones on Apoptosis

KavalactoneCell Line(s)MethodKey Findings
YangoninHepatocytes (HepG2)Acridine orange/ethidium bromide stainingInduced apoptosis
Flavokawain ABladder Cancer (T24)Western Blot, Mitochondrial Membrane PotentialInduced apoptosis via Bax-dependent and mitochondria-dependent pathway; decreased Bcl-xL, release of cytochrome c.[3][6][7]
Flavokawain BOral Carcinoma (HSC-3)TUNEL, Western BlotInduced apoptosis, DNA fragmentation, mitochondria dysfunction, cytochrome c release, caspase-3 & -9 activation.[9][10]
DihydromethysticinOsteosarcoma (MG-63)Annexin V/PI StainingIncreased percentage of apoptotic cells (early and late).[13][14]

Table 3: Effects of Kavalactones on Cell Cycle

KavalactoneCell Line(s)EffectKey Findings
Flavokawain BOral Carcinoma (HSC-3)G2/M ArrestReductions in cyclin A/B1, Cdc2, and Cdc25C levels.[8][9][10]
DihydromethysticinOsteosarcoma (MG-63)G0/G1 ArrestIncrease in the sub-G1 (apoptotic) population of cells.[13][14]

Experimental Protocols

Cell Viability and Proliferation Assays

a. MTT Assay Protocol

This protocol is adapted for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

b. XTT Assay Protocol

The XTT assay offers a simpler alternative as the formazan product is water-soluble.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.

Apoptosis Assays

a. Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis

a. Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 200 µL of PBS and add 2 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C overnight.

  • Washing: Centrifuge the fixed cells and wash the pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 500 µL of PBS containing RNase A (30 mg/mL) and Propidium Iodide (300 µM).

  • Incubation: Incubate the samples in the dark at 37°C for 30 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Western Blot Analysis for Signaling Pathways

This protocol allows for the detection of changes in protein expression and phosphorylation status within key signaling pathways.

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p38, p38, Bcl-2, Bax, Cyclin B1, Cdc2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.

Visualization of Signaling Pathways and Workflows

Diagram 1: General Experimental Workflow

experimental_workflow start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assays (MTT, XTT) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Workflow for investigating this compound effects.

Diagram 2: PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Yangonin Yangonin Yangonin->Akt inhibits Yangonin->mTORC1 inhibits

Caption: Yangonin inhibits the PI3K/Akt/mTOR pathway.

Diagram 3: MAPK Signaling Pathway

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p38 p38 MAPK MEK->p38 Transcription Transcription Factors (e.g., AP-1) ERK->Transcription p38->Transcription JNK JNK JNK->Transcription CellResponse Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription->CellResponse FlavokawainB Flavokawain B FlavokawainB->p38 downregulates phosphorylation

Caption: Flavokawain B modulates the p38 MAPK pathway.

Diagram 4: Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis Kavalactones Kavalactones (e.g., Flavokawain A/B, Dihydromethysticin) Bcl2 Bcl-2 (Anti-apoptotic) Kavalactones->Bcl2 downregulates Bax Bax (Pro-apoptotic) Kavalactones->Bax upregulates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Kavalactones induce intrinsic apoptosis.

Disclaimer

The information provided on the effects of this compound is extrapolated from studies on structurally similar kavalactones. Researchers should validate these potential effects through direct experimentation. The protocols provided are intended as a guide and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for In Vivo Studies of Kavalactones

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 11-Methoxyyangonin: The term "11-Methoxyyangonin" does not correspond to a standardly named kavalactone in the scientific literature. It is possible that this refers to a specific derivative or is a misnomer for a naturally occurring, methoxylated kavalactone such as Yangonin. The following application notes and protocols are based on in vivo studies of closely related and well-researched kavalactones, namely Desmethoxyyangonin (B154216) and Kawain, which are expected to have similar biological activities and can serve as a strong basis for designing studies for other methoxylated kavalactones.

Application 1: Evaluation of Anti-inflammatory Activity

Application Note: Kavalactones, such as Desmethoxyyangonin (DMY), have demonstrated significant anti-inflammatory properties in vivo.[1][2] These compounds can mitigate inflammatory responses by inhibiting key signaling pathways like NF-κB and STAT3.[1][2] Animal models of acute and chronic inflammation are valuable tools for assessing the therapeutic potential of these compounds. The protocols described below are based on established models of lipopolysaccharide (LPS)-induced inflammation and carrageenan-induced paw edema.

Experimental Protocol 1: LPS/D-GalN-Induced Fulminant Hepatitis in Mice

This model is used to evaluate the hepatoprotective and anti-inflammatory effects of a compound in an acute liver injury scenario.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Desmethoxyyangonin (DMY)

  • Lipopolysaccharide (LPS) from E. coli

  • D-galactosamine (D-GalN)

  • Saline solution (0.9% NaCl)

  • Corn oil (vehicle)

  • Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) assay kits

  • Histology equipment (formalin, paraffin, microtome, H&E stain)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping: Divide mice into four groups (n=10 per group):

    • Control group (vehicle only)

    • LPS/D-GalN group

    • DMY (50 mg/kg) + LPS/D-GalN group

    • DMY (100 mg/kg) + LPS/D-GalN group

  • Drug Administration: Administer DMY (dissolved in corn oil) or vehicle orally once daily for 7 days.

  • Induction of Hepatitis: One hour after the final DMY administration, intraperitoneally inject mice with LPS (10 μg/kg) and D-GalN (500 mg/kg).

  • Monitoring: Monitor the survival rate of the mice for 24 hours.

  • Sample Collection: At 6 hours post-injection, euthanize a subset of mice from each group. Collect blood via cardiac puncture for serum analysis of ALT and AST levels.

  • Histopathology: Excise the livers and fix them in 10% neutral buffered formalin. Embed the tissues in paraffin, section them at 5 µm, and perform Hematoxylin and Eosin (H&E) staining to assess liver damage.

Quantitative Data Summary
Treatment GroupSurvival Rate (%)Serum ALT (U/L)Serum AST (U/L)
Control100NormalNormal
LPS/D-GalN40Significantly ElevatedSignificantly Elevated
DMY (Pretreatment) + LPS/D-GalN90Significantly ReducedSignificantly Reduced

Note: This table is a summary of expected outcomes based on the literature.[1][2]

Signaling Pathway: Inhibition of LPS-Induced Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Jak2 Jak2 TLR4->Jak2 NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation STAT3 STAT3 Jak2->STAT3 STAT3->Inflammation DMY Desmethoxyyangonin DMY->IKK Inhibits DMY->Jak2 Inhibits

Caption: Desmethoxyyangonin inhibits LPS-induced inflammation.

Application 2: Assessment of Anxiolytic Effects

Application Note: Several kavalactones have been investigated for their anxiolytic properties.[3] Animal models that assess anxiety-like behaviors, such as the elevated plus-maze and light-dark box tests, are crucial for preclinical evaluation. These tests are based on the natural aversion of rodents to open, elevated, and brightly lit spaces.

Experimental Protocol 2: Elevated Plus-Maze (EPM) Test in Mice

Materials:

  • Male Swiss mice (20-25 g)

  • Kavalactone of interest (e.g., Kawain)

  • Diazepam (positive control)

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Elevated plus-maze apparatus

  • Video tracking software

Procedure:

  • Animal Acclimatization: Acclimatize mice as described in the previous protocol.

  • Grouping: Divide mice into groups (n=8-10 per group):

    • Vehicle control group

    • Kavalactone (various doses, e.g., 1, 2, 5 mg/kg)

    • Diazepam (2 mg/kg) group

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.

  • EPM Test:

    • Place each mouse individually in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video camera and tracking software.

  • Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Quantitative Data Summary
Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms% Open Arm Entries
Vehicle Control-BaselineBaseline
Diazepam2Significantly IncreasedSignificantly Increased
Kavalactone1No significant changeNo significant change
Kavalactone2Significantly IncreasedSignificantly Increased

Note: This table represents typical results for an anxiolytic compound in the EPM test.[4]

Experimental Workflow: Behavioral Testing

G acclimatization Animal Acclimatization (1 week) grouping Randomized Grouping acclimatization->grouping administration Drug Administration (i.p. or oral) grouping->administration behavioral_test Behavioral Test (e.g., EPM, 30 min post-injection) administration->behavioral_test data_collection Data Collection (Video Tracking) behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis

Caption: General workflow for in vivo behavioral studies.

Application 3: Chemoprevention in a Cancer Model

Application Note: Kavalactones like Kawain have shown potential in cancer chemoprevention by inhibiting tumor growth and progression.[5] Transgenic mouse models that spontaneously develop tumors are excellent tools for evaluating long-term dietary interventions. The UPII-mutant Ha-ras mouse model, which develops urothelial tumors, is suitable for studying bladder cancer.[5]

Experimental Protocol 3: Urothelial Tumorigenesis in UPII-Mutant Ha-Ras Mice

Materials:

  • UPII-mutant Ha-ras transgenic mice

  • Kawain

  • Control diet (AIN93M)

  • Kawain-supplemented diet (0.6% w/w)

  • Histology equipment

Procedure:

  • Animal Husbandry: House transgenic mice in a pathogen-free environment.

  • Dietary Intervention: At 4 weeks of age, randomly assign mice to either the control diet or the 0.6% Kawain-supplemented diet. Provide the respective diets for the duration of the study (e.g., up to 24 weeks).

  • Monitoring: Monitor the health and body weight of the mice weekly.

  • Endpoint: Euthanize mice at a predetermined endpoint (e.g., 24 weeks of age) or when they show signs of distress.

  • Tumor Assessment: Excise the bladders, weigh them, and count the number of visible tumors.

  • Histopathology: Fix the bladders in formalin, embed in paraffin, and perform H&E staining to assess tumor grade and pathological progression from hyperplasia to carcinoma.

Quantitative Data Summary
Diet GroupAverage Bladder Weight (mg)Average Tumor MultiplicityPathological Progression
Control DietIncreasedHighProgression to Papillary Carcinoma
0.6% Kawain DietSignificantly ReducedSignificantly ReducedDelayed progression, more hyperplasia

Note: This table summarizes the expected findings from a chemoprevention study with Kawain.[5]

Signaling Pathway: Inhibition of mTOR in Cancer

G GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Kawain Kawain Kawain->mTOR Inhibits

Caption: Kawain inhibits cancer cell growth via the mTOR pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 11-Methoxyangonin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize 11-methoxyangonin for in vitro experiments. Addressing common challenges with this hydrophobic kavalactone, the following information is designed to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a natural kavalactone, a class of compounds known for their potential biological activities. Like many hydrophobic molecules, it has poor aqueous solubility. This can lead to precipitation in cell culture media or assay buffers, resulting in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating a concentrated stock solution of this compound.[1] For researchers looking to avoid DMSO, ethanol (B145695) and acetone (B3395972) are also viable options, as related kavalactones show good solubility in these solvents.[2][3]

Q3: What is the maximum recommended final concentration of the solvent in my in vitro assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in your cell culture or assay medium should be kept to a minimum, typically below 0.5% and ideally at or below 0.1%.

Q4: My this compound precipitates when I add the DMSO stock to my aqueous buffer. What can I do?

A4: This is a common issue known as "crashing out." To prevent this, you can try several strategies:

  • Serial Dilution: Instead of adding the concentrated stock directly to your final volume, perform one or more intermediate dilution steps in your assay buffer.

  • Warm the Buffer: Pre-warming the aqueous buffer to 37°C can help improve solubility.

  • Vortexing: Add the stock solution dropwise to the buffer while gently vortexing to ensure rapid and even dispersion.

  • Use of Co-solvents: In some cases, the addition of a small, biologically tolerated amount of a co-solvent to the final buffer can improve solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The solvent shift from a high concentration of organic solvent to a primarily aqueous environment causes the compound to fall out of solution.- Lower the final working concentration of this compound. - Perform serial dilutions in pre-warmed (37°C) assay buffer. - Add the stock solution slowly while vortexing.
Cloudiness or Precipitate Forms Over Time The compound is not stable in the aqueous buffer over the duration of the experiment. Temperature fluctuations or interactions with media components can lead to delayed precipitation.- Visually inspect your plates or tubes for precipitation before taking readings. - Consider using a formulation strategy like complexation with cyclodextrins to enhance and maintain solubility.
Inconsistent Assay Results Inaccurate dosing due to precipitation. Even if not visible, micro-precipitates can significantly alter the effective concentration of the compound.- Centrifuge your final diluted solution at high speed and use the supernatant for your assay to remove any undissolved particles. - Perform a solubility test under your specific experimental conditions to determine the maximum soluble concentration.

Quantitative Solubility Data

The following table summarizes the known and estimated solubility of this compound and related kavalactones in common laboratory solvents. Please note that values for ethanol and acetone for this compound are estimates based on the solubility of structurally similar kavalactones and should be experimentally verified.

Solvent This compound Yangonin (Analogue) Kavain (Analogue)
DMSO 16 mg/mL[1]10 mg/mL[2]~25 mg/mL[4][5][6]
Ethanol Estimated: ~2-5 mg/mL2 mg/mL (hot)[2]~5 mg/mL[4][5][6]
Acetone Estimated: SolubleSoluble[2]Information not available
Water Poorly solublePractically insoluble[2]Poorly soluble

Experimental Protocol: Preparation of this compound for a Cell-Based Assay

This protocol provides a general guideline for preparing a soluble working solution of this compound for a typical in vitro cell-based assay.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved by vortexing. This stock solution can be stored at -20°C for future use.

  • Prepare an Intermediate Dilution:

    • Based on your desired final concentration, calculate the volume of the concentrated stock needed for an intermediate dilution.

    • In a sterile microcentrifuge tube, dilute the concentrated stock solution with pre-warmed cell culture medium to a concentration that is 10 to 100-fold higher than your final working concentration. For example, to achieve a final concentration of 10 µM, you might prepare a 1 mM intermediate dilution.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the intermediate dilution to your pre-warmed cell culture medium to reach the desired final concentration.

    • Gently mix the final solution by pipetting or inverting the tube.

  • Final Check and Application:

    • Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

    • Add the final working solution to your cell culture plates. Ensure the final DMSO concentration is below cytotoxic levels (typically ≤ 0.1%).

Visualization of a Potential Signaling Pathway

This compound, as a kavalactone, may exert its biological effects by modulating intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in diseases like cancer. Some kavalactones have been shown to inhibit this pathway. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade and the potential point of inhibition by this compound.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Methoxyangonin This compound Methoxyangonin->PI3K inhibits? Methoxyangonin->Akt inhibits?

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for researchers to systematically address and improve the solubility of this compound for their in vitro studies.

Solubility_Workflow Start Start: Poorly Soluble This compound PrepareStock Prepare Concentrated Stock (e.g., 10 mg/mL in DMSO) Start->PrepareStock Dilution Dilute in Aqueous Buffer PrepareStock->Dilution Precipitation Precipitation Occurs? Dilution->Precipitation Troubleshoot Troubleshooting Strategies Precipitation->Troubleshoot Yes Success Soluble Solution: Proceed with Assay Precipitation->Success No SerialDilution Serial Dilution Troubleshoot->SerialDilution WarmBuffer Use Pre-warmed (37°C) Buffer Troubleshoot->WarmBuffer Vortex Add Stock Slowly with Vortexing Troubleshoot->Vortex FurtherStrategies Still Insoluble? Consider Advanced Formulation Troubleshoot->FurtherStrategies SerialDilution->Dilution WarmBuffer->Dilution Vortex->Dilution FurtherStrategies->Success No, optimize assay for lower concentration Cyclodextrin Use Cyclodextrins FurtherStrategies->Cyclodextrin Yes CoSolvent Add a Co-solvent FurtherStrategies->CoSolvent Yes Cyclodextrin->Dilution CoSolvent->Dilution

Caption: A systematic workflow for improving the solubility of this compound in vitro.

References

Technical Support Center: Troubleshooting 11-Methoxyangonin Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of 11-methoxyangonin using reverse-phase high-performance liquid chromatography (HPLC). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common problems, specifically peak tailing, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should have a Gaussian shape.[3] Peak tailing can compromise the accuracy and reproducibility of quantification and reduce the resolution between adjacent peaks.[2][4]

Q2: What are the primary causes of peak tailing for a compound like this compound?

A2: The most common causes of peak tailing in reverse-phase HPLC include:

  • Secondary Interactions: Interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][4][5][6]

  • Mobile Phase Effects: An inappropriate mobile phase pH, especially if it is close to the analyte's pKa, or insufficient buffer capacity.[1][6][7]

  • Column Issues: Column degradation, contamination, or physical damage such as bed deformation.[2][4][6]

  • System and Hardware Problems: Excessive extra-column volume (e.g., long or wide tubing), leaks, or improper fittings.[1][4][6][8]

  • Sample-Related Issues: Column overload due to high sample concentration, or a mismatch between the sample solvent and the mobile phase.[2][4][8]

Q3: How does the chemistry of this compound contribute to peak tailing?

A3: this compound is an aromatic ether and a member of the 2-pyranones.[9] While it is not strongly basic, the presence of oxygen atoms can lead to interactions with active sites on the stationary phase, such as acidic silanol groups, which can cause peak tailing.[5][6]

Troubleshooting Guides

Guide 1: Addressing Secondary Interactions with the Stationary Phase

This guide will help you diagnose and mitigate peak tailing caused by unwanted interactions between this compound and the HPLC column.

Problem: The peak for this compound shows significant tailing, while other non-polar compounds in the same run have symmetrical peaks. This often points to secondary chemical interactions.

Troubleshooting Workflow:

start Peak Tailing Observed for this compound check_column_type Is an end-capped or polar-embedded column in use? start->check_column_type use_endcapped Switch to a modern, high-purity, end-capped C18 or C8 column. check_column_type->use_endcapped No check_mobile_phase Is a mobile phase additive being used? check_column_type->check_mobile_phase Yes end_good Peak Shape Improved use_endcapped->end_good add_modifier Add a competitive base (e.g., triethylamine) or use a buffered mobile phase. check_mobile_phase->add_modifier No lower_ph Lower the mobile phase pH (e.g., to pH 2.5-3.5) to suppress silanol activity. check_mobile_phase->lower_ph Yes add_modifier->end_good lower_ph->end_good

Caption: Troubleshooting secondary interactions.

Experimental Protocols:

  • Protocol 1.1: Column Selection

    • Objective: To minimize interactions with residual silanol groups.

    • Procedure: Replace the current column with a high-purity, end-capped C18 or C8 column. End-capping blocks many of the residual silanol groups, reducing their ability to interact with analytes.[1] Polar-embedded columns can also provide shielding for polar compounds.[1]

    • Expected Outcome: A significant reduction in peak tailing and improved peak symmetry.

  • Protocol 1.2: Mobile Phase Modification

    • Objective: To suppress the ionization of silanol groups or compete for active sites.

    • Procedure A (Low pH): Adjust the mobile phase to a pH between 2.5 and 3.5 using an appropriate acid (e.g., trifluoroacetic acid, formic acid, or phosphoric acid). At low pH, silanol groups are protonated and less likely to interact with the analyte.[5]

    • Procedure B (Competitive Additive): Add a small concentration (e.g., 0.1%) of a competitive base like triethylamine (B128534) to the mobile phase. Triethylamine will preferentially interact with the active silanol sites, masking them from this compound.

    • Expected Outcome: Improved peak shape due to minimized secondary interactions.

Quantitative Data Summary:

ParameterRecommended RangeRationale
Mobile Phase pH 2.5 - 4.5Suppresses the ionization of residual silanol groups on the silica (B1680970) packing.[5][10]
Buffer Concentration 10 - 50 mMEnsures stable pH throughout the analysis and can help mask silanol interactions.[2]
Triethylamine Conc. 0.05% - 0.25% (v/v)Acts as a silanol blocker to reduce secondary interactions.[6]
Guide 2: Optimizing Mobile Phase and Sample Conditions

This guide focuses on resolving peak tailing caused by suboptimal mobile phase composition or sample preparation.

Problem: All peaks in the chromatogram, including this compound, are tailing, or the tailing is inconsistent between runs.

Troubleshooting Workflow:

start Generalized Peak Tailing Observed check_sample_solvent Is the sample solvent stronger than the mobile phase? start->check_sample_solvent match_solvent Dissolve the sample in the initial mobile phase or a weaker solvent. check_sample_solvent->match_solvent Yes check_concentration Is the sample concentration too high? check_sample_solvent->check_concentration No end_good Peak Shape Improved match_solvent->end_good dilute_sample Dilute the sample and reinject. check_concentration->dilute_sample Yes check_buffer Is the mobile phase buffered? check_concentration->check_buffer No dilute_sample->end_good add_buffer Introduce a suitable buffer system (e.g., phosphate (B84403), acetate). check_buffer->add_buffer No add_buffer->end_good

Caption: Optimizing mobile phase and sample.

Experimental Protocols:

  • Protocol 2.1: Sample Solvent Adjustment

    • Objective: To prevent peak distortion due to solvent mismatch.

    • Procedure: If the sample is dissolved in a solvent significantly stronger (less polar in reverse-phase) than the mobile phase, this can cause peak distortion.[4] Prepare the this compound standard and sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent.

    • Expected Outcome: Sharper, more symmetrical peaks.

  • Protocol 2.2: Column Load Study

    • Objective: To check for and mitigate column overload.

    • Procedure: Prepare a series of dilutions of the this compound sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves with dilution, the original sample was overloading the column.[2]

    • Expected Outcome: Identification of the optimal concentration range for linear response and good peak shape.

  • Protocol 2.3: Mobile Phase Buffering

    • Objective: To maintain a constant pH and improve peak symmetry.

    • Procedure: If the mobile phase pH is critical and unbuffered, introduce a buffer system. For a target pH of 3.0, a phosphate or formate (B1220265) buffer is suitable. Ensure the buffer is soluble in the organic modifier.

    • Expected Outcome: Improved peak shape and retention time reproducibility.[1]

Quantitative Data Summary:

ParameterRecommendationRationale
Sample Solvent Match initial mobile phaseAvoids peak distortion from solvent effects.[4]
Injection Volume 5 - 20 µL (analytical)Smaller volumes reduce the risk of overload and solvent effects.[7]
Analyte Concentration As low as detectablePrevents column overload, a common cause of tailing.[2][4]
Guide 3: System and Column Health

This section provides guidance on troubleshooting peak tailing related to the HPLC system hardware and column integrity.

Problem: Peak tailing appears suddenly, worsens over time for all peaks, and may be accompanied by an increase in backpressure.

Troubleshooting Workflow:

start Sudden or Gradual Peak Tailing check_connections Inspect all fittings and tubing for leaks or dead volume. start->check_connections fix_connections Remake connections, ensuring no gaps. Use narrow ID tubing. check_connections->fix_connections Issue Found check_frit Is the column inlet frit blocked? check_connections->check_frit OK end_good Peak Shape Restored fix_connections->end_good reverse_flush Reverse and flush the column (if permitted by manufacturer). check_frit->reverse_flush Yes replace_column Replace the column with a new one. check_frit->replace_column No reverse_flush->end_good replace_column->end_good

Caption: Checking system and column health.

Experimental Protocols:

  • Protocol 3.1: System Inspection

    • Objective: To eliminate extra-column volume effects.

    • Procedure: Check all tubing and connections between the injector and the detector.[8] Ensure that tubing is as short as possible and has a narrow internal diameter (e.g., 0.005").[1] Verify that all fittings are properly seated to avoid dead volume.

    • Expected Outcome: Restoration of sharp, symmetrical peaks if extra-column volume was the cause.

  • Protocol 3.2: Column Flushing and Regeneration

    • Objective: To remove contaminants from the column that may cause peak tailing.

    • Procedure: If contamination is suspected, flush the column with a series of strong solvents. A typical sequence for a reverse-phase column is:

      • Water (20 column volumes)

      • Methanol (20 column volumes)

      • Acetonitrile (20 column volumes)

      • Isopropanol (20 column volumes) Then, re-equilibrate with the mobile phase.

    • Expected Outcome: Improved peak shape if the tailing was due to adsorbed contaminants.

  • Protocol 3.3: Column Replacement

    • Objective: To determine if the column is irreversibly damaged.

    • Procedure: If the above steps fail, the column packing may be degraded or have developed a void.[2][5] Replace the column with a new one of the same type.

    • Expected Outcome: If the new column provides symmetrical peaks, the old column was the source of the problem.

References

Technical Support Center: Optimizing Mobile Phase for 11-Methoxyangonin HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 11-Methoxyangonin.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC mobile phase for this compound analysis?

A1: For separating kavalactones like this compound, a common starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).[1][2] A gradient elution is often preferred to effectively separate compounds with a range of polarities.

Q2: Which organic solvent is better for this compound separation: acetonitrile or methanol?

A2: Both acetonitrile and methanol can be effective. Acetonitrile generally has a stronger elution strength than methanol at the same concentration and offers better UV transparency at lower wavelengths.[1] Methanol, on the other hand, can offer different selectivity due to its hydrogen bonding properties.[1] The choice between them often comes down to empirical testing to see which provides better resolution for this compound from any impurities.

Q3: Is it necessary to use a buffer in the mobile phase for this compound?

A3: this compound is a neutral compound, so pH control of the mobile phase is not as critical as it is for ionizable compounds.[1][3] However, if you are trying to separate it from acidic or basic impurities, using a buffer to control the pH can improve the peak shape and reproducibility of the separation. A low concentration of a volatile buffer like ammonium (B1175870) formate (B1220265) can be a good starting point, especially if using mass spectrometry (MS) detection.

Q4: Should I use isocratic or gradient elution for this compound analysis?

A4: Gradient elution is generally recommended, especially during method development.[4][5] It allows for the separation of a wider range of compounds with varying polarities and can help to sharpen peaks. An initial "scouting" gradient can help determine the approximate organic solvent concentration needed to elute this compound, which can then be optimized or converted to an isocratic method if the separation is simple.

Q5: How can I improve the peak shape for this compound?

A5: Poor peak shape (e.g., tailing or fronting) can be caused by several factors. For a neutral compound like this compound, potential issues include secondary interactions with the stationary phase, column overload, or a mismatch between the injection solvent and the mobile phase.[6] To improve peak shape, you can try using a high-purity, well-end-capped column, reducing the sample concentration, and ensuring your sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase.[6][7]

Troubleshooting Guides

Problem 1: Poor Resolution Between this compound and Impurities

If you are observing co-elution or poor separation between your peak of interest and other components, consider the following optimization steps.

Parameter to AdjustRecommended ActionExpected Outcome
Gradient Slope Decrease the steepness of the gradient around the elution time of this compound.Increased separation time between closely eluting peaks, improving resolution.
Organic Solvent Switch from methanol to acetonitrile, or vice versa.Altered selectivity due to different solvent-analyte interactions, potentially resolving co-eluting peaks.[1]
Temperature Increase or decrease the column temperature by 5-10 °C.Changes in temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, leading to changes in selectivity.[3]
Stationary Phase Try a different C18 column from another manufacturer or a column with a different chemistry (e.g., Phenyl-Hexyl).Different stationary phases have unique selectivities that can resolve compounds that co-elute on another column.
Problem 2: Inconsistent Retention Times

Fluctuations in retention time can compromise the reliability of your analysis. The following table outlines common causes and solutions.

Potential CauseTroubleshooting StepRationale
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.Insufficient equilibration can lead to a drifting baseline and shifting retention times, especially in gradient elution.[2][7]
Mobile Phase Composition Changes Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[2][6]Evaporation of the more volatile organic solvent can alter the mobile phase composition and affect retention.
Pump Malfunction or Leaks Check for leaks in the HPLC system, particularly around fittings and pump seals. Run a pump pressure test.Leaks will cause a drop in pressure and an inconsistent flow rate, leading to variable retention times.[7]
Temperature Fluctuations Use a column oven to maintain a consistent column temperature.Changes in ambient temperature can affect mobile phase viscosity and retention times.[7]

Experimental Protocols

Protocol 1: Initial Scouting Gradient for this compound

This protocol is a starting point for developing a separation method for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm (or a more specific wavelength if known)

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
20.095
25.095
25.15
30.05
Protocol 2: Sample Preparation
  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).

  • If necessary, dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample (Dissolve & Filter) inject Inject Sample prep_sample->inject prep_mp Prepare Mobile Phase (Freshly Made & Degassed) equilibrate Equilibrate Column prep_mp->equilibrate equilibrate->inject run_gradient Run Gradient Method inject->run_gradient detect Detect at 254 nm run_gradient->detect analyze Analyze Chromatogram detect->analyze optimize Optimize Method analyze->optimize Assess Peak Shape, Resolution, Retention Time optimize->prep_mp Adjust Mobile Phase

Caption: A typical experimental workflow for HPLC method development.

troubleshooting_logic cluster_resolution Poor Resolution cluster_retention Inconsistent Retention Time cluster_shape Poor Peak Shape start Problem with Chromatogram? res_check Are peaks co-eluting? start->res_check rt_check Is retention time shifting? start->rt_check shape_check Is peak tailing or fronting? start->shape_check adjust_gradient Decrease Gradient Slope res_check->adjust_gradient Yes change_solvent Switch Organic Solvent (MeOH <-> ACN) adjust_gradient->change_solvent change_temp Adjust Temperature change_solvent->change_temp check_equilibration Ensure Proper Equilibration rt_check->check_equilibration Yes remake_mp Prepare Fresh Mobile Phase check_equilibration->remake_mp check_leaks Inspect System for Leaks remake_mp->check_leaks check_solvent_mismatch Match Injection Solvent to Mobile Phase shape_check->check_solvent_mismatch Yes lower_concentration Reduce Sample Concentration check_solvent_mismatch->lower_concentration change_column Try a Different Column lower_concentration->change_column

References

11-Methoxyangonin degradation and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of 11-methoxyangonin in solution. The information is designed to assist researchers in designing and troubleshooting experiments involving this kavalactone.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

Based on the behavior of related kavalactones, the primary factors influencing the stability of this compound in solution are expected to be pH, temperature, and exposure to light.[1][2] The presence of oxidative conditions can also contribute to degradation.

Q2: How does pH affect the stability of this compound?

While specific data for this compound is limited, kavalactones, in general, are susceptible to degradation under both acidic and basic conditions.[1] It is crucial to determine the optimal pH range for your specific application to ensure the stability of the compound. For instance, studies on other compounds show that degradation can be significantly more rapid at pH values above 6.[3]

Q3: Is this compound sensitive to light?

Yes, there is a strong possibility that this compound is photosensitive. A related kavalactone, yangonin, is known to undergo cis/trans isomerization upon exposure to light.[4] Therefore, it is highly recommended to protect solutions of this compound from light to prevent potential photodegradation.[1][5]

Q4: What is the expected impact of temperature on the stability of this compound solutions?

Elevated temperatures are likely to accelerate the degradation of this compound.[1] Thermal degradation is a common issue for many organic molecules, and forced degradation studies on kava (B3030397) extracts are typically conducted at elevated temperatures to assess stability.[1] For long-term storage, it is advisable to keep solutions at low temperatures, such as 4°C, and protected from light.[6]

Q5: What are the potential degradation pathways for this compound?

The main metabolic and likely degradation pathways for kavalactones include hydroxylation, cleavage of the lactone ring, and demethylation of methoxy (B1213986) groups.[5][7] Given its structure, this compound could potentially undergo demethylation at the 11-methoxy position as a degradation pathway.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Potential Causes Troubleshooting Steps
Loss of compound concentration over a short period. 1. pH instability: The solution pH may be outside the optimal stability range. 2. Photodegradation: Exposure to ambient or UV light. 3. Temperature-induced degradation: Storage at an inappropriate temperature.1. Verify and adjust pH: Ensure the pH of your solvent system is within a stable range for kavalactones. Conduct a pH stability study if necessary. 2. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible. 3. Control temperature: Store stock solutions and samples at a low, consistent temperature (e.g., 4°C or -20°C for long-term storage).
Appearance of unexpected peaks in chromatograms (e.g., HPLC). 1. Formation of degradation products: The compound is degrading under the experimental or storage conditions. 2. Isomerization: Light-induced conversion to isomers.1. Conduct forced degradation studies: Subject the compound to stress conditions (acid, base, heat, light, oxidation) to identify potential degradation products.[1][8][9] 2. Analyze under light-protected conditions: Compare chromatograms of samples prepared and analyzed in the dark versus those exposed to light to check for photo-isomers.
Inconsistent analytical results. 1. Solvent effects: The choice of solvent may be influencing stability. 2. Incomplete dissolution: The compound may not be fully dissolved, leading to variable concentrations.1. Evaluate solvent stability: Test the stability of this compound in different commonly used solvents (e.g., methanol, ethanol, acetonitrile (B52724), DMSO) over time.[10][11] 2. Ensure complete dissolution: Use sonication or gentle vortexing to ensure the compound is fully dissolved before use.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is adapted from general procedures for kava extracts and can be used to investigate the stability of this compound.[1]

Objective: To identify potential degradation products and understand the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 1 M HCl and incubate at 60°C for 2 hours.

    • Basic Hydrolysis: Mix the stock solution with 1 M NaOH and incubate at 60°C for 2 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (untreated stock solution), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks and calculate the percentage of degradation.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare this compound Stock Solution acid Acidic (1M HCl, 60°C) stock->acid base Basic (1M NaOH, 60°C) stock->base oxidation Oxidative (3% H₂O₂, RT) stock->oxidation thermal Thermal (105°C) stock->thermal photo Photolytic (UV light) stock->photo analyze Analyze by Stability-Indicating Method (e.g., HPLC) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Compare Chromatograms & Calculate Degradation analyze->evaluate

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway cluster_degradation_products Potential Degradation Products parent This compound demethylated Demethylated Products parent->demethylated Demethylation hydroxylated Hydroxylated Products parent->hydroxylated Hydroxylation ring_opened Lactone Ring-Opened Products parent->ring_opened Ring Cleavage

References

Technical Support Center: ESI-MS Analysis of 11-Methoxyangonin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Methoxyangonin (also known as Yangonin) in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for the common adducts of this compound in positive ion ESI-MS?

A1: In positive ion mode ESI-MS, this compound (Molecular Weight: 288.29 g/mol , Chemical Formula: C₁₆H₁₆O₅) primarily forms a protonated molecule [M+H]⁺ and a sodium adduct [M+Na]⁺. A potassium adduct [M+K]⁺ may also be observed, though typically at a lower intensity.[1] The expected m/z values for these common adducts are summarized in the table below.

Adduct IonChemical FormulaMass of Adduct (Da)Calculated m/z
Protonated Molecule [M+H]⁺ [C₁₆H₁₇O₅]⁺1.0078289.1076
Sodium Adduct [M+Na]⁺ [C₁₆H₁₆O₅Na]⁺22.9898311.0895
Potassium Adduct [M+K]⁺ [C₁₆H₁₆O₅K]⁺38.9637327.0634

Q2: Which adduct of this compound is typically the base peak in an ESI-MS spectrum?

A2: The relative abundance of the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ can vary depending on the experimental conditions. Factors influencing the adduct ratio include the purity of the sample and solvents, the age and condition of the glassware (which can be a source of sodium ions), and the composition of the mobile phase. In many analyses of kava (B3030397) extracts, both the [M+H]⁺ and [M+Na]⁺ ions are readily detected.[1] Without specific quantitative data for a given set of conditions, it is advisable to monitor for both ions during analysis.

Q3: What are the common fragment ions of this compound in ESI-MS/MS?

Troubleshooting Guide

This guide addresses common issues encountered during the ESI-MS analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound 1. Inadequate sample concentration. 2. Suboptimal ionization parameters. 3. Poor extraction efficiency.1. Concentrate the sample or inject a larger volume. 2. Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. 3. Ensure the extraction solvent (e.g., methanol (B129727), acetone) and procedure are appropriate for kavalactones.
High Abundance of [M+Na]⁺ and Low [M+H]⁺ 1. Presence of sodium contamination in the sample, solvents, or from glassware. 2. Mobile phase composition favoring sodium adduction.1. Use high-purity solvents and new or thoroughly cleaned glassware. 2. Add a small amount of a proton source, such as formic acid (0.1%), to the mobile phase to promote protonation.
Presence of Unexpected Adducts 1. Contaminants in the mobile phase or from the LC system. 2. Complex sample matrix.1. Use high-purity mobile phase additives. 2. Employ a more effective sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
Inconsistent Adduct Ratios between Runs 1. Fluctuations in ESI source conditions. 2. Inconsistent levels of contaminants.1. Ensure the stability of the ESI source parameters throughout the analytical run. 2. Implement a consistent and thorough cleaning protocol for the LC-MS system.

Experimental Protocols

Below is a general experimental protocol for the LC-ESI-MS analysis of this compound, based on methods used for kavalactones.

1. Sample Preparation (Solid-Liquid Extraction)

  • Objective: To extract this compound and other kavalactones from a solid matrix (e.g., kava root powder).

  • Procedure:

    • Weigh approximately 1 gram of the powdered sample into a centrifuge tube.

    • Add 20 mL of a suitable solvent (e.g., methanol or acetone).

    • Sonícate the mixture for 20-30 minutes.

    • Centrifuge the sample to pellet the solid material.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS analysis.

2. Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the relatively nonpolar kavalactones.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0-4.5 kV.

    • Nebulizer Gas (N₂): 30-50 psi.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: m/z 100-500.

    • Data Acquisition: Full scan mode for adduct identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

Visualizations

Adduct_Formation cluster_solution In Solution cluster_gas_phase Gas Phase (ESI) This compound This compound Protonated [M+H]+ m/z 289.11 This compound->Protonated + H+ Sodiated [M+Na]+ m/z 311.09 This compound->Sodiated + Na+ Potassiated [M+K]+ m/z 327.06 This compound->Potassiated + K+

Caption: Common adducts of this compound in ESI-MS.

Troubleshooting_Workflow start Start: ESI-MS Analysis of this compound problem Problem Identified? start->problem no_signal No / Low Signal problem->no_signal Yes high_sodium High [M+Na]+ problem->high_sodium Yes unexpected_peaks Unexpected Peaks problem->unexpected_peaks Yes end Analysis Successful problem->end No check_conc Check Sample Concentration no_signal->check_conc check_purity Check Solvent/Glassware Purity high_sodium->check_purity clean_system Clean LC-MS System unexpected_peaks->clean_system optimize_ion Optimize Ion Source check_conc->optimize_ion add_acid Add Formic Acid to Mobile Phase check_purity->add_acid improve_cleanup Improve Sample Cleanup clean_system->improve_cleanup

Caption: A troubleshooting workflow for ESI-MS analysis.

References

Troubleshooting low yield in 11-Methoxyangonin extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 11-Methoxyangonin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their extraction protocols.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?

A1: Low yields of this compound, a kavalactone, can be attributed to several factors throughout the extraction process. The most critical parameters to evaluate are:

  • Plant Material: The variety, age, and part of the Piper methysticum (kava) plant used significantly impact the concentration of kavalactones. Roots and rhizomes contain higher concentrations than stems and leaves. Improper storage of the raw material in a cool, dark, and dry place can also lead to the degradation of kavalactones.

  • Particle Size: The surface area of the plant material available for solvent interaction is crucial. Grinding the kava (B3030397) root to a fine, consistent powder can improve extraction efficiency.

  • Solvent Selection: The choice of solvent and its polarity are critical. Acetone (B3395972) and ethanol (B145695) are generally considered effective solvents for kavalactone extraction.

  • Extraction Method: Different methods like maceration, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) have varying efficiencies and may require specific optimization.

  • Extraction Parameters: Time, temperature, and the solvent-to-solid ratio must be optimized for your specific method to ensure complete extraction without degrading the target compound.

Q2: Which solvent is the most effective for extracting this compound?

A2: While data specific to this compound is limited, studies on the broader class of kavalactones consistently show that acetone is one of the most effective solvents for maximizing yield.[1][2] Ethanol is also a highly effective solvent.[3] The choice of solvent can significantly impact the extraction efficiency due to the moderate polarity of kavalactones.[3]

Q3: Can the extraction method itself be the cause of low yield?

A3: Absolutely. The chosen extraction technique plays a pivotal role in the final yield. Traditional methods like maceration can be less efficient than more modern techniques such as Ultrasound-Assisted Extraction (UAE), which can enhance yield and reduce extraction time. Each method requires careful optimization of its specific parameters (e.g., time, temperature, ultrasonic power) to achieve the best results.

Q4: How can I confirm the presence and quantity of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable analytical methods for the quantification of kavalactones, including this compound. A validated HPLC-UV method allows for accurate quantification, while GC-MS can be used for both identification and quantification, providing valuable structural information through fragmentation patterns.

Troubleshooting Guide: Low Extraction Yield

This guide provides a structured approach to identifying and resolving common issues leading to low yields of this compound.

Symptom Possible Cause Troubleshooting Steps
Low overall extract weight. Inefficient cell disruption.- Ensure the plant material is ground to a fine and uniform powder (e.g., 40-60 mesh).- Consider pre-treating the material, such as freeze-drying, to facilitate cell wall rupture.
Suboptimal extraction parameters.- Optimize the solvent-to-solid ratio; a higher ratio may improve extraction but will require more solvent.- Increase the extraction time for maceration or optimize the sonication time for UAE.- For temperature-sensitive compounds, ensure the extraction temperature is not causing degradation.
Low concentration of this compound in the extract (confirmed by HPLC/GC-MS). Inappropriate solvent choice.- If using a less polar solvent like hexane, consider switching to acetone or ethanol, which have demonstrated higher extraction efficiencies for kavalactones.[3]
Incomplete extraction.- Extend the extraction duration or increase the number of extraction cycles.- For UAE, ensure optimal ultrasonic power and frequency are being used to facilitate cell wall disruption.
Degradation of this compound.- Avoid excessive heat during extraction and solvent evaporation steps.- Store extracts in a cool, dark place (4°C or -20°C) to prevent degradation.
Inconsistent yields between batches. Variability in raw material.- Source Piper methysticum from a reputable supplier and specify the desired plant part (roots/rhizomes).- Ensure consistent storage conditions for the raw material.
Inconsistent experimental procedure.- Standardize all steps of the protocol, including grinding, weighing, solvent volume, extraction time, and temperature.- Automate steps where possible to reduce manual variability.

Data Presentation

Table 1: Comparison of Solvents for Kavalactone Extraction

SolventRelative Extraction EfficiencyReference
AcetoneHigh[1][2]
EthanolHigh[3]
Methanol (B129727)Moderate to High[3]
ChloroformModerate[1][2]
WaterLow to Variable[3]
HexaneLow[3]

Note: This table provides a general comparison based on studies of total kavalactones. The optimal solvent may vary depending on the specific kavalactone of interest.

Experimental Protocols

Protocol 1: Maceration for this compound Extraction

1. Sample Preparation:

  • Dry the rhizomes of Piper methysticum at 40-50°C until a constant weight is achieved.
  • Grind the dried material into a fine powder (approximately 40 mesh).

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a suitable flask.
  • Add 100 mL of 95% ethanol (a 1:10 solid-to-solvent ratio).
  • Seal the flask and macerate for 24-72 hours at room temperature with continuous stirring.

3. Filtration and Concentration:

  • Filter the mixture through Whatman No. 1 filter paper.
  • Wash the residue with a small amount of the extraction solvent.
  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

4. Quantification:

  • Dissolve the dried extract in a known volume of methanol or a suitable solvent for HPLC or GC-MS analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

1. Sample Preparation:

  • Prepare the dried and powdered Piper methysticum rhizomes as described in the maceration protocol.

2. Extraction:

  • Place 5 g of the powdered material into a 100 mL beaker.
  • Add 50 mL of acetone (a 1:10 solid-to-solvent ratio).
  • Place the beaker in an ultrasonic bath or use a probe sonicator.
  • Sonicate for 30 minutes at a frequency of 35-40 kHz and a power of 100-300 W. Maintain the temperature of the ultrasonic bath below 40°C using a cooling system.

3. Filtration and Concentration:

  • Filter the extract as described in the maceration protocol.
  • Concentrate the solvent using a rotary evaporator at a temperature below 50°C.

4. Quantification:

  • Prepare the dried extract for HPLC or GC-MS analysis as described previously.

Visualization of Potential Signaling Pathways

While the specific signaling pathways for this compound are not yet fully elucidated, the broader class of kavalactones is known to modulate several key pathways, which may also be relevant for this compound.

experimental_workflow raw_material Piper methysticum (Rhizomes) grinding Grinding & Sieving raw_material->grinding extraction Extraction (Maceration or UAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration analysis Quantification (HPLC / GC-MS) concentration->analysis final_product This compound Extract analysis->final_product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GABA-A Receptor [Neuronal Inhibition] [Neuronal Inhibition] receptor->[Neuronal Inhibition] ion_channel Voltage-Gated Na+/Ca2+ Channels [Reduced Neuronal Excitability] [Reduced Neuronal Excitability] ion_channel->[Reduced Neuronal Excitability] kavalactones Kavalactones (e.g., this compound) kavalactones->receptor Modulates kavalactones->ion_channel Blocks nf_kb_inhibition Inhibition of NF-κB Activation kavalactones->nf_kb_inhibition gene_expression Decreased Expression of Pro-inflammatory Genes (e.g., COX-2) nf_kb_inhibition->gene_expression Leads to

References

Technical Support Center: Bioanalysis of 11-Methoxyangonin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 11-Methoxyangonin. The information provided is based on established methods for the analysis of kavalactones, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix. In the bioanalysis of this compound from biological samples like plasma or urine, endogenous components such as phospholipids, salts, and proteins can cause matrix effects.[1][2] This can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and toxicokinetic data.[1][2]

Q2: What is the most common analytical technique for the bioanalysis of kavalactones like this compound?

A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a widely used and highly sensitive and selective method for the simultaneous quantification of multiple kavalactones in biological matrices.[1][3][4][5] This technique offers the necessary sensitivity for detecting the low concentrations often encountered in pharmacokinetic studies.

Q3: What are the key validation parameters to consider for a bioanalytical method for this compound?

A3: According to regulatory guidelines, key validation parameters for a bioanalytical method include selectivity, specificity, linearity, range, accuracy, precision, recovery, stability, and the lower limit of quantification (LLOQ).[4] It is crucial to demonstrate that the method is reliable and reproducible for its intended purpose.

Q4: How can I minimize matrix effects during sample preparation for this compound analysis?

A4: Effective sample preparation is crucial to minimize matrix effects. Common techniques for plasma samples include:

  • Protein Precipitation (PPT): A simple and high-throughput method where a solvent like acetonitrile (B52724) is added to precipitate proteins.[4]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest into an immiscible organic solvent, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to retain the analyte while matrix components are washed away.

The choice of method depends on the required cleanliness of the extract and the desired throughput.

Q5: Is an internal standard (IS) necessary for the bioanalysis of this compound?

A5: Yes, the use of a suitable internal standard is highly recommended to compensate for matrix effects and variability in sample processing and instrument response. An ideal IS is a stable isotope-labeled version of the analyte (e.g., deuterated this compound). If a stable isotope-labeled IS is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used. For other kavalactones, deuterated dihydromethysticin (B1670609) ([2H2]-DHM) has been successfully used as an internal standard.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible mobile phase pH- Sample solvent effects- Replace the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Ensure the sample solvent is of similar or weaker elution strength than the initial mobile phase.
High Signal Variability (Poor Precision) - Inconsistent sample preparation- Significant matrix effects- Instrument instability- Automate sample preparation steps where possible.- Optimize the sample cleanup procedure (e.g., switch from PPT to LLE or SPE).- Use a stable isotope-labeled internal standard.- Perform system suitability tests to ensure instrument performance.
Low Analyte Recovery - Inefficient extraction from the matrix- Analyte degradation during sample processing- Optimize the extraction solvent and pH.- Evaluate different sample preparation techniques (LLE, SPE).- Investigate the stability of this compound under the experimental conditions and consider adding stabilizers or performing extraction at low temperatures.
Ion Suppression or Enhancement - Co-elution of matrix components (e.g., phospholipids)- Improve chromatographic separation to resolve the analyte from interfering matrix components.- Implement a more rigorous sample cleanup method.- Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.
Inconsistent Results Between Batches - Variability in matrix from different sources- Inconsistent experimental conditions- Use pooled matrix for the preparation of calibration standards and quality control samples.- Ensure consistent application of the validated method for all batches.- Closely monitor system suitability test results.

Experimental Protocols

The following are representative methodologies for the bioanalysis of kavalactones, which can be adapted for this compound.

Sample Preparation (Protein Precipitation)
  • To 25 µL of plasma sample, add 75 µL of acetonitrile containing the internal standard.[4]

  • Vortex the mixture for 1 minute to precipitate the proteins.[4]

  • Centrifuge the sample at 13,000 rpm for 10 minutes.[4]

  • Transfer the supernatant to a new tube or well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The following table summarizes typical UPLC-MS/MS parameters for kavalactone analysis. These should be optimized for this compound.

Parameter Condition
UPLC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, which is decreased over the run to elute the analytes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI) Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)

Specific MRM transitions (precursor ion > product ion) need to be determined for this compound and the internal standard by direct infusion into the mass spectrometer.

Quantitative Data Summary

The following tables present validation data for the bioanalysis of major kavalactones from published literature. This data can serve as a reference for setting acceptance criteria for the this compound bioanalytical method validation.

Table 1: Accuracy and Precision for Kavalactone Analysis in Human Plasma

AnalyteConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Kavain 0.75 (LQC)98.75.4
40 (MQC)102.13.8
80 (HQC)101.54.1
Dihydrokavain 0.75 (LQC)103.26.2
40 (MQC)105.44.5
80 (HQC)103.84.9
Methysticin 0.75 (LQC)97.57.1
40 (MQC)101.85.3
80 (HQC)100.95.8
Dihydromethysticin 0.75 (LQC)104.15.9
40 (MQC)106.34.7
80 (HQC)105.25.1
Yangonin 0.75 (LQC)99.26.5
40 (MQC)103.54.9
80 (HQC)102.75.3

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data adapted from a study on kavalactone pharmacokinetics.[4]

Visualizations

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting start Inconsistent Results or Poor Precision Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement a SIL-IS check_is->use_sil_is No optimize_chromatography Optimize Chromatographic Separation check_is->optimize_chromatography Yes use_sil_is->optimize_chromatography improve_sample_prep Improve Sample Preparation optimize_chromatography->improve_sample_prep Issue Persists evaluate_matrix_effect Quantitatively Evaluate Matrix Effect optimize_chromatography->evaluate_matrix_effect Issue Resolved improve_sample_prep->evaluate_matrix_effect end_ok Method Performance Acceptable evaluate_matrix_effect->end_ok Within Acceptance Criteria end_fail Further Method Development Required evaluate_matrix_effect->end_fail Outside Acceptance Criteria

Caption: Troubleshooting workflow for addressing matrix effects.

General Bioanalytical Workflow

BioanalyticalWorkflow sample_collection Biological Sample Collection (e.g., Plasma) add_is Addition of Internal Standard sample_collection->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep analysis UPLC-MS/MS Analysis sample_prep->analysis data_processing Data Processing and Quantification analysis->data_processing results Pharmacokinetic/ Toxicokinetic Results data_processing->results

Caption: A typical workflow for bioanalytical sample processing.

References

Overcoming poor resolution in kavalactone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for kavalactone chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of kavalactones.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in kavalactone chromatography?

Poor resolution in kavalactone chromatography, where peaks overlap, can stem from several factors. These include improper mobile phase composition, suboptimal column selection, inadequate sample preparation, and issues with instrument parameters like temperature and flow rate. For instance, the separation of methysticin (B1662917) and dihydromethysticin (B1670609) can be particularly challenging and requires careful method optimization.[1]

Q2: How does the choice of solvent affect kavalactone extraction and subsequent chromatographic analysis?

The choice of solvent significantly impacts the extraction efficiency of different kavalactones, which in turn affects the chromatographic profile. Solvents like ethanol, acetone (B3395972), and methanol (B129727) are generally more efficient for extracting kavalactones than less polar solvents like hexane.[2] Water-based extracts, as used in traditional preparations, will yield a different profile compared to organic solvent extracts commonly used for dietary supplements.[2] For sample preparation prior to injection, it's crucial to use a solvent that is compatible with the mobile phase to avoid peak distortion.[3] Using a sample solvent that is stronger than the initial mobile phase can lead to poor peak shape and reduced resolution.[3]

Q3: Can kavalactones degrade during sample preparation or analysis?

Yes, certain kavalactones can degrade or undergo isomerization under specific conditions, leading to poor resolution and inaccurate quantification.[1][4] For example, yangonin (B192687) can isomerize to cis-yangonin, especially in aqueous and methanolic solvents or when exposed to light.[1][4][5] To minimize this, it is recommended to prepare stock standard solutions in a non-alcoholic solvent like acetonitrile (B52724) and to prepare working standards and sample solutions freshly before analysis.[1]

Q4: What type of column is best suited for kavalactone separation?

Reversed-phase columns, such as C18 and C8, are commonly used and have been shown to provide good separation of kavalactones.[6][7][8] For instance, an Agilent Poroshell C18 column has been used for the rapid separation of six major kavalactones and three flavokavains in 10 minutes.[6][9] Another study highlighted the superior resolution of a YMC-Triart C8 column compared to traditional C18 phases for analyzing nine kavalactones.[8] Supercritical Fluid Chromatography (SFC) with specific columns like Aquity UPC2 BEH has also demonstrated baseline separation of major kavalactones in under 4 minutes.[10]

Q5: How critical is temperature control for achieving good resolution?

Temperature is a critical parameter for optimizing the separation of kavalactones. For instance, in one SFC method, complete resolution of kavain (B167398) and yangonin was only achievable at 70°C.[10] In UHPLC methods, a temperature of 60°C has been used to achieve complete separation of six major kavalactones and three flavokavains.[1] Consistent column temperature is essential as fluctuations can affect retention times and selectivity.[11][12]

Troubleshooting Guides

Issue: Poor Resolution or Co-eluting Peaks

This guide provides a systematic approach to troubleshooting poor resolution in your kavalactone chromatograms.

Troubleshooting Workflow

Troubleshooting_Poor_Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Health & Selection cluster_sample_prep Sample Preparation cluster_instrument Instrument Parameters start Poor Resolution (Overlapping Peaks) check_mobile_phase Step 1: Verify & Optimize Mobile Phase start->check_mobile_phase Start Here check_column Step 2: Inspect & Select Column check_mobile_phase->check_column If unresolved mp_composition Adjust Solvent Ratio & Gradient Profile check_mobile_phase->mp_composition mp_ph Adjust pH (for ionizable compounds) if applicable check_mobile_phase->mp_ph mp_additives Consider Additives (e.g., formic acid) check_mobile_phase->mp_additives check_sample_prep Step 3: Review Sample Preparation check_column->check_sample_prep If unresolved col_flush Flush Column with Strong Solvent check_column->col_flush col_replace Replace Column if Old or Degraded check_column->col_replace col_type Consider Different Stationary Phase (e.g., C8 vs C18) check_column->col_type check_instrument Step 4: Check Instrument Parameters check_sample_prep->check_instrument If unresolved sp_filter Filter Sample Before Injection (0.22 or 0.45 µm) check_sample_prep->sp_filter sp_concentration Dilute Sample to Avoid Overloading check_sample_prep->sp_concentration sp_solvent Ensure Sample Solvent is Weaker than Mobile Phase check_sample_prep->sp_solvent resolved Resolution Improved check_instrument->resolved If still unresolved, consult further ip_temp Optimize Column Temperature check_instrument->ip_temp ip_flow Adjust Flow Rate check_instrument->ip_flow ip_volume Reduce Injection Volume check_instrument->ip_volume

Caption: A logical workflow for troubleshooting poor resolution in kavalactone chromatography.

Data Presentation

Table 1: Comparison of HPLC and UHPLC Methods for Kavalactone Analysis

ParameterHPLC Method 1[6][9]UHPLC Method[1]SFC Method[10]
Column Agilent Poroshell C18 (3.0 x 75 mm, 2.7 µm)Acquity HSS T3 (2.1 x 100 mm, 1.8 µm)Aquity UPC2 BEH (3.0 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Isopropanol:Acetonitrile (7:3)A: WaterB: IsopropanolA: CO2B: 0.6% Diethylamine in Methanol
Elution Type GradientGradientGradient
Run Time 10 minutes15 minutes< 4 minutes
Temperature 55 °C60 °C70 °C
Resolution Baseline separation of 6 kavalactones and 3 flavokavainsRs > 1.5 for 6 kavalactones and 3 flavokavainsBaseline separation of 6 kavalactones

Experimental Protocols

Protocol 1: UHPLC-UV Method for Kavalactone and Flavokavain Quantification

This protocol is adapted from a validated method for the simultaneous quantification of six major kavalactones and three flavokavains.[1]

1. Sample Preparation:

  • Accurately weigh approximately 200 mg of finely ground kava (B3030397) root powder into a centrifuge tube.[13]

  • Add 10 mL of methanol to the tube and sonicate for 30 minutes in a water bath.[13]

  • Centrifuge the sample at 3000 rpm for 10 minutes.[13]

  • Carefully transfer the supernatant to a 25 mL volumetric flask.[13]

  • Add 10 mL of acetone to the remaining pellet, sonicate for 30 minutes, and centrifuge again.[13]

  • Combine the second supernatant with the first in the volumetric flask and bring to volume with an appropriate solvent.

  • Filter the final extract through a 0.45 µm filter prior to injection.[2]

2. Chromatographic Conditions:

  • Instrument: Ultra-High-Performance Liquid Chromatography (UHPLC) system with UV detection.

  • Column: Acquity HSS T3 (100 mm × 2.1 mm, 1.8 µm).[1]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Isopropanol

  • Gradient Program:

    • A specific gradient program should be developed to optimize separation. A previously successful gradient is detailed in the source literature.[1]

  • Flow Rate: As per optimized method.

  • Column Temperature: 60 °C.[1]

  • Detection Wavelength: 240 nm and 355 nm.[6]

  • Injection Volume: 2 µL.[9]

Workflow for Kavalactone Analysis

Kavalactone_Analysis_Workflow start Start: Kava Sample (e.g., Root Powder) extraction Solvent Extraction (Methanol then Acetone) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration hplc_injection UHPLC Injection filtration->hplc_injection separation Chromatographic Separation (e.g., C18 Column) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis end End: Kavalactone Profile data_analysis->end

Caption: A typical experimental workflow for the analysis of kavalactones from a solid sample.

References

Technical Support Center: 11-Methoxyangonin Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on potential purity issues encountered with the 11-Methoxyangonin reference standard.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of the this compound reference standard?

A1: The purity of a reference standard is lot-specific and the exact value is provided on the Certificate of Analysis (CoA) that accompanies the product. Generally, high-quality reference standards have a purity of >98.0%.[1] It is crucial to consult the CoA for the specific purity value of the lot you are using. Assuming a value of 100.0% without confirmation from the CoA is not recommended.[2]

Q2: How should the this compound reference standard be stored to maintain its purity?

A2: To maintain the integrity of the reference standard, it should be stored at 4°C and protected from light.[1] Improper storage can lead to degradation and the formation of impurities.

Q3: I see a small impurity peak in my chromatogram when analyzing the this compound reference standard. Is this normal?

A3: The presence of minor impurity peaks can be expected, as no compound is 100% pure. The Certificate of Analysis (CoA) for your specific lot of the reference standard should detail the purity and may even identify known impurities. If the observed impurity profile is significantly different from the CoA or if the impurity levels seem to be increasing over time, it may indicate degradation of the standard.

Q4: Can the this compound reference standard degrade over time?

A4: Yes, like any chemical compound, this compound can degrade, especially if not stored under the recommended conditions.[3] Degradation can be caused by factors such as exposure to light, elevated temperatures, or incompatible solvents.[4] It is important to monitor the purity of the reference standard periodically, especially for long-term studies.

Q5: What are some potential degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented in the provided search results, kavalactones, in general, can be susceptible to hydrolysis of the lactone ring. Potential degradation products could arise from reactions with water, acids, or bases. Stress testing (e.g., exposure to acid, base, oxidation, heat, and light) can help identify potential degradation products.[5]

Troubleshooting Guides

Chromatographic Purity Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of reference standards. Below are common issues encountered during the HPLC analysis of this compound, along with potential causes and solutions.

Issue 1: Unexpected Impurity Peaks

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and reagents.[6] Degas the mobile phase to remove dissolved air.[6]
Sample Degradation Prepare the sample solution fresh before analysis. Avoid prolonged storage of the sample solution. Ensure the dissolution solvent is compatible and does not react with this compound.
Contaminated HPLC System Flush the HPLC system thoroughly, including the injector and detector cell.[6]
Column Contamination Wash the column with a strong solvent or replace the guard column/column if necessary.[6][7]

Issue 2: Peak Tailing

Potential Cause Troubleshooting Steps
Secondary Interactions with Column Use a high-purity silica-based column. Adjust the mobile phase pH to suppress silanol (B1196071) ionization.[7] Add a mobile phase modifier like triethylamine (B128534) (TEA) if compatible with your detection method.
Column Overload Reduce the injection volume or the concentration of the sample.[7]
Column Void or Damage Replace the column if performance does not improve with other troubleshooting steps.[8]

Issue 3: Shifting Retention Times

Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Composition Prepare the mobile phase accurately and consistently. Use a reliable gradient mixer.[6]
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.[6]
Changes in Flow Rate Check for leaks in the pump and fittings.[8] Verify the pump flow rate.[6]
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before injection.[6]
Experimental Protocols

Protocol 1: HPLC Purity Assessment of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for kavalactones. A typical starting point could be a gradient from 30% to 70% acetonitrile over 20 minutes. The exact conditions may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 350 nm is likely appropriate.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the prepared sample and record the chromatogram. Calculate the area percentage of the main peak to determine the purity.

Protocol 2: Forced Degradation Study of this compound

To identify potential degradation products, the reference standard can be subjected to stress conditions:

  • Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid reference standard to 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC, comparing the chromatograms to that of an unstressed sample to identify degradation peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_evaluation Purity & Stability Evaluation prep Prepare this compound Reference Standard Solution hplc Inject into HPLC System prep->hplc stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) stress->hplc detect UV Detection hplc->detect data Data Acquisition & Processing detect->data purity Calculate Purity (% Area) data->purity impurities Identify & Quantify Impurities/Degradants data->impurities report Generate Report purity->report impurities->report

Caption: Workflow for Purity and Stability Analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_investigation Investigation Path cluster_solution Potential Solutions problem Unexpected Peak in Chromatogram check_mobile_phase Check Mobile Phase (Freshness, Composition) problem->check_mobile_phase check_sample Check Sample (Preparation, Age) problem->check_sample check_system Check HPLC System (Contamination, Leaks) problem->check_system check_column Check Column (Contamination, Performance) problem->check_column sol_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->sol_mobile_phase sol_sample Prepare Fresh Sample check_sample->sol_sample sol_system Flush System check_system->sol_system sol_column Wash/Replace Column check_column->sol_column

Caption: Troubleshooting Logic for Unexpected Chromatographic Peaks.

References

Technical Support Center: Isolation of 11-Methoxyangonin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during the isolation of 11-Methoxyangonin from natural sources, primarily Piper methysticum (kava).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound, also known as 11-Methoxyyangonin, is a natural kavalactone.[1] It is classified as an aromatic ether and a member of the 2-pyranones.[2] Its molecular formula is C16H16O5 and it has a molecular weight of approximately 288.29 g/mol .[2] It typically appears as a light yellow to yellow solid.[1]

Q2: What are the common starting materials for isolating this compound?

A2: The primary natural source for isolating this compound and other kavalactones is the rhizome of the kava (B3030397) plant (Piper methysticum).[3][4] Different cultivars of kava may have varying concentrations of specific kavalactones.

Q3: What are the most common types of contaminants encountered during the isolation of this compound?

A3: Contaminants can be broadly categorized as:

  • Other Kavalactones: The crude extract of kava contains a complex mixture of at least 15 different kavalactones, with six major ones, including kavain, dihydrokavain, methysticin, dihydromethysticin, and desmethoxyyangonin, accounting for about 96% of the lipid resin.[3][5] These structurally similar compounds are the most common contaminants.

  • Flavonoids: Kava extracts also contain flavonoids, such as flavokavain A, B, and C, which can be co-extracted with kavalactones.[4]

  • Alkaloids: The toxic alkaloid pipermethystine (B1199775) can be a contaminant, particularly if aerial parts of the kava plant are used instead of the rhizomes.[5]

  • Solvent Residues: Improper evaporation or drying can leave residual solvents from the extraction and chromatographic steps.

  • Mycotoxins: Contamination of the raw plant material with molds can lead to the presence of mycotoxins like aflatoxins.[6]

  • Phenolic Compounds: Various phenolic compounds have also been identified in P. methysticum root extracts.[7]

Q4: Which analytical techniques are recommended for purity assessment of an this compound isolate?

A4: A combination of chromatographic and spectroscopic techniques is essential for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying kavalactones.[3][8] For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[7][8] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative analysis of fractions during purification.[7]

Troubleshooting Guide

Problem 1: My final this compound isolate shows multiple spots on TLC/peaks in HPLC, all characteristic of kavalactones.

  • Question: Why am I failing to separate this compound from other kavalactones?

  • Answer: Kavalactones are a group of structurally similar compounds, which makes their separation challenging. Your chromatographic conditions may not be optimal for resolving these closely related structures. The choice of solvent system in column chromatography or the mobile phase in HPLC is crucial. Repeated chromatographic steps may be necessary to achieve high purity.

Problem 2: The yield of this compound is significantly lower than expected.

  • Question: What are the potential reasons for a low yield of this compound?

  • Answer: Low yields can result from several factors:

    • Suboptimal Extraction: The choice of extraction solvent significantly impacts the yield of kavalactones. Acetone (B3395972) and ethanol (B145695) have been shown to be highly effective.[9][10] The duration and method of extraction (e.g., sonication, maceration) also play a role.

    • Degradation: Kavalactones can be sensitive to light and heat. Prolonged exposure to harsh conditions during extraction and purification can lead to degradation.

    • Loss during Purification: Multiple purification steps, such as column chromatography and recrystallization, can lead to a loss of the target compound. Careful collection of fractions and optimization of each step is critical.

Problem 3: My purified sample shows unexpected signals in the NMR spectrum that do not correspond to this compound or other kavalactones.

  • Question: What could be the source of these unknown contaminants?

  • Answer: If the unknown signals are not from other kavalactones, consider the following possibilities:

    • Solvent Impurities: Ensure that all solvents used for extraction and chromatography are of high purity (e.g., HPLC grade).

    • Contaminants from Plant Material: The raw kava material may contain other classes of natural products that are co-extracted. This could include alkaloids or phenolic compounds.[5][7]

    • Plasticizers: If plastic containers or tubing are used, plasticizers like phthalates can leach into the organic solvents and contaminate your sample.

    • Grease: Stopcock grease from glassware can be a source of contamination.

Problem 4: The isolated this compound is a different color than the expected light yellow.

  • Question: Why is my final product discolored?

  • Answer: A darker color, such as brown or green, can indicate the presence of impurities. This could be due to the co-extraction of pigments like chlorophyll (B73375) if the plant material was not properly dried or if aerial parts were included. Oxidation of phenolic compounds can also lead to colored impurities. Further purification steps, such as charcoal treatment or recrystallization, may be necessary to remove these colored contaminants.

Data Presentation

Table 1: Extraction Efficiency of Kavalactones Using Different Solvents

SolventTotal Kavalactone Content (g/g in lyophilized beverage materials) - Mahakea VarietyTotal Kavalactone Content (g/g in lyophilized beverage materials) - Isa VarietyRelative Extraction Efficiency
Ethanol 0.0948 ± 0.00030.1782 ± 0.0023High
Acetone 0.0819 ± 0.00050.1764 ± 0.0018High
Methanol (B129727) 0.0797 ± 0.00030.1763 ± 0.0015High
Ethyl Acetate 0.0754 ± 0.00020.1442 ± 0.0020Medium
Hexane (B92381) 0.0338 ± 0.00040.0737 ± 0.0004Low

Data adapted from a study on kava beverage preparations. The extraction efficiencies may vary for direct extraction from raw plant material but provide a good relative comparison.[9]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol provides a general methodology for the extraction and isolation of this compound from dried kava rhizomes.

  • Preparation of Plant Material:

    • Obtain dried rhizomes of a suitable Piper methysticum cultivar.

    • Grind the rhizomes into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered rhizome material in acetone or ethanol (e.g., 100 g of powder in 1 L of solvent) at room temperature for 24-48 hours with occasional stirring.

    • Alternatively, use sonication for a shorter extraction time (e.g., 3 x 30-minute cycles).

    • Filter the mixture and collect the filtrate. Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation of the Crude Extract:

    • Dissolve the crude extract in a minimal amount of a suitable solvent mixture (e.g., hexane and ethyl acetate).

    • Subject the dissolved extract to column chromatography packed with silica (B1680970) gel.

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

  • Identification and Pooling of Fractions:

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

    • Visualize the spots under UV light. Kavalactones are typically UV-active.

    • Pool the fractions containing the compound with the Rf value corresponding to this compound.

  • Purification:

    • Evaporate the solvent from the pooled fractions.

    • Further purify the resulting solid by recrystallization from a suitable solvent (e.g., methanol or ethanol).

    • Alternatively, for higher purity, perform preparative High-Performance Liquid Chromatography (HPLC) on the pooled fractions.

  • Purity Assessment and Characterization:

    • Assess the purity of the final product using analytical HPLC.

    • Confirm the identity and structure of the isolated this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow start Dried Kava Rhizome grinding Grinding start->grinding extraction Solvent Extraction (Acetone/Ethanol) grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Kava Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Fractions fraction_collection->pooling purification Final Purification (Recrystallization/Prep-HPLC) pooling->purification final_product Pure this compound purification->final_product contamination1 Mycotoxins Alkaloids contamination1->start contamination2 Other Kavalactones Flavonoids, Pigments contamination2->crude_extract contamination3 Structurally Similar Kavalactones contamination3->fraction_collection contamination4 Solvent Residues contamination4->final_product

Caption: Experimental workflow for this compound isolation highlighting potential contamination points.

troubleshooting_logic issue Impure Final Product (Multiple HPLC Peaks) cause1 Co-eluting Kavalactones issue->cause1 cause2 Solvent Impurities issue->cause2 cause3 Non-Kavalactone Contaminants issue->cause3 solution1a Optimize Chromatographic Gradient/Solvent System cause1->solution1a Solution solution2 Use High-Purity (e.g., HPLC Grade) Solvents cause2->solution2 Solution solution3 Perform Liquid-Liquid Extraction or Recrystallization cause3->solution3 Solution solution1b Repeat Column Chromatography or use Preparative HPLC solution1a->solution1b If needed

Caption: Troubleshooting logic for an impure this compound isolate.

References

Technical Support Center: Enhancing Detection Sensitivity of 11-Methoxyangonin in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 11-Methoxyangonin using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

1. How can I improve the overall sensitivity for this compound analysis?

Enhancing sensitivity in LC-MS involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and mass spectrometric detection. Key strategies include:

  • Efficient Sample Preparation: The goal is to remove matrix components that can interfere with the signal of this compound and concentrate the analyte. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.

  • Chromatographic Optimization: Fine-tuning the mobile phase composition, gradient, and column chemistry can significantly improve peak shape and signal intensity. Increased retention can lead to better desolvation in the MS source, boosting the signal.

  • Mass Spectrometer Parameter Optimization: Tuning the ion source parameters (e.g., temperature, gas flows, voltages) is crucial for maximizing the ionization of this compound and its transmission into the mass analyzer.

2. What are the recommended sample preparation techniques for this compound?

For the analysis of kavalactones like this compound, the following sample preparation methods are recommended:

  • Methanol (B129727) Extraction (for solid samples): This is a common method for extracting kavalactones from solid matrices like plant material or food products.[1]

  • Solid-Phase Extraction (SPE) (for liquid samples): SPE is effective for cleaning up complex liquid samples such as beverages or biological fluids.[1] It helps in removing interfering substances and concentrating the analyte.

  • Protein Precipitation (for biological samples): For plasma or serum samples, protein precipitation with acetonitrile (B52724) or methanol is a quick and effective way to remove a large portion of the matrix.

3. What are the ideal mobile phase conditions for analyzing this compound?

The choice of mobile phase is critical for achieving good chromatographic separation and enhancing ionization efficiency. For kavalactones, which are basic compounds, using an acidic mobile phase is often beneficial.

  • Solvents: A combination of high-purity water and an organic solvent like acetonitrile or methanol is typically used.[2]

  • Additives: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can help in the protonation of this compound, leading to a stronger signal in positive ion mode.[3]

4. How do I develop an MRM method for this compound if I don't have the transitions?

  • Determine the Precursor Ion: Infuse a standard solution of this compound into the mass spectrometer and perform a full scan (Q1 scan) in positive ion mode to identify the protonated molecule [M+H]⁺.

  • Fragment the Precursor Ion: Perform a product ion scan by selecting the precursor ion in Q1 and scanning Q3 to identify the most abundant and stable fragment ions.

  • Select and Optimize MRM Transitions: Choose the most intense and specific fragment ions to create MRM transitions (precursor ion → product ion). Optimize the collision energy for each transition to maximize the signal of the product ions.

You can start by using the parameters for structurally similar kavalactones like kavain (B167398) as a reference point.[4][5]

5. What are the Limit of Detection (LOD) and Limit of Quantitation (LOQ), and how are they determined?

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise.[6][7] It is typically determined as the concentration that gives a signal-to-noise ratio (S/N) of 3.[8]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be measured with acceptable precision and accuracy.[7][9] It is often determined as the concentration that provides a signal-to-noise ratio (S/N) of 10.[8]

To determine the LOD and LOQ experimentally, you would prepare a series of dilutions of your this compound standard and inject them into the LC-MS system. The S/N ratio is then calculated for each concentration.

Troubleshooting Guides

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal 1. Improper MS tuning. 2. Incorrect MRM transitions. 3. Inefficient sample extraction. 4. Sub-optimal mobile phase pH. 5. Instrument contamination.1. Tune the mass spectrometer for the mass range of this compound. 2. Optimize MRM transitions by infusing a standard. 3. Evaluate and optimize the sample preparation method for better recovery. 4. Add 0.1% formic acid to the mobile phase to promote protonation. 5. Clean the ion source and run system suitability tests.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Matrix effects from the sample. 3. Contaminated LC system or column.1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[10] 2. Improve sample cleanup using SPE or LLE to remove interfering matrix components.[11] 3. Flush the LC system and column with a strong solvent.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible sample solvent with the mobile phase. 3. Secondary interactions with the column. 4. Column degradation.1. Dilute the sample or inject a smaller volume. 2. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. 3. Add a small amount of a competing base to the mobile phase or use a different column. 4. Replace the column.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Column temperature variations. 4. Air bubbles in the pump.1. Increase the equilibration time between injections. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a constant temperature. 4. Degas the mobile phase and prime the pumps.

Quantitative Data

Table 1: Starting LC-MS/MS Parameters for Kavalactone Analysis

ParameterKavain[4][5]Yangonin[12][13]This compound (Suggested Starting Point)
Ionization Mode ESI PositiveESI PositiveESI Positive
Precursor Ion [M+H]⁺ (m/z) 231.0259.1275.1 (based on MW of 274.28)
Product Ions (m/z) 115.1, 152.8Not specifiedTo be determined experimentally
Collision Energy (eV) To be optimizedTo be optimizedStart with a range (e.g., 10-40 eV) and optimize
Mobile Phase A 0.1% Formic Acid in WaterNot specified0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or MethanolNot specifiedAcetonitrile or Methanol

Table 2: Typical Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LOQ)[14]
Precision Relative Standard Deviation (RSD) ≤15% (≤20% at LOQ)[14]
Linearity (r²) ≥ 0.99[15]
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits (e.g., 85-115%)
Stability Analyte stable under various storage and handling conditions

Experimental Protocols

Protocol 1: Methanol Extraction for Solid Samples

This protocol is a general guideline for extracting this compound from solid matrices.

  • Weigh a homogenized sample (e.g., 1 gram) into a centrifuge tube.

  • Add a suitable volume of methanol (e.g., 10 mL).

  • Vortex for 1-2 minutes to ensure thorough mixing.

  • Sonicate for 15-30 minutes to enhance extraction efficiency.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm filter before LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Liquid Samples

This protocol provides a general procedure for cleaning up liquid samples. The choice of SPE sorbent should be optimized for this compound.

  • Condition the SPE cartridge: Pass a conditioning solvent (e.g., methanol) through the cartridge.

  • Equilibrate the cartridge: Pass an equilibration solvent (e.g., water) through the cartridge.

  • Load the sample: Load the pre-treated sample onto the cartridge.

  • Wash the cartridge: Pass a wash solvent through the cartridge to remove interfering compounds.

  • Elute the analyte: Elute this compound with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

G General Workflow for LC-MS/MS Method Development cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Chromatography cluster_3 Validation & Analysis A Define Analyte (this compound) B Precursor Ion Determination (Full Scan) A->B C Product Ion Scan (Fragmentation) B->C D Select & Optimize MRM Transitions C->D K Method Validation (Accuracy, Precision, etc.) D->K E Choose Matrix F Develop Extraction Protocol (SPE, LLE, etc.) E->F G Assess Recovery & Matrix Effects F->G G->K H Select Column I Optimize Mobile Phase & Gradient H->I J Evaluate Peak Shape & Retention I->J J->K L Sample Analysis K->L M Data Processing L->M

Caption: Workflow for LC-MS/MS method development.

G Troubleshooting Logic for Low Signal Start Low or No Signal Detected CheckInfusion Infuse Standard Directly. Is Signal Present? Start->CheckInfusion CheckSource Clean Ion Source & Capillary CheckInfusion->CheckSource No CheckSamplePrep Review Sample Prep. Spike Pre-extraction. CheckInfusion->CheckSamplePrep Yes CheckTuning Verify MS Tuning & Calibration CheckSource->CheckTuning SystemIssue System Issue Detected CheckTuning->SystemIssue CheckRecovery Is Recovery Low? CheckSamplePrep->CheckRecovery OptimizeExtraction Optimize Extraction Method CheckRecovery->OptimizeExtraction Yes CheckChromatography Inject Standard on Column. Is Peak Present? CheckRecovery->CheckChromatography No SystemOK System Likely OK. Issue is Sample-Specific. OptimizeExtraction->SystemOK CheckMobilePhase Optimize Mobile Phase pH (e.g., add 0.1% Formic Acid) CheckChromatography->CheckMobilePhase No CheckChromatography->SystemOK Yes CheckColumn Check for Column Clog or Degradation CheckMobilePhase->CheckColumn CheckColumn->SystemIssue

Caption: Troubleshooting logic for low signal issues.

References

Dealing with co-eluting peaks in kava extract analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the analysis of kava (B3030397) (Piper methysticum) extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute during kava extract analysis?

A1: The most frequently encountered co-eluting peaks in the chromatographic analysis of kava extracts involve structurally similar kavalactones. The primary pairs that are challenging to separate are:

These pairs have very similar chemical structures and polarities, leading to close retention times on reverse-phase HPLC columns.[1] Additionally, under certain gas chromatography conditions, methysticin and yangonin may not be well separated.

Q2: Why is it crucial to resolve these co-eluting peaks?

A2: Accurate quantification of individual kavalactones is essential for the quality control and safety assessment of kava products. Different kavalactones may possess distinct pharmacological and toxicological profiles. For instance, some studies suggest a link between certain kava constituents and potential hepatotoxicity, making the precise measurement of each compound critical. Co-elution leads to inaccurate quantification, which can compromise the reliability of experimental results and the safety evaluation of kava-containing products.

Q3: Can mass spectrometry (MS) help if I can't achieve baseline separation?

A3: Yes, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for dealing with co-eluting peaks. Even if two compounds are not fully separated chromatographically, they can often be distinguished based on their different mass-to-charge ratios (m/z) or their unique fragmentation patterns in MS/MS. By using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, you can selectively quantify each compound in the presence of the other.

Q4: Are there any sample preparation issues that can affect peak separation and shape?

A4: Yes, improper sample preparation can lead to analytical challenges. For example, the use of aqueous or alcoholic solutions in sample preparation can cause the isomerization of yangonin and flavokavains to their cis-isomers.[2] These isomers may appear as additional peaks in the chromatogram, potentially co-eluting with other compounds of interest. To minimize isomerization, it is recommended to prepare samples in a non-alcoholic solvent and to perform the analysis with freshly prepared solutions.[2]

Troubleshooting Guide for Co-eluting Peaks

Initial Assessment

The first step in troubleshooting co-elution is to confirm that you are indeed observing overlapping peaks. Signs of co-elution include:

  • Asymmetrical peaks (e.g., shoulder peaks or tailing)

  • Broader than expected peaks

  • Inconsistent peak purity analysis results from a diode array detector (DAD)

  • The presence of multiple mass signals across a single chromatographic peak in an LC-MS analysis.

Troubleshooting Workflow

The following diagram outlines a systematic approach to resolving co-eluting peaks in kava extract analysis.

Troubleshooting_Workflow start Co-eluting Peaks Observed check_purity Confirm Co-elution (Peak Shape, DAD, MS) start->check_purity optimize_gradient Optimize Mobile Phase Gradient - Decrease ramp rate - Introduce isocratic steps check_purity->optimize_gradient Confirmed change_mobile_phase Modify Mobile Phase Composition - Change organic modifier (e.g., ACN to MeOH) - Adjust pH (e.g., add 0.1% formic acid) optimize_gradient->change_mobile_phase resolved Peaks Resolved optimize_gradient->resolved Successful optimize_temp_flow Adjust Temperature and Flow Rate - Lower flow rate for better resolution - Vary temperature to alter selectivity change_mobile_phase->optimize_temp_flow change_mobile_phase->resolved Successful change_column Change Stationary Phase - Different column chemistry (e.g., Phenyl-Hexyl) - Smaller particle size or core-shell column optimize_temp_flow->change_column optimize_temp_flow->resolved Successful use_ms Utilize Mass Spectrometry - Deconvolution of mass spectra - Use MS/MS for selective detection change_column->use_ms change_column->resolved Successful use_ms->resolved

Caption: A step-by-step workflow for troubleshooting co-eluting peaks in HPLC analysis.

Detailed Troubleshooting Steps

1. Optimize the Mobile Phase Gradient:

  • Decrease the Gradient Slope: A shallower gradient (a slower increase in the percentage of the organic solvent) can significantly improve the separation of closely eluting compounds.

  • Introduce Isocratic Segments: If the critical pair elutes within a narrow time frame, incorporating an isocratic hold in the gradient at a slightly lower organic composition just before their elution can enhance resolution.

2. Modify the Mobile Phase Composition:

  • Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation due to their different solvent properties.

  • Adjust the pH: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase can improve peak shape and potentially change the elution order of some compounds.

3. Adjust Temperature and Flow Rate:

  • Lower the Flow Rate: Reducing the flow rate generally leads to better resolution, although it will increase the analysis time.

  • Vary the Column Temperature: Temperature can affect the selectivity of the separation. Experimenting with different column temperatures (e.g., in the range of 30-60°C) may improve the resolution of the critical pairs. A higher temperature can also decrease the mobile phase viscosity, leading to sharper peaks.

4. Evaluate the Stationary Phase (Column):

  • Change Column Chemistry: If optimizing the mobile phase is not sufficient, changing the column to one with a different stationary phase (e.g., a phenyl-hexyl or cyano column) can provide a different selectivity and may resolve the co-eluting peaks.

  • Use a High-Efficiency Column: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell particles offer higher efficiency, resulting in narrower peaks and improved resolution.

Data Presentation

Table 1: Physicochemical Properties of Key Kavalactones and Flavokavains
CompoundAbbreviationMolecular FormulaMonoisotopic Mass (Da)
MethysticinMC15H14O5274.0841
DihydromethysticinDHMC15H16O5276.0998
KavainKC14H14O3230.0943
DihydrokavainDHKC14H16O3232.1099
YangoninYC15H14O4258.0892
DesmethoxyyangoninDMYC14H12O3228.0786
Flavokavain AFKAC18H18O5314.1154
Flavokavain BFKBC17H16O4284.1049
Flavokavain CFKCC17H16O5300.0998
Table 2: Example HPLC Retention Times (in minutes) for Kavalactones and Flavokavains
CompoundMethod 1 (Rapid HPLC)Method 2 (UHPLC)
Methysticin~4.5~6.8
Dihydromethysticin~4.8~7.2
Kavain~5.5~8.0
Dihydrokavain~6.0~8.5
Yangonin~7.2~9.5
Desmethoxyyangonin~7.5~9.8
Flavokavain C~8.0~10.5
Flavokavain A~8.8~11.5
Flavokavain B~9.5~12.2

Note: Retention times are approximate and can vary significantly based on the specific HPLC system, column, and method parameters.

Experimental Protocols

Protocol 1: Rapid HPLC-UV Method for Kavalactones and Flavokavains

This method is adapted from a validated protocol for the rapid analysis of kava extracts.[3]

  • Column: Agilent Poroshell 120 EC-C18 (e.g., 100 mm x 3.0 mm, 2.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 1% B

    • 1-6 min: 1% to 15% B

    • 6-12 min: 15% to 45% B

    • 12-14 min: 45% to 100% B

    • 14-16 min: 100% B

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 60°C

  • Detection:

    • 240 nm for Methysticin, Dihydromethysticin, Kavain, Dihydrokavain

    • 355 nm for Yangonin, Desmethoxyyangonin, Flavokavain A, B, and C

  • Injection Volume: 1 µL

Protocol 2: UPLC-MS/MS Method for Kavalactones

This protocol provides a general framework for the UPLC-MS/MS analysis of kavalactones.

  • Column: Waters Acquity HSS T3 (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.05% Formic Acid and 1% Acetonitrile

  • Mobile Phase B: Acetonitrile with 0.05% Formic Acid and 5% Water

  • Gradient: A linear gradient from 1% B to 99% B over approximately 15-25 minutes is a good starting point.

  • Flow Rate: 0.250 mL/min

  • Column Temperature: 60°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Parameters:

    • Full Scan (MS1): Scan a mass range that includes the [M+H]+ ions of all target analytes (e.g., m/z 200-350).

    • Tandem MS (MS/MS): Obtain product ion spectra for the protonated molecules of the kavalactones and flavokavains. This data is crucial for structural confirmation and for setting up SRM/MRM methods for quantification.

Signaling Pathways and Logical Relationships

Factors Influencing Chromatographic Separation

The resolution of chromatographic peaks is governed by three key factors: efficiency, selectivity, and retention. The following diagram illustrates the relationship between these factors and the experimental parameters that can be adjusted to improve separation.

Chromatographic_Separation_Factors resolution Peak Resolution (Rs) efficiency Efficiency (N) (Peak Width) resolution->efficiency selectivity Selectivity (α) (Peak Spacing) resolution->selectivity retention Retention (k) (Elution Time) resolution->retention col_length Column Length efficiency->col_length particle_size Particle Size efficiency->particle_size flow_rate Flow Rate efficiency->flow_rate mobile_phase Mobile Phase Composition selectivity->mobile_phase stationary_phase Stationary Phase Chemistry selectivity->stationary_phase temperature Temperature selectivity->temperature retention->mobile_phase

Caption: Key factors influencing chromatographic resolution and the corresponding experimental parameters.

References

Technical Support Center: HPLC Troubleshooting for Kavalactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of kavalactones.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for kavalactone analysis?

A1: Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used and well-validated method for the quantification of kavalactones.[1][2] This method typically provides good separation and high accuracy.[3]

Q2: Which kavalactones are typically quantified?

A2: The six major kavalactones typically quantified are kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin.[3][4]

Q3: What are some potential challenges in kavalactone analysis?

A3: The structural similarities and oily nature of kava-kava extracts can make separation by reversed-phase HPLC challenging.[5] Additionally, some kavalactones, like yangonin, can undergo isomerization when exposed to light or in certain solvents, which can affect quantification.[6][7][8]

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of kavalactones.

Peak Shape Problems

Issue: Peak Tailing

  • Description: Peaks exhibit an asymmetrical shape with a tail extending to the right. This can compromise peak integration and resolution.[9]

  • Possible Causes & Solutions:

CauseSolution
Secondary Silanol (B1196071) Interactions The primary cause of peak tailing for basic compounds is often the interaction with residual silanol groups on the silica-based stationary phase.[10] To minimize these interactions, consider the following: • Lower Mobile Phase pH: Operate at a lower pH (e.g., 2-3) to ensure the full protonation of silanol groups.[10] • Use End-Capped Columns: Employ columns that are "end-capped" to block a significant portion of the residual silanol groups.[10][11] • Add a Competing Base: Introduce a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in small concentrations.[12]
Column Overload Injecting too concentrated a sample can saturate the column.[9][11] • Dilute the Sample: Reduce the sample concentration or the injection volume.[9]
Column Degradation or Contamination An old or contaminated column can lose its efficiency.[9][13] • Replace or Regenerate the Column: If the column is old or contaminated, replacement is often the best solution.[9] In some cases, flushing with a strong solvent may help.[13]
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[9] • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the mobile phase.[12]

Issue: Peak Splitting or Shoulders

  • Description: A single peak appears as two or more merged peaks, often referred to as a shoulder or a twin peak.[14][15]

  • Possible Causes & Solutions:

CauseSolution
Co-eluting Compounds Two different compounds may be eluting very close to each other.[14] • Optimize Separation: Adjust the mobile phase composition, temperature, or flow rate to improve resolution.[14] Consider trying a column with a different selectivity.[12]
Column Void or Contamination A void at the column inlet or contamination of the stationary phase can disrupt the sample flow path.[14][15] • Replace the Column: If a void has formed, the column will likely need to be replaced.[16]
Blocked Column Frit A blockage in the inlet frit can cause the sample to be unevenly distributed onto the column.[14][15] • Replace the Frit or Column: The frit or the entire column may need to be replaced.[14]
Injection Solvent Incompatibility A mismatch between the injection solvent and the mobile phase can cause peak distortion.[12] • Use Mobile Phase as Solvent: Dissolve the sample in the mobile phase.
Retention Time and Baseline Issues

Issue: Shifting Retention Times

  • Description: The time it takes for a kavalactone to elute from the column varies between injections.

  • Possible Causes & Solutions:

CauseSolution
Changes in Mobile Phase Composition Inaccurate mixing or evaporation of a volatile solvent component can alter the mobile phase strength.[17][18] • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep reservoirs capped.[12] Ensure thorough mixing.[18]
Fluctuations in Column Temperature Temperature variations can significantly impact retention times.[17][18] • Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.[12]
Inadequate Column Equilibration The column may not have reached equilibrium with the mobile phase before injection. • Ensure Sufficient Equilibration: Allow the column to equilibrate with the mobile phase for an adequate amount of time before starting a sequence.[12]
Pump Malfunction or Leaks Inconsistent flow from the pump due to leaks or faulty check valves will cause retention time shifts.[19][20] • System Maintenance: Check for leaks and ensure the pump is delivering a consistent flow rate.[12] Purge the pump to remove air bubbles.[19]
Column Degradation The stationary phase chemistry can change over time.[21] • Monitor Column Performance: Regularly check column performance with a standard. If retention times consistently drift, the column may need to be replaced.

Issue: Baseline Noise or Drift

  • Description: The baseline is not flat and stable, exhibiting random fluctuations (noise) or a gradual slope (drift).[22]

  • Possible Causes & Solutions:

CauseSolution
Contaminated Mobile Phase Impurities in the solvents or water used for the mobile phase are a common source of noise.[23] • Use High-Purity Solvents: Use HPLC-grade solvents and high-purity water.[23] Degas the mobile phase to remove dissolved air.[24]
Pump Issues Pulsations from the pump due to worn seals or faulty check valves can cause a rhythmic baseline.[22] • Pump Maintenance: Perform regular maintenance on the pump, including changing seals.[23]
Detector Lamp Aging An aging detector lamp can lead to increased noise.[17] • Replace Lamp: Replace the detector lamp as needed.
Air Bubbles in the System Air bubbles in the pump or detector cell can cause sharp spikes in the baseline.[17][25] • Degas Mobile Phase and Purge System: Thoroughly degas the mobile phase and purge the system to remove any trapped air.[17]
Column Contamination Contaminants slowly bleeding from the column can cause baseline drift.[23] • Flush or Replace Column: Flush the column with a strong solvent or replace it if it is heavily contaminated.

Experimental Protocols

Representative HPLC-UV Method for Kavalactone Analysis

This protocol is a general guideline and may require optimization for specific instruments and samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: An isocratic or gradient mixture of water, methanol (B129727), and acetonitrile. A small amount of acid, such as acetic acid, may be added to improve peak shape.[2] For example, a mobile phase of water–methanol–acetonitrile–acetic acid (60:20:20:0.1 v/v) has been used.[2]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[2]

  • Detection Wavelength: 240 nm is often used for the simultaneous detection of all six major kavalactones.[2]

  • Injection Volume: 5-20 µL.

  • Sample Preparation:

    • Extract a known amount of the kava-containing sample with a suitable solvent such as methanol or a methanol/water mixture. Sonication can be used to improve extraction efficiency.[6]

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

  • Calibration:

    • Prepare individual stock solutions of the six major kavalactone standards (methysticin, dihydromethysticin, kavain, dihydrokavain, yangonin, and desmethoxyyangonin) in a solvent like methanol.[1]

    • Create a series of working standard solutions by diluting the stock solutions to generate a calibration curve over a suitable concentration range (e.g., 1-100 µg/mL).[1]

  • Data Analysis: The concentration of each kavalactone in the sample is determined by comparing its peak area to the corresponding calibration curve.[1]

Quantitative Data Summary

The following table summarizes typical performance parameters for HPLC-UV methods used in kavalactone analysis.

ParameterTypical ValueReference
Linearity (R²) >0.999
Accuracy (% Recovery) 98.2% - 102.3%[1][7][26]
Precision (%RSD) < 3.6%[1]
Limit of Quantification (LOQ) < 1.2 µg/mL for kavalactones[3]

Visualizations

HPLC_Troubleshooting_Workflow General HPLC Troubleshooting Workflow start Problem Observed in Chromatogram peak_shape Peak Shape Issue? (Tailing, Splitting, Broadening) start->peak_shape retention_time Retention Time Issue? (Shifting) start->retention_time baseline Baseline Issue? (Noise, Drift) start->baseline peak_shape->retention_time No check_column Check Column - Age/History - Voids/Contamination - Correct Type peak_shape->check_column Yes retention_time->baseline No check_mobile_phase Check Mobile Phase - Correct Composition - Freshly Prepared - Degassed retention_time->check_mobile_phase Yes baseline->check_mobile_phase Yes resolve Problem Resolved baseline->resolve No, Consult Instrument Manual check_sample Check Sample - Concentration (Overload) - Solvent Compatibility check_column->check_sample check_system Check HPLC System - Leaks - Pump Pressure - Temperature Control check_mobile_phase->check_system check_sample->resolve check_system->resolve

Caption: A logical workflow for troubleshooting common HPLC issues.

Peak_Tailing_Causes Common Causes of Peak Tailing peak_tailing Peak Tailing Observed cause1 Secondary Interactions (e.g., Silanol Groups) peak_tailing->cause1 cause2 Column Overload peak_tailing->cause2 cause3 Column Degradation/ Contamination peak_tailing->cause3 cause4 Extra-Column Effects (e.g., long tubing) peak_tailing->cause4

Caption: Primary contributors to peak tailing in HPLC analysis.

References

Validation & Comparative

11-Methoxyangonin vs. Yangonin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers exploring the therapeutic potential of kavalactones, this document provides a detailed comparison of the known biological activities of yangonin (B192687) and discusses the potential, yet unelucidated, activities of its derivative, 11-methoxyangonin. This analysis is supported by available experimental data for yangonin and highlights critical areas for future research into this compound.

Introduction

Kavalactones, the primary active constituents of the kava (B3030397) plant (Piper methysticum), have garnered significant interest for their diverse pharmacological effects, including anxiolytic, analgesic, and anti-inflammatory properties. Among the major kavalactones, yangonin stands out for its unique interaction with the endocannabinoid system.[1] this compound, a structurally related derivative, remains largely uncharacterized, presenting both a challenge and an opportunity for drug discovery and development. This guide synthesizes the current knowledge on yangonin and provides a framework for the prospective evaluation of this compound.

Comparative Biological Activity

Due to a significant lack of published experimental data on this compound, a direct quantitative comparison is not currently feasible. The following table summarizes the established biological activities of yangonin. The activities of this compound are presented as hypothetical, based on its structural similarity to yangonin and known structure-activity relationships of related compounds. These postulations are intended to guide future research.

Biological Target/ActivityYangoninThis compound (Hypothetical)
Cannabinoid Receptor (CB1) Binding Agonist with a binding affinity (Ki) of 0.72 μM.[2]The addition of a methoxy (B1213986) group could potentially alter binding affinity and efficacy. Further investigation is required.
GABA-A Receptor Modulation Potentiates GABA-A receptor activity.[3][4][5]Likely to retain GABA-A receptor modulatory activity, though the potency may be affected by the additional functional group.
Cyclooxygenase-2 (COX-2) Inhibition The strongest COX-2 inhibitor among the six major kavalactones.Expected to possess anti-inflammatory properties via COX-2 inhibition, but its relative potency is unknown.
Cytotoxicity Induces apoptosis in human hepatocyte (HepG2) cells and autophagic cell death in bladder cancer cells (IC50s = 15-59 mg/ml).[6][7]Cytotoxic potential is unknown and requires experimental validation.
mTOR Pathway Inhibition Inhibits the mTOR pathway in bladder cancer cells, leading to autophagy.[8][9][10]The effect on the mTOR pathway is yet to be determined.
Neuroprotection Exhibits neuroprotective properties, potentially through the activation of Nrf2.[4]Neuroprotective effects are plausible but unconfirmed.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., bladder cancer cell lines RT4, T24, UMUC3) in 24-well plates at a density of 2 x 10^5 cells per well in media containing 10% FBS and allow to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., yangonin) or vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 2, 5, or 7 days).

  • MTT Addition: Add MTT solution to each well to a final concentration of 1 mg/mL and incubate at 37°C for 3 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

Cyclooxygenase (COX-2) Inhibition Assay

This fluorometric assay measures the peroxidase activity of COX-2.

  • Reagent Preparation: Thaw and dilute recombinant COX-2 enzyme to the desired concentration (e.g., 17.5 ng/µl) with COX Assay Buffer.

  • Enzyme Addition: Add 20 µl of the diluted COX-2 enzyme to all wells of a 96-well plate except for the negative control wells. Add 70 µl of COX Assay Buffer to the negative control wells.

  • Inhibitor Addition: Prepare serial dilutions of the test compounds. Add 10 µl of the test inhibitor or a known inhibitor (e.g., Celecoxib) to the respective wells. Add 10 µl of diluent solution to the positive and negative control wells.

  • Probe Addition: Add 10 µl of diluted Amplex™ Red probe to all wells.

  • Substrate Addition: Prepare a stock solution of arachidonic acid and dilute it to the working concentration. Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Measure the fluorescence kinetics for a set period (e.g., 10 minutes) at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[12][13]

GABA-A Receptor Binding Assay

This assay measures the binding of a radiolabeled ligand to GABA-A receptors in brain tissue homogenates.

  • Membrane Preparation: Homogenize rat brains in a sucrose (B13894) buffer and perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors.

  • Binding Assay:

    • Thaw the prepared membrane tissue and wash it with a binding buffer.

    • Add a specific amount of protein (0.1-0.2 mg) to each well of a 96-well plate.

    • For determining non-specific binding, add a high concentration of unlabeled GABA (10 mM).

    • Add a radiolabeled ligand, such as [3H]muscimol (e.g., at a final concentration of 5 nM), to all wells.

    • Incubate the plate at 4°C for 45 minutes.

  • Termination and Quantification: Terminate the reaction by rapid filtration and wash with ice-cold buffer. Quantify the radioactivity of the filters using liquid scintillation spectrometry.[1][3]

Western Blot for mTOR Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Protein Extraction: Lyse treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[4][8][14]

Autophagy Assessment: LC3-II Monitoring

The conversion of LC3-I to LC3-II is a hallmark of autophagy and can be monitored by Western blot.

  • Cell Treatment: Treat cells with the test compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). The inhibitor prevents the degradation of autophagosomes, allowing for the measurement of autophagic flux.

  • Protein Analysis: Perform Western blotting as described above, using an antibody that detects both LC3-I and LC3-II.

  • Data Analysis: An increase in the amount of LC3-II in the presence of the lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux.[5][15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways of yangonin and a proposed experimental workflow for a comparative study.

yangonin_signaling cluster_0 Anti-inflammatory Pathway cluster_1 Neuromodulatory Pathways cluster_2 Anticancer Pathway (Bladder Cancer) Yangonin_A Yangonin COX2 COX-2 Yangonin_A->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Yangonin_N Yangonin CB1 CB1 Receptor Yangonin_N->CB1 Activates GABA_A GABA-A Receptor Yangonin_N->GABA_A Potentiates Neuronal_Inhibition Neuronal Inhibition CB1->Neuronal_Inhibition GABA_A->Neuronal_Inhibition Anxiolysis Anxiolysis Neuronal_Inhibition->Anxiolysis Yangonin_C Yangonin mTOR mTOR Pathway Yangonin_C->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Negatively Regulates Cell_Death Cell Death Autophagy->Cell_Death

Caption: Known signaling pathways of Yangonin.

comparative_workflow cluster_workflow Comparative Study Workflow start Obtain/Synthesize This compound cytotoxicity Cytotoxicity Assays (e.g., MTT on various cell lines) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) start->anti_inflammatory neuromodulatory Neuromodulatory Assays (e.g., CB1 and GABA-A Binding) start->neuromodulatory anticancer Anticancer Pathway Analysis (e.g., mTOR signaling, Autophagy) start->anticancer data_analysis Data Analysis and Comparison with Yangonin cytotoxicity->data_analysis anti_inflammatory->data_analysis neuromodulatory->data_analysis anticancer->data_analysis conclusion Conclusion on Structure-Activity Relationship data_analysis->conclusion

Caption: Proposed workflow for a comparative study.

Conclusion and Future Directions

Yangonin exhibits a compelling profile of biological activities, with well-documented effects on the endocannabinoid and GABAergic systems, as well as anti-inflammatory and anticancer properties. In stark contrast, this compound remains a pharmacological enigma. The structural addition of a methoxy group could significantly influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency, selectivity, or altered metabolic stability.

The pressing need for experimental data on this compound cannot be overstated. The proposed experimental workflow provides a roadmap for future research to elucidate its biological activity profile. A direct, comparative investigation of these two kavalactones will not only shed light on the structure-activity relationships within this important class of natural products but also potentially unveil a novel therapeutic agent with an improved pharmacological profile. Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to undertake these critical studies.

References

Comparing the anticancer activity of 11-Methoxyangonin and flavokawain B

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Anticancer Properties of Flavokawain B and 11-Methoxyyangonin (B1595845)

Introduction

In the quest for novel anticancer agents, natural compounds have emerged as a promising frontier. Among these, kavalactones and chalcones from the kava (B3030397) plant (Piper methysticum) have garnered significant attention for their potential therapeutic properties. This guide provides a detailed comparison of the anticancer activities of two such compounds: flavokawain B, a chalcone, and 11-methoxyyangonin, a kavalactone. While extensive research has elucidated the anticancer effects of flavokawain B, data on 11-methoxyyangonin remains limited. This report summarizes the available experimental data, details the underlying mechanisms of action, and provides established experimental protocols for the assays cited.

Comparative Anticancer Activity

It is important to distinguish 11-methoxyyangonin from the more commonly studied kavalactone, yangonin. While structurally related, they are distinct chemical entities. Yangonin has demonstrated some anticancer properties, including the induction of autophagy in bladder cancer cells and antiproliferative effects in oral squamous carcinoma cells. However, these findings cannot be directly extrapolated to 11-methoxyyangonin.

Quantitative Data: Flavokawain B Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of flavokawain B against various human cancer cell lines.

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
Breast CancerMCF-733.872[1]
Breast CancerMDA-MB-23112.372[1]
Osteosarcoma143B3.572[2]
MelanomaA3757.6 (µg/mL)24[3]
MelanomaA205810.8 (µg/mL)24[3]
Hepatocellular CarcinomaHepG215.3Not Specified[4]
Non-Small Cell Lung CancerH460Not SpecifiedNot Specified[5]
Synovial SarcomaSYO-I, HS-SY-II<2.5 (µg/mL)Not Specified[6]
Oral CarcinomaHSC-34.4 - 35.224[7]

Note: IC50 values can vary depending on the experimental conditions, such as cell density and assay methodology.

Mechanisms of Anticancer Action

Flavokawain B

Flavokawain B exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[8]

1. Induction of Apoptosis:

Flavokawain B triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][8]

  • Intrinsic Pathway: It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This process is regulated by the Bcl-2 family of proteins, with flavokawain B upregulating pro-apoptotic proteins (Bax, Bak, Bim, Puma) and downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL, XIAP, survivin).[5][8][9]

  • Extrinsic Pathway: Flavokawain B can increase the expression of death receptors, such as DR5, on the cancer cell surface, making them more susceptible to apoptosis-inducing ligands.[6] The activation of caspase-8, a key initiator caspase in this pathway, has been observed.[9]

2. Cell Cycle Arrest:

Flavokawain B is a potent inducer of cell cycle arrest, predominantly at the G2/M phase.[1][10] This prevents cancer cells from dividing and proliferating. This is achieved by modulating the levels of key cell cycle regulatory proteins, including the downregulation of cyclin B1, cdc2, and cdc25c.[10]

3. Modulation of Signaling Pathways:

Flavokawain B has been shown to modulate several critical signaling pathways involved in cancer progression, including:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway, which is crucial for cell survival and proliferation, has been observed in cholangiocarcinoma cells.[11]

  • MAPK Pathway: Flavokawain B can activate the JNK and p38 MAPK pathways, which are involved in stress-induced apoptosis.[4][5][7]

  • NF-κB Pathway: Inhibition of the NF-κB signaling pathway, which plays a role in inflammation and cell survival, has also been reported.[4]

11-Methoxyyangonin

As previously mentioned, there is a significant lack of research on the specific anticancer mechanisms of 11-methoxyyangonin. Studies on the related kavalactone, yangonin, suggest that it can induce autophagic cell death in bladder cancer cells by inhibiting the mTOR pathway. Yangonin has also been shown to sensitize cancer cells to the effects of flavokawain A. However, further research is needed to determine if 11-methoxyyangonin shares these or other anticancer mechanisms.

Visualizing the Mechanisms

Experimental Workflow for Assessing Anticancer Activity

experimental_workflow cluster_invitro In Vitro Studies A Cancer Cell Lines B Compound Treatment (11-Methoxyyangonin or Flavokawain B) A->B C MTT Assay (Cell Viability) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Western Blot (Protein Expression) B->F

Figure 1: A general workflow for in vitro evaluation of anticancer compounds.

Signaling Pathway of Flavokawain B-Induced Apoptosis

FKB_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FKB Flavokawain B DR5 Death Receptor 5 (DR5) (Upregulation) FKB->DR5 Bcl2_family Bcl-2 Family Regulation (↑Bax, ↓Bcl-2) FKB->Bcl2_family Casp8 Caspase-8 Activation DR5->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondrial Disruption (Cytochrome c release) Bcl2_family->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Flavokawain B-induced apoptosis signaling pathways.

Flavokawain B-Induced G2/M Cell Cycle Arrest

FKB_CellCycle_Arrest FKB Flavokawain B CyclinB1_cdc2 Cyclin B1 / cdc2 Complex (Downregulation) FKB->CyclinB1_cdc2 inhibits Arrest G2/M Arrest FKB->Arrest G2M_Transition G2/M Transition CyclinB1_cdc2->G2M_Transition promotes Cell_Division Cell Division G2M_Transition->Cell_Division proceeds to

Figure 3: Flavokawain B-induced G2/M cell cycle arrest.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., flavokawain B) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Cell Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Conclusion

Flavokawain B is a well-documented anticancer agent with a multifaceted mechanism of action that includes the induction of apoptosis through both intrinsic and extrinsic pathways and the promotion of G2/M cell cycle arrest. Its efficacy has been demonstrated across a diverse range of cancer cell lines.

In contrast, the anticancer activity of 11-methoxyyangonin is not well characterized in the existing scientific literature. While the related kavalactone, yangonin, has shown some promising anticancer effects, these findings cannot be directly attributed to 11-methoxyyangonin due to their distinct chemical structures.

Therefore, further research is imperative to elucidate the potential anticancer properties and mechanisms of action of 11-methoxyyangonin. Such studies would enable a direct and comprehensive comparison with flavokawain B and other potential therapeutic agents, and would be a valuable contribution to the field of cancer drug discovery.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Major Kavalactones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of the six major kavalactones found in kava (B3030397) (Piper methysticum): kavain (B167398), dihydrokavain (B1670604), methysticin (B1662917), dihydromethysticin (B1670609), yangonin, and desmethoxyyangonin. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data from a recent clinical study.

The primary data presented is derived from a clinical trial involving healthy human volunteers who were administered a standardized kava extract. This allows for a direct and objective comparison of how these structurally similar compounds are absorbed, distributed, metabolized, and eliminated by the body.

Data Presentation: Pharmacokinetic Parameters of Major Kavalactones

The following table summarizes the key pharmacokinetic parameters for five of the six major kavalactones following a single oral dose of 225 mg of total kavalactones from a standardized kava extract.[1][2][3][4] The systemic exposure of these kavalactones was observed to be in the order of dihydrokavain > dihydromethysticin > kavain > methysticin > yangonin.[1][2][3] Desmethoxyyangonin was only quantifiable at a few time points and therefore its pharmacokinetic parameters could not be accurately determined in this study.[1][2][3]

KavalactoneCmax (ng/mL)Tmax (h)AUC (0-last) (ng·h/mL)
Dihydrokavain173.5 ± 173.11-3345.8 ± 278.4
Dihydromethysticin92.9 ± 73.41-3289.6 ± 198.7
Kavain112.0 ± 117.21-3246.7 ± 210.5
Methysticin19.8 ± 20.51-359.7 ± 54.3
Yangonin3.9 ± 1.71-314.8 ± 6.8
DesmethoxyyangoninNot QuantifiableNot QuantifiableNot Quantifiable

Table 1: Pharmacokinetic parameters of major kavalactones in healthy volunteers after a single oral dose of 225 mg of total kavalactones. Data is presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC (0-last): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

The data presented in this guide was obtained from a clinical study with a robust experimental design and validated analytical methodology.

Study Design: A single-dose pharmacokinetic study was conducted in healthy human volunteers. Participants were administered three capsules of a standardized kava extract, with each capsule containing 75 mg of total kavalactones, for a total single dose of 225 mg. Blood samples were collected at pre-dose, and at 0.5, 1, 2, 3, 4, 5, 6, 8, and 12 hours post-dose.

Analytical Methodology: Ultra-High Pressure Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) A sensitive, reliable, and specific UPLC-MS/MS method was developed and validated for the simultaneous quantification of the six major kavalactones in human plasma.[1][2]

  • Sample Preparation: Plasma samples were processed by protein precipitation using acetonitrile (B52724) containing deuterated internal standards for each of the analyzed kavalactones.

  • Chromatographic Separation: The separation of kavalactones was achieved using a UPLC system with a suitable column and a gradient mobile phase.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer was used for the detection and quantification of the kavalactones and their internal standards. The analysis was performed in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity.

  • Method Validation: The UPLC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation, ensuring its accuracy, precision, selectivity, and stability.

Experimental Workflow Visualization

The following diagram illustrates the general workflow of the clinical pharmacokinetic study from which the comparative data was generated.

G cluster_preclinical Pre-Study Phase cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis & Reporting protocol Protocol Development & IRB Approval subject_recruitment Subject Recruitment & Screening protocol->subject_recruitment informed_consent Informed Consent subject_recruitment->informed_consent dosing Oral Administration of Standardized Kava Extract (225 mg) informed_consent->dosing blood_sampling Serial Blood Sampling (0-12h) dosing->blood_sampling sample_processing Plasma Separation & Storage blood_sampling->sample_processing extraction Plasma Sample Extraction & Protein Precipitation sample_processing->extraction uplc_msms UPLC-MS/MS Analysis for Kavalactone Quantification extraction->uplc_msms data_acquisition Data Acquisition & Processing uplc_msms->data_acquisition pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) data_acquisition->pk_analysis statistical_analysis Statistical Analysis pk_analysis->statistical_analysis reporting Reporting of Results statistical_analysis->reporting

Caption: Workflow of a clinical pharmacokinetic study of kavalactones.

This guide provides a foundational understanding of the comparative pharmacokinetics of major kavalactones. Further research is warranted to fully elucidate the metabolic pathways and potential for drug interactions for each of these compounds.

References

Unveiling the Synergistic Dance of Kavalactones: A Comparative Guide to the Effects of Desmethoxyyangonin in Combination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the intricate interplay of kava's constituent compounds, known as kavalactones, presents a compelling area of study. While individual kavalactones have demonstrated distinct pharmacological activities, emerging evidence underscores the significance of their synergistic interactions. This guide provides a comparative analysis of the synergistic effects of desmethoxyyangonin (B154216) with other kavalactones, focusing on key molecular targets and outlining the experimental frameworks used to elucidate these complex relationships.

The concept of synergy, where the combined effect of substances is greater than the sum of their individual effects, is central to understanding the therapeutic potential of kava (B3030397) ( Piper methysticum ). While the whole kava extract has been shown to be more effective than its isolated components for conditions like anxiety, the specific contributions of each kavalactone to this synergy are still being mapped. This guide focuses on desmethoxyyangonin, one of the six major kavalactones, and its interactions with other prominent kavalactones.

Comparative Analysis of Synergistic Effects

Our understanding of desmethoxyyangonin's synergistic potential is most pronounced in its influence on drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. In contrast, its interaction with the GABA-A receptor, a primary target for the anxiolytic effects of other kavalactones, appears to be minimal to non-existent.

Induction of Cytochrome P450 Enzymes: A Case of Additive/Synergistic Enhancement

Research has identified desmethoxyyangonin and dihydromethysticin (B1670609) as the two major kavalactones responsible for the induction of CYP3A23, a key enzyme in drug metabolism.[1] A pivotal study demonstrated that while these two compounds are the primary inducers, their inductive activity is additively or synergistically enhanced by the presence of other kavalactones that have little to no inductive activity on their own.[1]

This suggests that a combination of kavalactones, even those with weak individual effects, can lead to a more pronounced induction of this metabolic pathway. This has significant implications for predicting herb-drug interactions and understanding the overall pharmacokinetic profile of kava extracts.

Kavalactone(s)Target EnzymeObserved EffectNature of Interaction
DesmethoxyyangoninCYP3A23Marked Induction (~7-fold)Primary Inducer
DihydromethysticinCYP3A23Marked Induction (~7-fold)Primary Inducer
Other individual kavalactones (Kavain, Dihydrokavain, Methysticin, Yangonin)CYP3A23Non-inductive-
Combination of all six major kavalactonesCYP3A23Similar magnitude of induction to Desmethoxyyangonin or Dihydromethysticin aloneAdditive/Synergistic

Table 1: Summary of the synergistic induction of CYP3A23 by kavalactones. Data synthesized from Ma et al. (2004).[1]

Modulation of GABA-A Receptors: A Lack of Synergy

In contrast to its effects on CYP enzymes, desmethoxyyangonin does not appear to modulate GABA-A receptors, which are central to the anxiolytic effects of kava.[2][3] Studies have shown that other kavalactones, such as kavain, methysticin, and dihydromethysticin, enhance the binding of GABA to its receptor.[2] However, desmethoxyyangonin does not exhibit this activity.[2] Consequently, when combined with GABA-A-modulating kavalactones, desmethoxyyangonin is not expected to contribute to or enhance their anxiolytic effects via this pathway. This highlights the target-specific nature of kavalactone synergy.

Kavalactone(s)Target ReceptorObserved EffectNature of Interaction
Kavain, Methysticin, DihydromethysticinGABA-APositive Allosteric ModulationAgonistic
DesmethoxyyangoninGABA-ANo significant modulationInactive
Combination of Desmethoxyyangonin and GABA-A active kavalactonesGABA-ANo enhancement of GABA-A modulationNo Synergy

Table 2: Comparison of kavalactone effects on the GABA-A receptor.

Experimental Protocols

The investigation of synergistic effects between kavalactones relies on rigorous experimental design and data analysis. The following are detailed methodologies for key experiments in this field.

Protocol 1: In Vitro Assessment of Cytochrome P450 Induction

This protocol outlines the steps to determine the inductive potential of individual and combined kavalactones on CYP enzyme expression in a cell-based model.

  • Cell Culture:

    • Primary rat hepatocytes are cultured in appropriate media (e.g., Williams' Medium E supplemented with fetal bovine serum, insulin, and dexamethasone).

    • Cells are seeded in collagen-coated plates and allowed to attach for 24 hours.

  • Treatment:

    • Hepatocytes are treated with individual kavalactones (desmethoxyyangonin, dihydromethysticin, kavain, etc.) at various concentrations (e.g., 1, 5, 10, 20 µM).

    • A combination of all six major kavalactones at non-inductive or weakly inductive concentrations is also tested.

    • A vehicle control (e.g., DMSO) and a positive control (e.g., rifampicin (B610482) for human PXR activation) are included.

    • Cells are incubated with the test compounds for 48-72 hours.

  • RNA Isolation and Gene Expression Analysis:

    • Total RNA is extracted from the treated hepatocytes using a suitable method (e.g., TRIzol reagent).

    • The expression levels of the target CYP gene (e.g., CYP3A23) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

    • Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Protein Expression Analysis (Western Blot):

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody specific for the CYP enzyme of interest, followed by a horseradish peroxidase-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence detection system.

Protocol 2: Isobolographic Analysis for Synergy Quantification

Isobolographic analysis is a widely accepted method for quantitatively determining the nature of drug interactions (synergism, additivity, or antagonism).

  • Dose-Response Curves:

    • Determine the dose-response curves for each individual kavalactone for a specific effect (e.g., percent induction of a CYP enzyme).

    • From these curves, determine the concentration of each kavalactone that produces a 50% effect (EC50).

  • Isobologram Construction:

    • Plot the EC50 value of kavalactone A on the x-axis and the EC50 value of kavalactone B on the y-axis.

    • Draw a straight line connecting these two points. This is the "line of additivity."

  • Combination Testing:

    • Test various combinations of kavalactones A and B at different ratios.

    • Determine the concentrations of A and B in a combination that produce the 50% effect.

    • Plot these combination points on the isobologram.

  • Interpretation:

    • Synergy: The data points for the combination fall significantly below the line of additivity.

    • Additivity: The data points for the combination fall on the line of additivity.

    • Antagonism: The data points for the combination fall significantly above the line of additivity.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Kavalactone Treatment cluster_1 Analysis cluster_2 Endpoint Hepatocyte Culture Hepatocyte Culture Individual Kavalactones Individual Kavalactones Hepatocyte Culture->Individual Kavalactones Kavalactone Combination Kavalactone Combination Hepatocyte Culture->Kavalactone Combination RNA Isolation RNA Isolation Individual Kavalactones->RNA Isolation Protein Extraction Protein Extraction Individual Kavalactones->Protein Extraction Kavalactone Combination->RNA Isolation Kavalactone Combination->Protein Extraction RT-qPCR RT-qPCR RNA Isolation->RT-qPCR CYP3A23 Gene Expression CYP3A23 Gene Expression RT-qPCR->CYP3A23 Gene Expression Western Blot Western Blot Protein Extraction->Western Blot CYP3A23 Protein Level CYP3A23 Protein Level Western Blot->CYP3A23 Protein Level

Experimental Workflow for CYP Induction Assay

G cluster_0 Kavalactones cluster_1 Nuclear Receptor cluster_2 Gene Expression DMY Desmethoxy- yangonin PXR PXR DMY->PXR Activates DHM Dihydro- methysticin DHM->PXR Activates Other_K Other Kavalactones Other_K->PXR Enhances Activation CYP3A23 CYP3A23 Induction PXR->CYP3A23

Synergistic Induction of CYP3A23 by Kavalactones

G cluster_0 Kavalactones cluster_1 Receptor cluster_2 Effect Kavain Kavain GABA_A GABA-A Receptor Kavain->GABA_A Positive Modulation DMY Desmethoxy- yangonin DMY->GABA_A No Interaction NoEffect No Anxiolytic Contribution DMY->NoEffect Anxiolysis Anxiolytic Effect GABA_A->Anxiolysis

Differential Effects of Kavalactones on GABA-A Receptor

References

A Comparative Guide to the Anti-inflammatory Effects of Xanthatin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research did not yield sufficient public data on the anti-inflammatory effects of 11-Methoxyangonin. To fulfill the structural and content requirements of this request, this guide provides a comprehensive analysis of Xanthatin , a well-documented natural sesquiterpene lactone, as a representative example of a potent anti-inflammatory compound. This guide is intended for researchers, scientists, and drug development professionals.

Overview of Xanthatin's Anti-inflammatory Activity

Xanthatin, a natural compound isolated from plants of the Xanthium genus, has demonstrated significant anti-inflammatory properties in preclinical studies. Its mechanism of action involves the suppression of key inflammatory mediators and signaling pathways. This guide compares the dose-dependent effects of Xanthatin on lipopolysaccharide (LPS)-stimulated macrophages, a standard in vitro model for studying inflammation, and contrasts its mechanism with the well-established anti-inflammatory drug, Dexamethasone.

The primary model discussed involves RAW 264.7 murine macrophages stimulated with LPS to induce a potent inflammatory response, characterized by the release of nitric oxide (NO), pro-inflammatory cytokines, and the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Comparative Analysis of Anti-inflammatory Effects

The anti-inflammatory efficacy of Xanthatin was evaluated by measuring its ability to inhibit the production of key inflammatory markers in LPS-stimulated RAW 264.7 cells. The data presented below is sourced from studies demonstrating a clear dose-dependent inhibitory effect.

Table 1: Inhibition of Nitric Oxide (NO) Production by Xanthatin

Nitric oxide is a critical signaling molecule and a key mediator in inflammation. Its production is significantly upregulated by iNOS during an inflammatory response.

Treatment GroupConcentrationNO Production (µM)% Inhibition
Control (Unstimulated)-Not significant-
LPS-Stimulated1 µg/mL25.80%
Xanthatin + LPS3.125 µM18.2~29.5%
Xanthatin + LPS6.25 µM12.5~51.6%
Xanthatin + LPS12.5 µM6.7~74.0%

Data synthesized from representative studies on Xanthatin's effects.[1][2]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Xanthatin

Xanthatin effectively suppresses the release of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

CytokineTreatment GroupConcentration% Inhibition of Cytokine Release
TNF-α Xanthatin + LPS3.125 µM~25%
Xanthatin + LPS6.25 µM~48%
Xanthatin + LPS12.5 µM~65%
IL-6 Xanthatin + LPS3.125 µM~30%
Xanthatin + LPS6.25 µM~55%
Xanthatin + LPS12.5 µM~72%
IL-1β Xanthatin + LPS3.125 µM~28%
Xanthatin + LPS6.25 µM~52%
Xanthatin + LPS12.5 µM~70%

Data represents typical dose-dependent inhibition patterns observed in in vitro studies.[1][2]

Mechanism of Action: Signaling Pathway Modulation

Xanthatin exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for the transcription of genes encoding pro-inflammatory proteins.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and allowing the NF-κB p65 subunit to translocate to the nucleus and initiate transcription of inflammatory genes. Xanthatin has been shown to directly inhibit the IKK complex, thereby preventing IκBα phosphorylation and degradation, which ultimately blocks NF-κB p65 nuclear translocation.[1][2][3]

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65->p_IkBa p65 p65/p50 (Active) p_IkBa->p65 Releases p65/p50 Nucleus Nucleus p65->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) p65->Transcription Activates Xanthatin Xanthatin Xanthatin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Xanthatin.

Inhibition of the MAPK Pathway

The MAPK pathway, including ERK1/2 and JNK, is another critical signaling cascade that regulates inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators. Studies show that Xanthatin treatment significantly reduces the LPS-induced phosphorylation of ERK1/2 and JNK, indicating its inhibitory effect on this pathway.[1][2]

MAPK_Pathway LPS LPS UpstreamKinases Upstream Kinases (TAK1) LPS->UpstreamKinases Activates MKKs_ERK MEK1/2 UpstreamKinases->MKKs_ERK MKKs_JNK MKK4/7 UpstreamKinases->MKKs_JNK ERK ERK1/2 MKKs_ERK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Pro-inflammatory Gene Expression pERK->Transcription JNK JNK MKKs_JNK->JNK Phosphorylates pJNK p-JNK JNK->pJNK pJNK->Transcription Xanthatin Xanthatin Xanthatin->ERK Inhibits Phosphorylation Xanthatin->JNK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by Xanthatin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for NO/cytokine assays) and allowed to adhere. Cells are then pre-treated with various concentrations of Xanthatin for 1-2 hours before being stimulated with 1 µg/mL of LPS for a specified duration (e.g., 24 hours).[2]

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, cell viability is assessed using the MTT assay. After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Xanthatin has been shown to have no significant cytotoxicity at concentrations effective for anti-inflammatory activity (e.g., up to 12.5 µM).[2]

Nitric Oxide (NO) Production Assay

NO production is measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[4] An equal volume of supernatant is mixed with Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. A sodium nitrite standard curve is used to calculate the nitrite concentration.[4]

Cytokine Measurement (ELISA)

The concentrations of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]

Western Blot Analysis

To measure the protein expression of iNOS, COX-2, and phosphorylated signaling proteins, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[6] The membrane is blocked and then incubated overnight with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-JNK, and a loading control (e.g., β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an ECL detection system.[6][7]

Experimental_Workflow A 1. Seed RAW 264.7 Cells (e.g., 24-well plate) B 2. Pre-treat with Xanthatin (1-2 hours) A->B C 3. Stimulate with LPS (e.g., 1 µg/mL for 24h) B->C D 4. Collect Supernatant C->D E 5. Lyse Cells C->E F Griess Assay (Measure NO) D->F G ELISA (Measure Cytokines) D->G H Western Blot (Measure Protein Expression) E->H

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

The experimental data robustly supports Xanthatin as a potent anti-inflammatory agent. It effectively inhibits the production of nitric oxide and key pro-inflammatory cytokines in a dose-dependent manner. This action is mediated through the dual inhibition of the NF-κB and MAPK signaling pathways. Compared to steroidal drugs like Dexamethasone, which act via glucocorticoid receptors to broadly suppress inflammation, Xanthatin offers a more targeted mechanism by directly interfering with specific kinase cascades.

Future research should focus on in vivo models to validate these findings and assess the therapeutic potential of Xanthatin for inflammatory diseases. Further investigation into its specific molecular binding targets within the IKK and MAPK complexes could pave the way for the development of novel, targeted anti-inflammatory drugs.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of 11-Methoxyangonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of 11-Methoxyangonin, a kavalactone of significant interest in pharmaceutical research. While specific cross-validation data for this compound is not extensively published, this document outlines established methodologies for analogous kavalactones, offering a robust framework for method selection and development.

Introduction to Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) has long been the standard for the separation and quantification of chemical compounds. It is a reliable and effective technique for analyzing kavalactones.[1][2] More recently, Ultra-High-Performance Liquid Chromatography (UPLC) has emerged as a powerful advancement, utilizing smaller particle size columns to achieve faster and more efficient separations.[1][3] The transition from HPLC to UPLC is a growing trend in the pharmaceutical industry, driven by the need for higher throughput and sensitivity.[4]

Experimental Protocols

Detailed methodologies for both HPLC and UPLC analysis of this compound are presented below. These protocols are based on established methods for similar kavalactones and serve as a practical starting point for laboratory implementation.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for reliable and accurate quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 50-80% B

    • 20-25 min: 80% B

    • 25-30 min: 80-50% B

    • 30-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm

Ultra-High-Performance Liquid Chromatography (UPLC) Method

This method offers a significant reduction in analysis time and solvent consumption while enhancing separation efficiency.

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and a PDA or UV detector.

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-7 min: 95-30% B

    • 7-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detection Wavelength: 245 nm

Data Presentation: A Comparative Summary

The following table summarizes the key performance parameters for the described HPLC and UPLC methods, highlighting the advantages of UPLC in terms of speed and efficiency.

ParameterHPLC MethodUPLC Method
Analysis Time ~35 minutes~8 minutes
Resolution GoodExcellent
Sensitivity HighVery High
Solvent Consumption HighLow
System Pressure ~1500-2500 psi~8000-12000 psi
Column Particle Size 5 µm1.7 µm

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and the signaling pathway relevant to the analysis.

CrossValidationWorkflow Cross-Validation Workflow for HPLC and UPLC Methods cluster_hplc HPLC Method Development cluster_uplc UPLC Method Development hplc_dev Method Optimization (Mobile Phase, Gradient, Flow Rate) hplc_val Method Validation (Linearity, Accuracy, Precision) hplc_dev->hplc_val cross_val Cross-Validation (Analysis of Same Samples) hplc_val->cross_val uplc_dev Method Optimization (Mobile Phase, Gradient, Flow Rate) uplc_val Method Validation (Linearity, Accuracy, Precision) uplc_dev->uplc_val uplc_val->cross_val comparison Comparison of Results (Retention Time, Peak Area, Resolution) cross_val->comparison report Final Report (Data Summary, Method Equivalency) comparison->report

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

AnalyticalSignalingPathway Analytical Signaling Pathway sample Sample Preparation (Extraction of this compound) injection Injection into Chromatographic System sample->injection separation Separation on C18 Column injection->separation detection UV Detection (245 nm) separation->detection data Data Acquisition & Processing (Chromatogram) detection->data

Caption: Generalized analytical workflow for chromatographic analysis.

Conclusion

The choice between HPLC and UPLC for the analysis of this compound will depend on the specific requirements of the laboratory. While HPLC provides a reliable and established method, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred choice for high-throughput screening and demanding research applications.[5] This guide provides the necessary foundational information for researchers to develop and validate a suitable chromatographic method for their needs.

References

The Enigmatic Structure-Activity Relationship of 11-Methoxyangonin and its Analogs: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the pharmacological potential of natural compounds, a comprehensive understanding of the structure-activity relationship (SAR) of 11-Methoxyangonin and its analogs remains largely uncharted territory. A thorough review of existing scientific literature reveals a notable absence of dedicated studies on this specific compound and its derivatives, hindering the development of a comparative guide based on experimental data.

Currently, there is a lack of publicly available research detailing the synthesis of this compound analogs and the subsequent evaluation of their biological activities. Consequently, quantitative data required for a structured comparison of their performance is unavailable. Key information, such as IC50 values, binding affinities, or efficacy in various assays, which are fundamental to establishing a clear SAR, has not been reported.

Furthermore, the signaling pathways through which this compound might exert its effects are yet to be elucidated. Without this foundational knowledge, it is not possible to construct diagrams of signaling pathways or experimental workflows related to its mechanism of action. Detailed experimental protocols for key experiments are also absent from the scientific literature.

While research into the SAR of other natural and synthetic compounds is abundant, these studies do not provide direct insights into the specific structural modifications that might enhance or diminish the activity of this compound. The unique chemical scaffold of angonins necessitates dedicated investigation to understand how modifications to the methoxy (B1213986) group at the 11th position, or alterations to other parts of the molecule, would impact its biological function.

The absence of this critical information prevents the creation of a detailed comparison guide as requested. The scientific community awaits foundational research that would enable a systematic exploration of the structure-activity relationship of this compound and its analogs. Such studies would be invaluable for unlocking the therapeutic potential of this class of compounds.

Lack of Direct Comparative Data for 11-Methoxyangonin Necessitates a Templated Approach Using Yangonin

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations for "11-Methoxyangonin" yielded no specific scientific data regarding its cytotoxic effects on either cancerous or normal cell lines. It is plausible that the query contained a typographical error and may have intended to specify a related, more extensively researched kavalactone, such as Yangonin (B192687).

This guide will, therefore, serve as a comprehensive template, utilizing the available data for Yangonin to illustrate how a comparative cytotoxicity analysis is typically presented. While direct comparisons of Yangonin's effects on a panel of cancer versus normal cell lines within a single study are limited, this guide collates available data to provide a representative overview. This approach offers a valuable framework for researchers and drug development professionals, highlighting the methodologies and data presentation pertinent to such a study, while underscoring the existing research gap for this compound and the need for further investigation into the specific activities of individual kavalactones.

Comparative Cytotoxicity of Yangonin in Cancer vs. Normal Cell Lines: A Representative Guide

This guide provides an objective comparison of the cytotoxic performance of the kavalactone Yangonin against various cancer cell lines, with available data on its effects on non-malignant cells. The information is supported by experimental data from peer-reviewed studies.

Data Presentation: Quantitative Cytotoxicity of Yangonin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Yangonin in several human bladder cancer cell lines. A lower IC50 value indicates greater potency.

Cell LineCell TypeIC50 (µg/mL)
HT 1376Muscle-invasive Bladder Cancer13.0
HT 1197Muscle-invasive Bladder Cancer15.1
T24Muscle-invasive Bladder Cancer15.2
UMUC3Muscle-invasive Bladder Cancer38.4
RT4Papillary Bladder Cancer58.7

Data sourced from a study on the effects of Yangonin on bladder cancer cells. The IC50 values were determined after 72 hours of treatment.[1]

In a separate study, a related kavalactone, Kawain, demonstrated selective cytotoxicity. It reduced the viability of T24 and UMUC-3 bladder cancer cell lines in a dose-dependent manner but did not show cytotoxicity towards non-malignant bladder urothelial TEU-2 cells.[2] While this is not direct data for Yangonin, it suggests that some kavalactones may exhibit a favorable therapeutic window. Another study noted that Yangonin displayed marked in vitro toxicity on human hepatocytes (HepG2), with about a 40% reduction in viability, primarily through apoptosis.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in cytotoxicity studies.

1. Cell Culture and Maintenance:

  • Cell Lines: Human bladder cancer cell lines (e.g., T24, UMUC3) and a non-malignant cell line (e.g., TEU-2) are cultured.

  • Culture Medium: Cells are maintained in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity.[5][6][7]

    • Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

    • The following day, the cells are treated with various concentrations of Yangonin (or the test compound) and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, 10-50 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

    • The medium is then carefully removed, and 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated from dose-response curves.

  • Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium.[8][9][10][11]

    • Cells are seeded and treated with the test compound as described for the MTT assay.

    • After the incubation period, a sample of the cell culture supernatant is collected from each well.

    • The supernatant is then incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.

    • The NADH then reduces the tetrazolium salt to a colored formazan product.

    • The absorbance of the formazan is measured at a specific wavelength (e.g., 490 nm).

    • The amount of LDH released is proportional to the number of lysed cells.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Comparative Cytotoxicity Assessment cluster_setup Cell Seeding and Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis seed_cancer Seed Cancer Cells treat_cancer Treat with Yangonin (Dose-Response) seed_cancer->treat_cancer seed_normal Seed Normal Cells treat_normal Treat with Yangonin (Dose-Response) seed_normal->treat_normal mtt_assay MTT Assay treat_cancer->mtt_assay ldh_assay LDH Assay treat_cancer->ldh_assay treat_normal->mtt_assay treat_normal->ldh_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 compare Compare Cancer vs. Normal calc_ic50->compare

Caption: Workflow for assessing the comparative cytotoxicity of a compound.

mTOR_Signaling_Pathway Proposed Signaling Pathway of Yangonin in Bladder Cancer Cells cluster_upstream Upstream Regulators cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Yangonin Yangonin LKB1 LKB1 Yangonin->LKB1 Upregulates AKT AKT Yangonin->AKT Downregulates Phosphorylation mTORC1 mTORC1 LKB1->mTORC1 AKT->mTORC1 PRAS40 PRAS40 AKT->PRAS40 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 PRAS40->mTORC1 rpS6 rpS6 p70S6K->rpS6 Autophagy Autophagy fourEBP1->Autophagy CellDeath Cell Death Autophagy->CellDeath

Caption: Yangonin's proposed mechanism via mTOR signaling in cancer cells.

References

Unraveling the Anxiolytic Potential of Kavalactones: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the in vivo anxiolytic properties of major kavalactones reveals a complex interplay of synergistic effects and diverse mechanisms of action. While the broader kava (B3030397) extract demonstrates clear anxiety-reducing capabilities, the efficacy of individual kavalactones, including the MAO-B inhibitor desmethoxyyangonin (B154216) (likely the intended subject of this guide, referred to as 11-methoxyangonin), varies significantly when administered in isolation.

This guide provides a detailed comparison of the in vivo efficacy of desmethoxyyangonin and other major kavalactones, supported by available experimental data. It is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological landscape of these psychoactive compounds from the kava plant (Piper methysticum).

Quantitative Data Summary: A Tale of Synergy

Direct comparative in vivo studies dedicated to desmethoxyyangonin against other individual kavalactones in rodent models of anxiety are limited in the current scientific literature. However, a pivotal study utilizing the chick social separation-stress paradigm offers valuable insights into the relative anxiolytic activity of the six major kavalactones when administered individually.

The findings, summarized in the table below, highlight a crucial aspect of kavalactone pharmacology: the whole is greater than the sum of its parts. While the complete kava extract produced a significant anxiolytic effect, comparable to the benzodiazepine (B76468) chlordiazepoxide, most individual kavalactones, including desmethoxyyangonin, did not exhibit significant anxiolytic activity on their own in this model. Dihydrokavain was the only kavalactone to show a statistically significant reduction in distress vocalizations when administered alone. This suggests a strong synergistic or additive effect among the various kavalactones present in the natural extract.

Treatment GroupDose (mg/kg)Mean Number of Distress Vocalizations (± SEM)Statistical Significance vs. Vehicle
Vehicle-115.3 (± 8.2)-
Chlordiazepoxide5.068.5 (± 7.1)p < 0.05
Kava Extract (30% Kavalactones)30.075.4 (± 9.3)p < 0.05
Kavain30.0105.1 (± 10.2)Not Significant
Dihydrokavain30.082.6 (± 8.8)p < 0.05
Methysticin30.0110.7 (± 11.5)Not Significant
Dihydromethysticin30.0108.9 (± 9.9)Not Significant
Yangonin30.0112.4 (± 10.8)Not Significant
Desmethoxyyangonin30.0109.2 (± 11.1)Not Significant

Relative Potency of Kavalactones as COX-2 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: COX-2 Inhibition Comparison

The following table summarizes the available quantitative data on the COX-2 inhibitory activity of various compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundTargetIC50Cell/Assay System
Kavalactones & Related Compounds
Yangonin (B192687)COX-234% inhibition at 387 µMNot specified[1]
DihydrokavainCOX-228% inhibitionNot specified[2]
Established COX-2 Inhibitors
CelecoxibCOX-240 nMSf9 cells[1][3]
RofecoxibCOX-218 nMChinese hamster ovary cells[3][4]
26 nMHuman osteosarcoma cells[2][4]
0.53 µMHuman whole blood assay[5][6]
EtoricoxibCOX-21.1 µMHuman whole blood[7]
79 nMCHO (COX-2) cells[7]

Note: The data for kavalactones is presented as percentage inhibition at a specific concentration, as direct IC50 values were not found in the initial literature search. This highlights the need for further quantitative studies on these natural compounds.

Experimental Protocols

The determination of COX-2 inhibitory activity typically involves in vitro assays that measure the production of prostaglandins, the inflammatory mediators synthesized by COX enzymes. A common experimental approach is outlined below.

In Vitro COX-2 Inhibition Assay
  • Enzyme Source: Recombinant human or ovine COX-2 is commonly used. Alternatively, cell lines that express high levels of COX-2, such as lipopolysaccharide (LPS)-stimulated macrophages or specific cancer cell lines, can be utilized.

  • Substrate: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the enzymatic reaction.

  • Test Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., 11-Methoxyangonin, Celecoxib) for a defined period.

  • Reaction Initiation and Termination: The reaction is started by the addition of arachidonic acid and allowed to proceed for a specific time before being stopped, often by the addition of an acid.

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The percentage of inhibition of PGE2 production at each concentration of the test compound is calculated relative to a control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activate Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate COX2_Inhibitors COX-2 Inhibitors (e.g., this compound) COX2_Inhibitors->COX2 inhibit

Caption: COX-2 signaling pathway in inflammation.

Experimental Workflow for COX-2 Inhibition Assay

COX2_Workflow Start Start: Prepare Reagents Prepare_Enzyme Prepare COX-2 Enzyme Solution Start->Prepare_Enzyme Prepare_Inhibitors Prepare Serial Dilutions of Test Compounds Start->Prepare_Inhibitors Incubation Pre-incubate Enzyme with Inhibitors Prepare_Enzyme->Incubation Prepare_Inhibitors->Incubation Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubation->Add_Substrate Reaction Incubate for a Defined Time Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Quantify_PGE2 Quantify PGE2 Production (e.g., ELISA) Stop_Reaction->Quantify_PGE2 Data_Analysis Calculate % Inhibition and IC50 Values Quantify_PGE2->Data_Analysis End End: Report Results Data_Analysis->End

Caption: General experimental workflow for a COX-2 inhibition assay.

Discussion

The available data suggests that certain kavalactones, such as yangonin and dihydrokavain, exhibit inhibitory activity against COX-2. Yangonin has been identified as the most potent COX-2 inhibitor among the major kavalactones[3]. However, the potency appears to be significantly lower than that of established selective COX-2 inhibitors like Celecoxib and Rofecoxib, which have IC50 values in the nanomolar range.

The lack of specific IC50 values for kavalactones in the current literature makes a direct and precise comparison of potency challenging. Further research, including dose-response studies and determination of IC50 values using standardized assays, is necessary to fully elucidate the potential of this compound and other kavalactones as selective COX-2 inhibitors.

The anti-inflammatory effects of kavalactones may not be solely attributed to direct COX-2 inhibition. Studies on desmethoxyyangonin (B154216) suggest that it exerts anti-inflammatory effects by inhibiting other key signaling pathways, such as Jak2/STAT3 and IKK/NF-κB[8][9]. This indicates a potentially broader mechanism of action for these natural compounds.

Conclusion

While this compound's direct COX-2 inhibitory activity remains to be quantified, preliminary data on related kavalactones suggest a potential, albeit likely modest, inhibitory effect on this key inflammatory enzyme. Compared to the high potency of synthetic COX-2 inhibitors, the therapeutic potential of kavalactones in this specific context may lie in a multi-target anti-inflammatory profile rather than highly selective COX-2 inhibition. Future research should focus on obtaining precise quantitative data for this compound and further exploring the diverse molecular mechanisms underlying the anti-inflammatory properties of this class of natural products.

References

Navigating the Research Frontier: A Comparative Guide to Understanding 11-Methoxyangonin's Potential Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular impact of novel compounds is paramount. 11-Methoxyangonin, a natural kavalactone, presents an intriguing candidate for therapeutic development. However, a comprehensive review of the current scientific literature reveals a critical knowledge gap: there are no publicly available studies specifically detailing a differential gene expression analysis following treatment with this compound.

This guide addresses this gap by providing a comparative framework based on the known biological activities of the broader kavalactone class. While direct data for this compound is absent, the well-documented effects of related kavalactones on gene expression offer valuable insights and a foundation for future research. This document summarizes existing data for other kavalactones, proposes a robust experimental protocol for investigating this compound, and visualizes the necessary workflows and potential signaling pathway interactions.

Kavalactones as a Class: A Look at Their Influence on Gene Expression

Kavalactones, the active constituents of the kava (B3030397) plant (Piper methysticum), have been shown to modulate the expression of various genes, pointing to their potential in diverse therapeutic areas such as cancer and inflammation.[1][2][3] Although specific data for this compound is not available, studies on other kavalactones like kawain, yangonin, and methysticin (B1662917) provide a basis for hypothesizing its potential effects.

Table 1: Summary of Gene Expression Changes Induced by Various Kavalactones

Kavalactone/ExtractCell Line/ModelGene(s) AffectedDirection of ChangeObserved Effect/Associated PathwayReference
Kava Root ExtractC4-2B (Prostate Cancer)PSA, TMPRSS2Down-regulation (mRNA)Androgen Receptor (AR) Signaling[2]
KawainC4-2B (Prostate Cancer)PSA, TMPRSS2Down-regulation (mRNA)Androgen Receptor (AR) Signaling[2]
YangoninC4-2B (Prostate Cancer)PSA, TMPRSS2Down-regulation (mRNA)Androgen Receptor (AR) Signaling[2]
MethysticinC4-2B (Prostate Cancer)PSA, TMPRSS2Down-regulation (mRNA)Androgen Receptor (AR) Signaling[2]
Kava ExtractMouse Hepatoma (Hepa1c1c7)CYP1A1Induction (mRNA)Xenobiotic Metabolism, AhR Pathway[3]
YangoninMouse Hepatoma (Hepa1c1c7)CYP1A1Induction (mRNA)Xenobiotic Metabolism, AhR Pathway[3]
KawainMouse Hepatoma (Hepa1c1c7)CYP1A1Induction (mRNA)Xenobiotic Metabolism, AhR Pathway[3]
MethysticinMouse Hepatoma (Hepa1c1c7)CYP1A1Induction (mRNA)Xenobiotic Metabolism, AhR Pathway[3]

Proposed Experimental Protocol for Differential Gene Expression Analysis of this compound

To elucidate the specific effects of this compound, a differential gene expression study is necessary. The following protocol outlines a standard approach using next-generation sequencing (NGS).

1. Cell Culture and Treatment:

  • Cell Line Selection: Choose a human cell line relevant to the hypothesized activity of this compound (e.g., a cancer cell line like PC-3 for prostate cancer, or a macrophage line like RAW 264.7 for inflammation).

  • Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Plate cells and allow them to adhere overnight. Treat cells with a predetermined concentration of this compound (and a vehicle control, e.g., DMSO). It is recommended to perform a dose-response curve and a time-course experiment to identify the optimal concentration and time point for analysis.

2. RNA Extraction and Quality Control:

  • Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Quality Control: Assess the quantity and quality of the extracted RNA. Use a spectrophotometer (e.g., NanoDrop) to determine RNA concentration and purity (A260/A280 and A260/A230 ratios). Use a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to assess RNA integrity (RIN score). A RIN score of >8 is generally recommended for RNA-Seq.

3. Library Preparation and Sequencing:

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Perform sequencing on a high-throughput platform such as the Illumina NovaSeq. Aim for a sequencing depth of at least 20 million reads per sample for a standard differential gene expression analysis.

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.

  • Read Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools such as HTSeq or featureCounts.

  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).

  • Pathway and Functional Enrichment Analysis: Use tools like g:Profiler, DAVID, or GSEA to identify enriched biological pathways, Gene Ontology (GO) terms, and other functional annotations among the differentially expressed genes.

Visualizing the Path Forward: Workflows and Potential Pathways

To provide a clear visual representation of the proposed research and potential outcomes, the following diagrams have been generated using Graphviz.

G cluster_exp Experimental Phase cluster_bio Bioinformatic Analysis cluster_out Outcomes cell_culture Cell Culture & Treatment (e.g., PC-3 cells + this compound) rna_extraction Total RNA Extraction cell_culture->rna_extraction qc1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc1 lib_prep RNA-Seq Library Preparation qc1->lib_prep sequencing Next-Generation Sequencing (Illumina) lib_prep->sequencing qc2 Raw Read Quality Control (FastQC) sequencing->qc2 alignment Read Alignment to Genome (STAR) qc2->alignment quantification Gene Expression Quantification (featureCounts) alignment->quantification dea Differential Expression Analysis (DESeq2) quantification->dea pathway_analysis Pathway & Functional Enrichment (g:Profiler, GSEA) dea->pathway_analysis deg_list List of Differentially Expressed Genes pathway_analysis->deg_list pathways Identified Signaling Pathways (e.g., Apoptosis, Cell Cycle) pathway_analysis->pathways targets Potential Therapeutic Targets pathways->targets

Caption: Proposed workflow for differential gene expression analysis of this compound.

G cluster_cellular Cellular Response cluster_pathways Potential Downstream Pathways cluster_outcomes Potential Therapeutic Outcomes methoxyangonin This compound gene_expression Differential Gene Expression (Up- and Down-regulation) methoxyangonin->gene_expression protein_synthesis Altered Protein Synthesis gene_expression->protein_synthesis apoptosis Apoptosis Pathway protein_synthesis->apoptosis cell_cycle Cell Cycle Regulation protein_synthesis->cell_cycle inflammation Inflammatory Response (e.g., NF-κB, MAPK) protein_synthesis->inflammation ar_signaling Androgen Receptor Signaling protein_synthesis->ar_signaling cancer Anti-Cancer Effects apoptosis->cancer cell_cycle->cancer anti_inflammatory Anti-Inflammatory Effects inflammation->anti_inflammatory neuroprotection Neuroprotective Effects inflammation->neuroprotection ar_signaling->cancer

Caption: Hypothesized signaling pathways potentially modulated by this compound.

References

A Comparative Analysis of the Neuroprotective Mechanisms of Kavalactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel neuroprotective agents has led to a growing interest in natural compounds. Among these, kavalactones, the active constituents of the kava (B3030397) plant (Piper methysticum), have emerged as promising candidates. Exhibiting a range of psychoactive properties, these compounds also possess significant neuroprotective potential, primarily through the modulation of key signaling pathways involved in oxidative stress, inflammation, and cell survival. This guide provides a comparative overview of the neuroprotective mechanisms of different kavalactones, supported by available experimental data, to aid researchers in their exploration of these multifaceted molecules.

Core Neuroprotective Mechanisms of Kavalactones

Kavalactones exert their neuroprotective effects through a multi-target approach, primarily by:

  • Combating Oxidative Stress: Several kavalactones are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, a critical cellular defense mechanism against oxidative stress.

  • Suppressing Neuroinflammation: Kavalactones have been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.

  • Modulating Neuronal Excitability and Survival: Certain kavalactones interact with key receptors and enzymes in the central nervous system, including cannabinoid receptors and monoamine oxidase B, influencing neuronal function and survival.

This guide will delve into the specific mechanisms of five prominent kavalactones: methysticin (B1662917), dihydromethysticin, kavain, yangonin (B192687), and desmethoxyyangonin (B154216).

Comparative Data on Kavalactone Activity

The following tables summarize the available quantitative data on the bioactivity of different kavalactones, providing a basis for comparing their neuroprotective potential.

Table 1: Inhibition of Monoamine Oxidase B (MAO-B) by Kavalactones

KavalactoneIC50 (µM)Ki (µM)Inhibition TypeSource
Desmethoxyyangonin0.1230.28Competitive[1]
Yangonin0.085--[2]
Methysticin-1.14Competitive[1]
Dihydromethysticin---[1]
Kavain5.345.10Competitive[2]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. A lower value indicates greater potency.

Table 2: Binding Affinity of Yangonin for Cannabinoid Receptor 1 (CB1)

KavalactoneReceptorKi (µM)ActivitySource
YangoninCB10.72Agonist[3][4]
YangoninCB2>10-[3]

Ki: Inhibitory constant, representing binding affinity. A lower value indicates stronger binding.

Table 3: Qualitative Comparison of Nrf2 Activation and NF-κB Inhibition

KavalactoneNrf2 ActivationNF-κB InhibitionSource
MethysticinYes (Dose-dependent)Potent Inhibitor[5][6]
KavainYes (Dose-dependent)Minimal Activity[5][7]
YangoninYes (Dose-dependent)-[5]
Dihydromethysticin--
Desmethoxyyangonin-Inhibits p38 (upstream of NF-κB)[8]

Direct comparative quantitative data (e.g., EC50 for Nrf2 activation or IC50 for NF-κB inhibition across multiple kavalactones from a single study) is limited in the current literature.

Key Signaling Pathways in Kavalactone-Mediated Neuroprotection

The neuroprotective effects of kavalactones are underpinned by their ability to modulate complex intracellular signaling cascades. The two primary pathways are the Nrf2/ARE and the NF-κB pathways.

Nrf2/ARE Pathway Activation

The Nrf2/ARE pathway is a central regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by kavalactones like methysticin, kavain, and yangonin, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).[5][8] This enhances the neuron's capacity to neutralize reactive oxygen species, thereby mitigating oxidative damage.[8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kavalactones Kavalactones (Methysticin, Kavain, Yangonin) Keap1_Nrf2 Keap1-Nrf2 Complex Kavalactones->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE Nrf2_nu->ARE binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1) ARE->Cytoprotective_Genes activates transcription Neuroprotection Neuroprotection Cytoprotective_Genes->Neuroprotection

Kavalactone-mediated activation of the Nrf2/ARE pathway.
NF-κB Pathway Inhibition

Chronic inflammation is a key contributor to neurodegenerative processes. The NF-κB pathway is a primary driver of inflammation. Methysticin has been identified as a potent inhibitor of this pathway.[6] By preventing the activation of NF-κB, kavalactones can reduce the expression of pro-inflammatory cytokines and enzymes like COX-2, thereby dampening the inflammatory cascade within the brain.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kavalactones_NFkB Kavalactones (e.g., Methysticin) IKK IKK Kavalactones_NFkB->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_cyto NF-κB IkB->NFkB_cyto releases NFkB_nu NF-κB NFkB_cyto->NFkB_nu translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB_cyto Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, Cytokines) NFkB_nu->Inflammatory_Genes activates transcription Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation

Inhibition of the NF-κB signaling pathway by kavalactones.

Experimental Protocols

To facilitate the replication and further investigation of the neuroprotective effects of kavalactones, this section outlines the general methodologies employed in the cited research.

In Vitro Neuroprotection Assay

A general workflow to assess the neuroprotective effects of kavalactones against a specific toxin (e.g., amyloid-beta) is as follows:

A generalized workflow for in vitro neuroprotection studies.
  • Cell Culture: Neuronal cell lines such as PC12 or SH-SY5Y are commonly used. Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.

  • Treatment: Cells are pre-treated with varying concentrations of the kavalactone of interest for a specified period (e.g., 24 hours) before being exposed to a neurotoxin.

  • Induction of Neurotoxicity: A neurotoxic agent, such as amyloid-beta peptide (Aβ), is added to the cell culture to induce neuronal damage.

  • Assessment of Neuroprotection: Cell viability is measured using standard assays like the MTT assay (measures metabolic activity) or LDH assay (measures cytotoxicity). An increase in cell viability in kavalactone-treated cells compared to toxin-only treated cells indicates a neuroprotective effect.

  • Mechanistic Studies: To elucidate the underlying mechanisms, molecular techniques are employed.

    • Western Blotting: To quantify the protein expression levels of key signaling molecules (e.g., Nrf2, HO-1, p-NF-κB).

    • Quantitative PCR (qPCR): To measure the mRNA levels of target genes.

    • Reporter Gene Assays: To assess the transcriptional activity of pathways like Nrf2/ARE and NF-κB.

Enzyme Inhibition and Receptor Binding Assays
  • MAO-B Inhibition Assay: The inhibitory activity of kavalactones on MAO-B is typically determined using a fluorometric or radiometric assay. The assay measures the production of a detectable product from a specific MAO-B substrate in the presence and absence of the kavalactone. The IC50 value is then calculated.

  • CB1 Receptor Binding Assay: The affinity of a kavalactone for the CB1 receptor is assessed through a competitive radioligand binding assay. Membranes from cells expressing the CB1 receptor are incubated with a radiolabeled CB1 ligand and varying concentrations of the kavalactone. The ability of the kavalactone to displace the radioligand is measured, and the Ki value is determined.[9]

Conclusion and Future Directions

The available evidence strongly suggests that kavalactones possess significant neuroprotective properties mediated through multiple, interconnected signaling pathways. Methysticin, kavain, and yangonin are notable for their activation of the Nrf2 antioxidant pathway.[5] Methysticin also stands out as a potent inhibitor of the pro-inflammatory NF-κB pathway.[6] Furthermore, yangonin and desmethoxyyangonin exhibit unique activities through their interaction with the cannabinoid system and inhibition of MAO-B, respectively, opening up additional avenues for therapeutic intervention.[1][3]

While this guide provides a comparative overview based on the current literature, it also highlights a critical gap: the lack of comprehensive, head-to-head comparative studies that evaluate the potency and efficacy of a wide range of kavalactones under uniform experimental conditions. Future research should focus on conducting such direct comparisons to establish a clearer hierarchy of neuroprotective potential among these compounds. This will be crucial for selecting the most promising kavalactone candidates for further preclinical and clinical development in the context of neurodegenerative diseases.

References

Potential Interactions of Kavalactones with Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Absence of direct experimental data for 11-Methoxyangonin necessitates a broader examination of its chemical class, the kavalactones. This guide synthesizes available research on kavalactone interactions with chemotherapy agents, providing a framework for future investigation into this compound.

The exploration of natural compounds as adjuncts to conventional cancer therapies is a burgeoning field of research. Kavalactones, a class of psychoactive compounds derived from the kava (B3030397) plant (Piper methysticum), have garnered attention for their potential anti-cancer properties. While direct studies on the interaction of this compound with chemotherapy drugs are not currently available in published literature, examining the behavior of other key kavalactones can provide valuable insights into potential synergistic or antagonistic effects and guide future research. This comparison guide focuses on the known interactions of prominent kavalactones, such as yangonin (B192687) and desmethoxyyangonin, with chemotherapy agents and their impact on cancer cell signaling pathways.

Kavalactone Interaction with Chemotherapy: An Overview

Kavalactones have demonstrated the ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2] Of particular interest to researchers is the potential for these compounds to sensitize cancer cells to the cytotoxic effects of chemotherapy. One study has shown that the kavalactone yangonin can induce autophagy and enhance the growth inhibitory effect of docetaxel (B913) in bladder cancer cells through the inhibition of the mTOR signaling pathway.[3][4]

However, the interaction of kavalactones with chemotherapy is not limited to pharmacodynamic effects. A significant area of concern and interest is the potential for pharmacokinetic interactions through the modulation of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[1][5] Kava extracts and individual kavalactones have been shown to inhibit and induce various CYP isozymes, which could alter the metabolism, efficacy, and toxicity of co-administered chemotherapy drugs. For instance, one report highlighted that kava-kava can increase the toxicity of methotrexate.[6][7]

Quantitative Data on Kavalactone-Chemotherapy Interactions

Due to the limited research specifically combining kavalactones with chemotherapy drugs, extensive quantitative data from such studies is scarce. The following table summarizes the known effects of specific kavalactones on key drug-metabolizing enzymes, which is crucial for predicting potential pharmacokinetic interactions with chemotherapeutic agents.

KavalactoneCYP IsozymeEffectReference
DesmethoxyyangoninCYP1A2Potent Inhibition[1][2]
Dihydromethysticin (B1670609)CYP2C19Major Inhibition[1][2]
DesmethoxyyangoninCYP2C19Major Inhibition[1][2]
MethysticinCYP2C19Major Inhibition[1][2]
MethysticinCYP3A4Inhibition[1][2]
DihydromethysticinCYP3A4Inhibition[1][2]
DesmethoxyyangoninCYP3A23Strong Induction[8][9]

Note: This table highlights the potential for significant drug-drug interactions. Chemotherapy agents that are substrates for these CYP enzymes could have their plasma concentrations and, consequently, their efficacy and toxicity profiles altered when co-administered with kavalactones.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are critical. Below are standard protocols that would be employed to investigate the interaction between kavalactones and chemotherapy drugs.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of the kavalactone (e.g., this compound), a chemotherapy drug (e.g., doxorubicin (B1662922) or cisplatin), or a combination of both for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, the media is removed, and 100 µL of fresh media containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the kavalactone, chemotherapy drug, or combination as described for the cell viability assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualizations

Understanding the molecular mechanisms underlying the interaction between kavalactones and chemotherapy is crucial for rational drug development.

Yangonin and mTOR Signaling Pathway in Sensitizing Bladder Cancer Cells to Docetaxel

Yangonin has been shown to induce autophagy and sensitize bladder cancer cells to docetaxel by inhibiting the mTOR signaling pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, and survival.

mTOR_Pathway Yangonin Yangonin mTORC1 mTORC1 Yangonin->mTORC1 inhibits Docetaxel Docetaxel Apoptosis Apoptosis Docetaxel->Apoptosis p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits rpS6 rpS6 p70S6K->rpS6 Translation Protein Translation rpS6->Translation eIF4E eIF4E fourEBP1->eIF4E inhibits eIF4E->Translation CellGrowth Cell Growth & Proliferation Translation->CellGrowth CellDeath Synergistic Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Caption: Yangonin inhibits mTORC1, leading to autophagy and sensitization to docetaxel-induced apoptosis.

Potential Pharmacokinetic Interaction Workflow

The interaction of kavalactones with CYP450 enzymes can significantly impact the metabolism of chemotherapy drugs. This workflow illustrates the potential for altered drug efficacy and toxicity.

Pharmacokinetic_Interaction cluster_0 Inhibition cluster_1 Induction Kavalactone Kavalactone (e.g., this compound) CYPEnzyme CYP450 Enzyme Kavalactone->CYPEnzyme inhibits ChemoDrug Chemotherapy Drug ChemoDrug->CYPEnzyme Efficacy Therapeutic Efficacy ChemoDrug->Efficacy increased Toxicity Toxicity ChemoDrug->Toxicity increased Metabolism Drug Metabolism CYPEnzyme->Metabolism InactiveMetabolite Inactive Metabolite Metabolism->InactiveMetabolite decreased ActiveMetabolite Active Metabolite Kavalactone_ind Kavalactone (e.g., this compound) CYPEnzyme_ind CYP450 Enzyme Kavalactone_ind->CYPEnzyme_ind induces ChemoDrug_ind Chemotherapy Drug ChemoDrug_ind->CYPEnzyme_ind Efficacy_ind Therapeutic Efficacy ChemoDrug_ind->Efficacy_ind decreased Metabolism_ind Drug Metabolism CYPEnzyme_ind->Metabolism_ind InactiveMetabolite_ind Inactive Metabolite Metabolism_ind->InactiveMetabolite_ind increased

Caption: Kavalactones can inhibit or induce CYP450 enzymes, altering chemotherapy drug metabolism and outcomes.

Conclusion and Future Directions

While the direct interaction of this compound with chemotherapy drugs remains to be elucidated, the existing data on other kavalactones provide a compelling rationale for further investigation. The potential for synergistic anti-cancer effects, as seen with yangonin and docetaxel, is promising. However, the significant potential for pharmacokinetic interactions through CYP enzyme modulation underscores the critical need for caution and thorough preclinical evaluation.

Future research should focus on:

  • Directly investigating the effects of this compound in combination with a panel of commonly used chemotherapy agents (e.g., doxorubicin, cisplatin, paclitaxel) in various cancer cell lines.

  • Characterizing the inhibitory and inductive profile of this compound on a comprehensive panel of CYP450 enzymes.

  • Elucidating the specific signaling pathways modulated by this compound in cancer cells , both alone and in combination with chemotherapy.

  • In vivo studies to validate in vitro findings and assess the impact of these combinations on tumor growth and host toxicity.

By systematically addressing these research questions, the scientific community can determine the potential of this compound as a safe and effective adjunct to chemotherapy, ultimately contributing to the development of more effective cancer treatment strategies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 11-Methoxyangonin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 11-Methoxyangonin, a kavalactone compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for the handling of closely related kavalactones and general laboratory chemical waste. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards similar to other psychoactive and potentially hepatotoxic kavalactones.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2] All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Waste Classification and Segregation

Proper segregation of waste is the first step in a compliant disposal process. This compound waste should be classified as hazardous chemical waste. It is crucial to not mix this waste with non-hazardous materials or other incompatible waste streams.

Waste TypeDescriptionRecommended Disposal Method
Solid Waste Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies.Collect in a designated, clearly labeled, and sealed hazardous waste container for incineration by a licensed vendor.[3]
Liquid Waste Solutions containing this compound, including solvents used for extraction or analysis.Collect in a designated, labeled hazardous waste container for incineration by a licensed vendor.[3]
Contaminated Labware Glassware, plasticware, and other equipment that has come into contact with this compound.Decontaminate with a suitable solvent (e.g., ethanol), collect the solvent waste for incineration, then dispose of as regular lab waste or recycle.[3]
Sharps Waste Needles, syringes, or other sharp instruments contaminated with this compound.Place in a designated sharps container for incineration by a licensed medical or hazardous waste disposal vendor.[3]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Solid Waste: Carefully place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container. This container should be clearly labeled "Hazardous Waste - this compound".

    • Liquid Waste: Pour all liquid waste containing this compound into a designated, sealed, and properly vented hazardous waste container. The label should clearly state "Hazardous Waste - this compound" and list all chemical constituents (e.g., "Ethanol, this compound").[3]

  • Storage:

    • Store all hazardous waste containers in a designated and secure satellite accumulation area.

    • Ensure secondary containment is used for liquid waste containers to mitigate spills.[3]

  • Final Disposal:

    • Arrange for the collection of all this compound hazardous waste by a licensed and approved chemical waste disposal company.

    • Incineration is the recommended final disposal method for kavalactone-containing waste to ensure complete destruction of the compound.[3]

Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Solid Waste (e.g., contaminated gloves, powder) D Labeled Hazardous Solid Waste Container A->D B Liquid Waste (e.g., solutions with this compound) E Labeled Hazardous Liquid Waste Container B->E C Contaminated Labware F Decontamination C->F G Secure Satellite Accumulation Area D->G E->G F->E Collect Solvent Waste H Licensed Hazardous Waste Vendor G->H I Incineration H->I

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Methoxyangonin
Reactant of Route 2
Reactant of Route 2
11-Methoxyangonin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.